2-Bromooctanoyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromooctanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYOKHMHBRARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626560 | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106265-08-1 | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromooctanoyl bromide chemical properties
An In-Depth Technical Guide to 2-Bromooctanoyl Bromide: Properties, Reactivity, and Synthetic Utility
Introduction
This compound is a bifunctional organic compound featuring both an acyl bromide and an alkyl bromide moiety. Specifically, the bromine atom at the alpha-position to the carbonyl group classifies it as an α-bromo acyl bromide. This unique structural arrangement imparts a high degree of reactivity, making it a versatile and valuable intermediate in advanced organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures where the controlled introduction of a C8 carbon chain with reactive handles at both the C1 and C2 positions is desired. This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and practical applications of this compound, grounded in established chemical principles.
Physicochemical and Structural Properties
The identity and physical characteristics of a chemical reagent are fundamental to its application in the laboratory. This compound is typically encountered as a colorless to light yellow liquid with a sharp, pungent odor characteristic of acyl halides.[1] Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis.[2]
Below is a summary of its key physicochemical properties compiled from various chemical data sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 106265-08-1 | [3] |
| Molecular Formula | C₈H₁₄Br₂O | [3] |
| Molecular Weight | 286.00 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.55 - 1.7 g/cm³ | [1][4] |
| Boiling Point | ~190-195 °C | [1] |
| Melting Point | ~-10 °C | [1] |
| Canonical SMILES | CCCCCCC(C(=O)Br)Br | [3] |
Molecular Structure
The structure of this compound is defined by an eight-carbon acyl chain with two bromine substituents. One bromine atom is part of the acyl bromide functional group, while the second is located at the adjacent (alpha) carbon.
Caption: Dual reactivity pathways of this compound.
Synthesis and Experimental Protocols
The Hell-Volhard-Zelinsky (HVZ) Reaction
The benchmark method for synthesizing α-bromo acyl bromides like this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. [5][6]This reaction facilitates the α-bromination of a carboxylic acid that possesses at least one α-hydrogen. Carboxylic acids themselves do not enolize sufficiently for direct bromination. [7]The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a phosphorus halide catalyst, such as phosphorus tribromide (PBr₃). [8][9] The mechanism proceeds in three key stages:
-
Acyl Bromide Formation: Octanoic acid reacts with PBr₃ to form octanoyl bromide. [10]2. Enolization: The octanoyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. [6][11]3. α-Bromination: The electron-rich enol intermediate attacks molecular bromine (Br₂) to yield the final this compound product. [10][11]
Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction. [12][13] Materials:
-
Octanoic acid
-
Red phosphorus (or catalytic PBr₃)
-
Liquid Bromine (Br₂)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with octanoic acid and a catalytic amount of red phosphorus.
-
Initial Reaction: Gently warm the mixture.
-
Bromine Addition: Add bromine dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours until the evolution of HBr gas ceases.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Causality and Trustworthiness: The use of PBr₃ (often generated in situ from red phosphorus and bromine) is critical because the acyl bromide intermediate is the species that readily enolizes, which is the mechanistic linchpin for the α-bromination step. [9]The final distillation is a self-validating purification step, as the desired product has a distinct boiling point, separating it from unreacted starting material or byproducts.
Spectroscopic Characterization
While actual spectra should be run for confirmation, the structure of this compound allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton on the α-carbon (C2) would appear as a characteristic multiplet significantly downfield (estimated ~4.0-4.5 ppm) due to the deshielding effects of both the adjacent bromine atom and the carbonyl group. Protons on the alkyl chain would appear further upfield.
-
¹³C NMR: The carbonyl carbon would exhibit a resonance in the typical acyl halide region (~160-170 ppm). The α-carbon, bonded to bromine, would also be significantly downfield compared to a standard alkyl carbon.
-
Infrared (IR) Spectroscopy: A very strong, sharp absorption peak would be observed in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an acyl bromide. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500-750 cm⁻¹. [14]
Applications in Research and Drug Development
This compound serves as a powerful building block for introducing lipophilic carbon chains with tailored functionality.
-
Pharmaceutical Intermediates: It is a precursor for synthesizing various active pharmaceutical ingredients (APIs). The dual reactivity allows for the attachment of the octanoyl backbone to a core structure via the acyl bromide, while the α-bromo position remains available for subsequent modification to modulate biological activity. []* Strategic Bromination in Drug Design: The introduction of bromine into a drug candidate is a recognized strategy in medicinal chemistry. Bromine can increase potency, improve metabolic stability, or alter pharmacokinetic profiles. [16][17][18]As a brominated building block, this compound offers a direct route to incorporate these benefits.
-
Agrochemicals and Dyes: The compound is also used in the synthesis of pesticides and dyes, where its reactivity allows for the covalent attachment to other molecular frameworks. [1]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][19][20]Its vapors are irritating to the respiratory system. [21]It reacts violently with water.
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [19][21]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture. [20][22]The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and bases. [2]
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An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromooctanoyl Bromide
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromooctanoyl bromide, a valuable intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The document details the prevalent synthetic methodology, the Hell-Volhard-Zelinsky reaction, delving into its mechanistic underpinnings. Furthermore, it presents a thorough discussion on purification techniques, methods for analytical characterization, and critical safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and field-proven understanding of this chemical process.
Introduction: The Significance of α-Bromo Acyl Bromides
This compound belongs to the class of α-bromo acyl bromides, which are highly reactive and versatile building blocks in organic chemistry. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes them susceptible to a wide array of nucleophilic attacks. This dual reactivity allows for the synthesis of a diverse range of compounds, including α-amino acids, α-hydroxy acids, and various esters and amides, which are pivotal structural motifs in many pharmaceutical agents and bioactive molecules.[1][2] The octanoyl backbone provides lipophilicity, a crucial property for modulating the pharmacokinetic profiles of drug candidates.
Synthesis via the Hell-Volhard-Zelinsky Reaction
The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the α-bromination of carboxylic acids.
Mechanistic Insights
The HVZ reaction is a multi-step process that begins with the conversion of the carboxylic acid to an acyl bromide.[5][6][7] This initial step is crucial as the acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form.[8] The enol then acts as a nucleophile, attacking molecular bromine to yield the α-bromo acyl bromide.[4][9]
The key steps are as follows:
-
Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with octanoic acid to form octanoyl bromide.[3][5][6]
-
Enolization: The octanoyl bromide undergoes tautomerization to form its enol isomer. This step is catalyzed by the HBr generated in the first step.[1][4]
-
α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the formation of this compound and another molecule of HBr.[5][9]
If water is introduced at the end of the reaction, the this compound will be hydrolyzed to 2-bromooctanoic acid.[5][9] However, for the synthesis of the target compound, the reaction is worked up under anhydrous conditions.
Caption: Workflow of the Hell-Volhard-Zelinsky reaction for this compound synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Octanoic acid
-
Red phosphorus
-
Bromine
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place octanoic acid and a catalytic amount of red phosphorus.[10]
-
Cool the flask in a water bath and slowly add bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.[10]
-
After the addition of bromine is complete, heat the reaction mixture in a boiling water bath for one hour to ensure the reaction goes to completion.[10]
-
Replace the reflux condenser with a distillation apparatus and carefully distill off any excess bromine.[10]
-
The remaining crude product, this compound, is then purified by fractional distillation under reduced pressure.[10]
Purification Techniques
Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and any residual bromine. The primary method for purification is fractional distillation under reduced pressure.
| Purification Method | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating liquids with close boiling points. | Requires specialized glassware and careful control of temperature and pressure. |
| Washing | Removal of water-soluble impurities. | Simple and effective for removing acidic byproducts like HBr. | May lead to hydrolysis of the product if not performed carefully with anhydrous solutions. |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Can achieve very high purity. | Can be time-consuming and requires significant amounts of solvent. |
For most applications, fractional distillation under reduced pressure is sufficient to obtain high-purity this compound. The boiling point of this compound is approximately 190-195°C at atmospheric pressure, but distillation under vacuum is recommended to prevent thermal decomposition.[11]
Caption: General workflow for the purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the octanoyl chain. The proton at the α-position (adjacent to the carbonyl group) will be shifted downfield due to the electron-withdrawing effects of the bromine and carbonyl group.
-
¹³C NMR: Will show a distinct signal for the carbonyl carbon and the α-carbon bonded to the bromine. A ¹³C NMR spectrum for the similar compound 2-bromohexanoyl bromide is available for comparison.[12]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acyl bromide.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure. The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[11][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][14]
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[15][16]
-
Moisture Sensitivity: The compound reacts with water, so it should be handled under anhydrous conditions.[13] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[17]
-
First Aid:
Conclusion
The synthesis of this compound via the Hell-Volhard-Zelinsky reaction is a well-established and reliable method. Careful control of reaction conditions and rigorous purification, primarily through fractional distillation under reduced pressure, are essential for obtaining a high-purity product. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this versatile and reactive chemical intermediate.
References
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Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]
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ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. [Link]
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Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]
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JoVE. (2023, April 30). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
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Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]
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Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]
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Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]
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NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]
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Science made alive: Chemistry/Experiments. (n.d.). Making bromine by distillation. [Link]
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Indian Academy of Sciences. (2022, December 8). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. [Link]
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(Br) Bromine NMR. (n.d.). [Link]
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doc brown's advanced organic chemistry revision notes. (n.d.). 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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An In-depth Technical Guide to 2-Bromooctanoyl Bromide for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides a detailed exploration of 2-Bromooctanoyl bromide, covering its core identifiers, physicochemical properties, synthesis, reactivity, and critical safety protocols. The information herein is synthesized from authoritative sources to ensure scientific accuracy and practical utility in a laboratory setting.
Core Identifiers and Chemical Structure
This compound is a reactive acyl bromide functionalized with a bromine atom at the alpha-position. This bifunctional nature makes it a versatile building block in organic chemistry. Its unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication.
The fundamental identifiers for this compound are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 106265-08-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₄Br₂O | [1] |
| SMILES | CCCCCCC(C(=O)Br)Br | [1] |
| InChI | InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | [1] |
| InChIKey | QEJYOKHMHBRARP-UHFFFAOYSA-N | [1] |
These identifiers are essential for database searches, chemical inventory management, and ensuring the correct compound is used in experimental work.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for designing experiments, particularly concerning reaction setup, solvent selection, and purification methods. This compound is a colorless to light yellow liquid under standard conditions.[2]
| Property | Value | Source |
| Molecular Weight | 286.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~190-195°C; 255.86°C at 760 mmHg | [2] |
| Melting Point | Approximately -10°C | [2] |
| Density | ~1.551 - 1.7 g/cm³ | [2] |
| Flash Point | 61.136°C | |
| Refractive Index | 1.503 |
The presence of two bromine atoms contributes to its high density and refractive index. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, although vacuum distillation is often required for purification to prevent decomposition.
Synthesis and Mechanistic Considerations
The preparation of this compound typically involves the α-bromination of an octanoic acid derivative. The most common laboratory method is a variation of the Hell-Volhard-Zelinsky reaction.
Conceptual Synthesis Workflow
The synthesis process hinges on the conversion of a carboxylic acid into an acid halide, which readily enolizes, followed by bromination at the α-carbon.
Caption: Generalized synthesis pathway for this compound.
Detailed Protocol: α-Bromination of Octanoic Acid
This protocol is a representative method based on established chemical principles for α-bromination of carboxylic acids.
Materials:
-
Octanoic acid
-
Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
-
Liquid bromine (Br₂)
-
Anhydrous reaction vessel with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Acid Halide Formation: In a fume hood, charge the reaction vessel with octanoic acid and a catalytic amount of red phosphorus. Alternatively, use a stoichiometric amount of PBr₃.
-
Bromine Addition: Slowly add liquid bromine to the mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be scrubbed. The initial reaction forms the acyl bromide.
-
α-Bromination: Gently heat the reaction mixture to approximately 110°C to initiate the α-bromination. The acyl bromide intermediate enolizes, and the enol reacts with bromine to install a bromine atom at the alpha-position.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC (after quenching a small aliquot) until the starting material is consumed.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The crude this compound can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.
Causality and Expertise: The use of phosphorus and bromine is a classic Hell-Volhard-Zelinsky condition. Phosphorus reacts with bromine in situ to form PBr₃, which then converts the carboxylic acid to the acyl bromide. The acyl bromide is key because it enolizes more readily than the carboxylic acid, facilitating the selective α-bromination. Performing the reaction under heating and inert conditions prevents unwanted side reactions and hydrolysis of the acid bromide.
Reactivity and Applications in Drug Development
This compound is a bifunctional electrophile. The acyl bromide is highly reactive towards nucleophiles (e.g., alcohols, amines, water), while the α-bromo substituent is susceptible to nucleophilic substitution (Sₙ2) reactions.
Caption: Dual reactivity pathways of this compound.
This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
-
Pharmaceutical Synthesis: It can be used to introduce lipophilic side chains with a reactive handle. For instance, it is listed as an impurity of Orlistat, suggesting its potential role as a starting material or intermediate in related synthetic pathways.[1] The octanoyl chain increases lipid solubility, which can be crucial for drug delivery and membrane permeability, while the α-position can be further functionalized to attach pharmacophores.
-
Agrochemicals and Dyes: The compound serves as a building block for creating new pesticides and dyes, where the final structure's properties are tuned by reacting at its two electrophilic sites.[2]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and may cause severe skin burns and eye damage.[2] Inhalation of its vapors may cause respiratory irritation.
GHS Hazard Information
While a specific GHS classification for this compound is not detailed in the provided search results, analogous compounds like 2-Bromobutanoyl bromide are classified as follows, and similar precautions should be taken:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3][4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear a lab coat. Ensure no skin is exposed.[2]
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, as it is sensitive to moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5]
First-Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
References
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ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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2-Bromooctanoyl bromide reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of 2-Bromooctanoyl Bromide with Nucleophiles
Authored by: A Senior Application Scientist
Abstract
This compound is a highly valuable bifunctional reagent in modern organic synthesis. Possessing two distinct electrophilic centers—a highly reactive acyl bromide at C1 and a secondary alkyl bromide at C2—it offers a versatile platform for the sequential introduction of molecular complexity. This technical guide provides an in-depth analysis of its reactivity profile with common nitrogen, oxygen, and sulfur nucleophiles. We will explore the underlying mechanistic principles, factors governing chemoselectivity, and provide field-tested experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.
The Duality of Reactivity: Mechanistic Underpinnings
The synthetic utility of this compound stems from its two electrophilic sites. The outcome of a reaction is dictated by the competition between nucleophilic attack at these two positions.
-
C1 Carbonyl Carbon (Acyl Bromide): This site is an exceptionally reactive acylating agent. The carbon is sp²-hybridized, highly electron-deficient due to the influence of two electronegative atoms (oxygen and bromine), and relatively unhindered. Nucleophilic attack at this center proceeds via a classic nucleophilic acyl substitution mechanism. This pathway is typically very fast and exothermic. The bromide ion is an excellent leaving group, which further drives the reaction.
-
C2 Alpha-Carbon (Alkyl Bromide): This is a secondary electrophilic carbon. Nucleophilic attack here occurs through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reactivity of this site is significantly lower than the acyl bromide and is more sensitive to steric hindrance from both the substrate and the incoming nucleophile.[2][3][4]
In virtually all standard cases, the reactivity of the acyl bromide at C1 is overwhelmingly dominant. Nucleophiles will selectively react at the carbonyl carbon under kinetic control, leaving the C2-bromo group intact for subsequent transformations. This predictable chemoselectivity is the cornerstone of its application as a bifunctional linker.
Caption: Competing reaction pathways for this compound.
Reactivity with Nitrogen Nucleophiles: Amide Formation
The reaction of this compound with primary and secondary amines is a robust and highly efficient method for synthesizing 2-bromooctanamides. Amines, being strong nucleophiles, readily attack the acyl bromide carbon.
Mechanism & Causality: The reaction proceeds via nucleophilic acyl substitution. The initial attack of the amine's lone pair on the carbonyl carbon forms a tetrahedral intermediate. This intermediate rapidly collapses, expelling the bromide ion to yield a protonated amide. A second equivalent of the amine (or a non-nucleophilic base) then abstracts the proton to give the neutral amide product and an ammonium salt. Due to the high reactivity, this reaction must be performed at low temperatures (e.g., 0 °C) to control the exotherm and prevent side reactions. The α-bromo position remains untouched, yielding a product perfectly primed for subsequent SN2 chemistry.
While multiple alkylations can be a problem in SN2 reactions with amines, here the initial acylation is so rapid and selective that this is not a primary concern for the first step.[5]
Experimental Protocol: Synthesis of N-benzyl-2-bromooctanamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add benzylamine (1.1 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl bromide is consumed.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-benzyl-2-bromooctanamide by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of N-benzyl-2-bromooctanamide.
Reactivity with Oxygen Nucleophiles: Ester & Acid Formation
Oxygen nucleophiles such as alcohols and water react readily with this compound at the carbonyl center. However, the reagent's high sensitivity to moisture necessitates stringent anhydrous conditions to prevent hydrolysis to the parent 2-bromooctanoic acid.[6]
Mechanism & Causality: The reaction with alcohols (alcoholysis) yields 2-bromooctanoates.[7] This reaction generates HBr as a byproduct, which can be corrosive and promote side reactions. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically included as an acid scavenger. The base deprotonates the tetrahedral intermediate, facilitating the elimination of the bromide leaving group and neutralizing the HBr formed.
Experimental Protocol: Synthesis of Ethyl 2-bromooctanoate
-
Setup: In a flame-dried flask under a nitrogen atmosphere, combine anhydrous ethanol (1.5 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise. A white precipitate of triethylammonium bromide will form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Workup: Filter off the ammonium salt and wash it with cold ether. Combine the filtrates and wash with cold water, 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to afford the target ester, which can be further purified by distillation if required.
Data Summary: Reactivity with Alcohols
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Methanol | Pyridine (1.2) | DCM | 0 to RT | 90-95 |
| Ethanol | TEA (1.2) | Diethyl Ether | 0 to RT | 90-95 |
| tert-Butanol | DMAP (cat.), TEA (1.5) | THF | 0 to RT | 75-85 |
| Water | None (Hydrolysis) | Acetone/H₂O | RT | >95 |
Yields are illustrative and depend on specific reaction scale and purification.
Reactivity with Sulfur Nucleophiles: Thioester Formation
Thiols are excellent, soft nucleophiles and react cleanly with this compound to form S-(2-bromooctanoyl) thioesters.[8] Despite the 'soft' character of sulfur, which can sometimes favor attack at a 'softer' sp³ carbon, the immense electrophilicity of the acyl bromide carbon ensures that acylation is the exclusive outcome under standard conditions.[9][10]
Mechanism & Causality: The mechanism is analogous to that with amines and alcohols. A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile, and to neutralize the HBr byproduct. The resulting thioester bond is a key functional group in biochemistry and a valuable synthetic intermediate.
Caption: General mechanism for thioester formation.
Influential Factors on Reactivity
-
Solvent: Anhydrous, non-protic solvents are mandatory. Dichloromethane, diethyl ether, and tetrahydrofuran (THF) are common choices. Polar aprotic solvents like acetonitrile can be used but offer no significant advantage for the initial acylation step.[11]
-
Temperature: Strict temperature control (typically 0 °C or below) is critical to manage the exothermic nature of the acylation and prevent potential side reactions, such as elimination or secondary substitution at the α-carbon.
-
Steric Hindrance: While the acyl bromide is relatively unhindered, highly bulky nucleophiles may react slower. The secondary nature of the α-bromo position significantly disfavors SN2 reactions, a classic example of steric hindrance directing reactivity.[12][13]
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid.[6][14][15] It is also a lachrymator.
-
Handling: Always handle in a well-ventilated chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conditions: Use only anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Incompatibilities: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.[16]
Conclusion
This compound exhibits highly predictable chemoselectivity, reacting almost exclusively at the acyl bromide center with a wide range of nucleophiles. This robust reactivity makes it an ideal reagent for a two-stage functionalization strategy: a rapid and efficient acylation to form a stable amide, ester, or thioester, followed by a subsequent SN2 reaction at the now-isolated α-bromo position. Understanding these reactivity principles allows the synthetic chemist to strategically design and execute complex molecular constructions for applications ranging from medicinal chemistry to materials science.
References
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Syrpas, M., Ruysbergh, E., Stevens, C. V., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis of α-brominated fatty acids. Beilstein Journal of Organic Chemistry, 10, 2539-2549. [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
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Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]
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Quora. (2014). What is the mechanism to nucleophilic acyl substitution? [Link]
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Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]
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PubChem. (n.d.). 2-Bromobutanoyl bromide. [Link]
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ACS Publications. (1982). A study of the reaction of 2-haloacyl halides with trialkyl phosphites. Synthesis of 2-substituted acyl phosphonates. The Journal of Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. [Link]
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Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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Reddit. (2021). Effect on steric hindrance on nucleophiles. [Link]
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Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 74-79. [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1735-1744. [Link]
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Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link]
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University of Calgary. (n.d.). Reactions of Haloalkanes. [Link]
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Gody, G., et al. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications, 41(24), e2000519. [Link]
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A Technical Guide to the Spectral Analysis of 2-Bromooctanoyl Bromide
This document provides an in-depth technical guide to the spectral characterization of 2-bromooctanoyl bromide. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes predictive spectral data based on homologous compounds and foundational spectroscopic principles. It offers a practical framework for the identification and quality assessment of this reactive intermediate.
Introduction
This compound is a bifunctional molecule featuring both an acyl bromide and an alkyl bromide. This structure makes it a valuable, albeit highly reactive, building block in organic synthesis, particularly for introducing a C8 alkyl chain with a reactive handle for further elaboration. Due to its reactivity, careful and thorough characterization is paramount to ensure its identity and purity before use in subsequent synthetic steps. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for their acquisition.
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectral data. The presence of two electron-withdrawing bromine atoms significantly influences the electronic environment of adjacent protons and carbons.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the protons along the octanoyl chain. The chemical shifts are influenced by the proximity to the two bromine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| α-CH | 4.5 - 4.8 | Triplet (t) | 1H |
| β-CH₂ | 2.1 - 2.4 | Multiplet (m) | 2H |
| γ-δ-ε-ζ-CH₂ | 1.2 - 1.8 | Multiplet (m) | 8H |
| ω-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |
Expertise & Experience: The α-proton is significantly deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the α-bromine, hence its downfield chemical shift. The β-protons are also deshielded, but to a lesser extent. The overlapping signals of the methylene groups in the middle of the chain are expected, as is typical for long alkyl chains.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon backbone.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| α-C | 45 - 50 |
| β-C | 30 - 35 |
| Methylene Chain | 22 - 32 |
| ω-C | ~14 |
Expertise & Experience: The carbonyl carbon of the acyl bromide is expected to be significantly downfield. The α-carbon, directly attached to a bromine atom, will also be downfield compared to a standard alkyl chain. The chemical shifts of the other carbons in the chain will be similar to those in other long-chain alkanes.
Experimental Protocol for NMR Spectroscopy
Trustworthiness: Acyl bromides are highly reactive and moisture-sensitive.[1] Therefore, stringent anhydrous conditions are necessary for sample preparation.
-
Solvent Selection: A dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) is recommended. CDCl₃ is a common choice.[2][3]
-
Sample Preparation:
-
Ensure all glassware (NMR tube, pipette) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
In a glovebox or under an inert atmosphere, draw a small amount of this compound (typically 5-10 mg) into a clean, dry syringe.
-
Transfer the sample into a dry NMR tube.
-
Add approximately 0.5-0.7 mL of the deuterated solvent.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Caption: Experimental workflow for NMR analysis of reactive compounds.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the acyl bromide.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (Acyl Bromide) | 1780 - 1820 | Strong, Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-Br (Acyl) | 800 - 900 | Medium |
| C-Br (Alkyl) | 500 - 650 | Medium to Weak |
Expertise & Experience: The carbonyl absorption of an acyl bromide is at a significantly higher wavenumber than that of a ketone or an ester due to the high electronegativity of the bromine atom.[4] The C-Br stretches are in the fingerprint region and can be less diagnostic on their own but contribute to the unique fingerprint of the molecule.[5][6]
Experimental Protocol for IR Spectroscopy
Trustworthiness: Given that this compound is a liquid, a neat sample can be analyzed using a salt plate or an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Neat):
-
Place one or two drops of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition (ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of the sample directly onto the crystal.
-
Acquire the spectrum. This method is often preferred for its simplicity and minimal sample preparation.[7]
-
-
Background Collection: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample.
Caption: Decision workflow for liquid sample IR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its structure.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions. Due to the presence of two bromine atoms, the isotopic pattern will be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[8]
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Comments |
| [M]⁺ | 284/286/288 | Molecular ion peak cluster (M, M+2, M+4) |
| [M-Br]⁺ | 205/207 | Loss of the acyl bromide bromine |
| [C₈H₁₄BrO]⁺ | 205/207 | Loss of the acyl bromide bromine |
| [C₈H₁₄Br]⁺ | 190/192 | Loss of the acyl bromide group |
| [C₆H₁₃]⁺ | 85 | Loss of C(O)Br and Br |
Expertise & Experience: The molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) due to the two bromine atoms. The most likely fragmentation pathway is the loss of one of the bromine atoms, particularly the more labile acyl bromide. Alpha-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) is also a possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Trustworthiness: Electron Ionization (EI) is a suitable method for this type of molecule.
-
Sample Introduction: The sample can be introduced via direct infusion or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard EI source (70 eV).
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
IV. Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical of acyl halides.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The spectral characterization of this compound requires careful experimental technique due to its reactive nature. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, based on the analysis of homologous compounds and fundamental spectroscopic principles. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently identify and assess the quality of this important synthetic intermediate.
References
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U.S. National Library of Medicine. "2-Bromobutanoyl bromide." PubChem. [Link]
-
SpectraBase. "2-Bromohexanoyl bromide." [Link]
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Doc Brown's Chemistry. "1H proton nmr spectrum of 2-bromobutane." [Link]
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Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." [Link]
-
Doc Brown's Chemistry. "infrared spectrum of 2-bromobutane." [Link]
-
University of Colorado Boulder. "IR: alkyl halides." [Link]
-
Drawell. "Sample Preparation for FTIR Analysis." [Link]
-
Doc Brown's Chemistry. "mass spectrum of 2-bromo-2-methylpropane." [Link]
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An In-depth Technical Guide to the Electrophilicity of 2-Bromooctanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromooctanoyl bromide is a highly reactive α-bromo acyl bromide that serves as a potent electrophile in organic synthesis. Its utility, particularly in the fields of medicinal chemistry and drug development, stems from the unique electronic and steric properties conferred by its structure. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, blending theoretical principles with practical, field-proven insights. We will dissect its molecular architecture, explore computational and experimental methods for assessing reactivity, and discuss its application in the synthesis of complex molecules, including covalent inhibitors.
Introduction: The Significance of Electrophilicity in Acyl Halides
Electrophilicity, the measure of a molecule's ability to accept an electron pair, is a cornerstone of organic chemistry. For acyl halides, this property dictates their reactivity towards a vast array of nucleophiles, enabling the formation of esters, amides, and other critical functional groups. In drug development, precisely tuning the electrophilicity of a molecule is paramount. It allows for the design of targeted covalent inhibitors that can form stable bonds with specific residues in a protein active site, a strategy gaining traction for its potential to enhance potency and overcome drug resistance.
α-Halo acyl halides, such as this compound, represent a class of exceptionally reactive electrophiles. The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly modulates the molecule's electronic properties, amplifying its reactivity beyond that of a standard acyl halide. Understanding the nuances of this enhanced electrophilicity is crucial for harnessing its synthetic potential and for designing sophisticated molecular probes and therapeutics.
Molecular Architecture and Electronic Landscape
The heightened electrophilicity of this compound (C₈H₁₄Br₂O) arises from a confluence of inductive and resonance effects within its structure.[1]
Key Structural Features:
-
Acyl Bromide Group (-COBr): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond. The highly electronegative oxygen atom pulls electron density away from the carbon. The attached bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.
-
α-Bromine Atom: The bromine atom at the C2 position is the critical determinant of the molecule's enhanced reactivity. It exerts a powerful electron-withdrawing inductive effect (-I effect), further depleting electron density from the already electrophilic carbonyl carbon. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack.
-
Octanoyl Chain: The C8 alkyl chain primarily influences the molecule's steric profile and lipophilicity, which can affect solubility and interactions within a biological system.
The interplay of these electronic effects creates a highly polarized molecule, priming the carbonyl carbon for reaction.
dot graph "Structural_Influences" { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes C [label="Carbonyl Carbon (C1)\nHighly Electrophilic", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Br [label="α-Bromine (at C2)", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_Br [label="Acyl Bromide (-COBr)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Chain [label="Octanoyl Chain", pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Alpha_Br -> C [label="Strong -I Effect\n(Increases δ+ on C1)", color="#4285F4"]; Acyl_Br -> C [label="Good Leaving Group\n(Facilitates Substitution)", color="#34A853"]; Chain -> C [label="Steric Hindrance\nLipophilicity", style=dashed, color="#5F6368"]; }
Caption: Factors influencing the electrophilicity of the carbonyl carbon.
Theoretical and Computational Assessment of Electrophilicity
Modern computational chemistry provides powerful tools for quantifying and visualizing the electrophilic character of a molecule before embarking on laboratory synthesis. Density Functional Theory (DFT) calculations are particularly insightful.
Key Computational Parameters:
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) represents the region where a molecule can accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons and thus, higher electrophilicity. For α-bromo acyl halides, the LUMO is typically centered on the π* orbital of the carbonyl group.
-
Partial Atomic Charges: Calculating the partial charges (e.g., using Mulliken or Natural Bond Orbital analysis) on each atom reveals the extent of polarization. The carbonyl carbon in this compound is expected to carry a significant positive partial charge (δ+).
-
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of high positive potential (typically colored blue) indicate electrophilic sites, which are prime targets for nucleophilic attack.
Table 1: Representative Calculated Properties of α-Halo Acyl Halides
| Property | 2-Bromobutanoyl Bromide | 2-Bromopentanoyl Bromide | Interpretation |
|---|---|---|---|
| Molecular Formula | C₄H₆Br₂O[2][3] | C₅H₈Br₂O[4] | Shorter chain analogs for comparison. |
| Molecular Weight ( g/mol ) | 229.90[3] | 243.92[4] | Increases with chain length. |
| Polar Surface Area (Ų) | 17.1[3] | 17.1[4] | Identical due to the same functional group. |
| Predicted XLogP3 | 2.6[3] | 2.9[4] | A measure of lipophilicity. |
Note: Specific DFT calculations for this compound require specialized software. The data for shorter analogs illustrates the properties of the core functional group.
Experimental Evaluation of Reactivity
While computational methods are predictive, experimental validation is essential. The electrophilicity of this compound can be probed through kinetic studies and spectroscopic analysis.
Kinetic Studies
Measuring the rate of reaction with a standard set of nucleophiles (e.g., a series of para-substituted anilines or phenols) provides a quantitative measure of electrophilicity. The reaction progress can be monitored using techniques like UV-Vis or NMR spectroscopy. By determining the second-order rate constants (k₂), a Hammett plot can be constructed to correlate reactivity with the electronic properties of the nucleophile, yielding valuable mechanistic information.
Spectroscopic Insights
-
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency is a sensitive indicator of the electronic environment. The strong inductive effect of the two bromine atoms pulls electron density away from the carbonyl bond, increasing its double-bond character and shifting the C=O stretch to a higher wavenumber (typically >1800 cm⁻¹) compared to standard ketones or esters.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon provides direct evidence of its electron deficiency. Highly electrophilic carbonyl carbons are deshielded and appear at a downfield chemical shift (often >160 ppm).
Reactivity Profile and Synthetic Utility
This compound is a versatile intermediate in organic synthesis due to its high reactivity.[5] It readily reacts with a wide range of nucleophiles under mild conditions.
Common Transformations:
-
With Alcohols: Forms α-bromo esters.
-
With Amines: Forms α-bromo amides.
-
With Thiols: Forms α-bromo thioesters.
-
With Water: Hydrolyzes rapidly to form 2-bromooctanoic acid. Due to this sensitivity, it must be handled under anhydrous conditions.[6]
The α-bromo functionality in the resulting products is itself a valuable synthetic handle. It is highly susceptible to subsequent Sₙ2 reactions, allowing for the introduction of a diverse array of functional groups, which is a common strategy for building amino acids and other complex molecules.[7] This dual reactivity makes this compound a powerful building block.
The Hell-Volhard-Zelinskii (HVZ) Reaction Context
The synthesis of α-bromo acyl bromides is classically achieved via the Hell-Volhard-Zelinskii (HVZ) reaction.[8][9] This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[7][10] The key insight is that the carboxylic acid is first converted in situ to an acyl bromide.[9][10] This intermediate readily enolizes, and it is the enol form that reacts with bromine at the α-position.[11][12]
Caption: Simplified workflow for the synthesis of this compound.
Application in Drug Discovery: A Covalent Moderation Strategy
The high, yet tunable, electrophilicity of α-halo acyl halides makes them attractive "warheads" for covalent inhibitors. By incorporating this moiety into a larger molecule that provides target specificity, a drug can be designed to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in a protein's binding pocket.
The introduction of bromine into a drug's structure can increase its therapeutic activity and favorably affect its metabolism.[13][14] this compound itself can be used as a starting material to synthesize these complex inhibitors. The octanoyl chain can provide a lipophilic tail to anchor the molecule in a hydrophobic pocket, while the reactive center forms the covalent linkage. The reactivity must be carefully balanced to ensure the drug reacts selectively with its target and not indiscriminately with other biological nucleophiles, which could lead to toxicity.
Experimental Protocol: Synthesis of an α-Bromo Amide
This protocol provides a representative example of harnessing the electrophilicity of this compound.
Objective: To synthesize N-benzyl-2-bromooctanamide from this compound and benzylamine.
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Triethylamine (1.2 mmol, as an acid scavenger)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Stir bar, round-bottom flask, nitrogen inlet, dropping funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a stir bar under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve benzylamine and triethylamine in 5 mL of anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound in 5 mL of anhydrous DCM and add it to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution over 15 minutes. Maintain the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding 10 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-benzyl-2-bromooctanamide by column chromatography on silica gel.
Self-Validation:
-
TLC: Monitor the reaction progress by thin-layer chromatography to confirm the consumption of starting material.
-
Spectroscopy: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a potent and synthetically valuable electrophile. Its reactivity is dominated by the powerful inductive-withdrawing effects of both the acyl bromide and the α-bromine substituents, which render the carbonyl carbon exceptionally electron-deficient. This heightened electrophilicity, which can be predicted computationally and confirmed experimentally, allows for efficient reactions with a broad scope of nucleophiles. For professionals in drug discovery, understanding and controlling this reactivity is key to designing next-generation covalent therapeutics and sophisticated molecular probes.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
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OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Stability and Storage of 2-Bromooctanoyl Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role and Reactivity of 2-Bromooctanoyl Bromide
This compound is a bifunctional reagent possessing two reactive electrophilic centers: an acyl bromide and an alpha-bromo substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing a 2-bromo-octanoyl moiety into molecules.[1][2] Its applications are found in the synthesis of pharmaceuticals, pesticides, and other complex organic compounds.[1] However, the very features that make it a potent synthetic tool also render it susceptible to degradation. Acyl bromides, as a class, are significantly more reactive than their acyl chloride counterparts and are highly sensitive to nucleophilic attack, most notably by ambient moisture.[2][3]
This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond a simple recitation of storage temperatures, we will explore the mechanistic underpinnings of its degradation, provide field-tested handling protocols, and outline a self-validating experiment to assess its purity and stability over time. This document is intended to equip researchers with the expertise to maintain the integrity of this reagent, ensuring both experimental reproducibility and safety.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent's physical properties is paramount before its use in any application. The data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Br₂O | [1][4] |
| Molecular Weight | 286.00 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~190-195 °C | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Melting Point | ~ -10 °C | [1] |
| SMILES | CCCCCCC(C(=O)Br)Br | [4] |
| InChIKey | QEJYOKHMHBRARP-UHFFFAOYSA-N | [4] |
Note: Some physical properties are estimated or based on data from homologous compounds due to limited specific literature on this compound itself.
Core Stability Concerns: Mechanistic Insights
The stability of this compound is primarily dictated by its susceptibility to hydrolysis. This is not a simple mixing; it is a rapid and exothermic chemical reaction that fundamentally alters the reagent.
Hydrolysis: The Primary Degradation Pathway
Acyl halides readily react with water in a process known as hydrolysis.[5][6] For this compound, this reaction is particularly facile. The carbon atom of the acyl bromide is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromide atom. Atmospheric moisture, acting as a nucleophile, attacks this electrophilic carbon.
The reaction proceeds through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then collapses, expelling the bromide ion as a good leaving group. The final products are 2-bromooctanoic acid and hydrobromic acid (HBr).[2] The generation of corrosive HBr gas is a significant safety concern and further underscores the need for stringent anhydrous handling.
Below is a diagram illustrating this critical degradation pathway.
Caption: Figure 1: Hydrolysis of this compound
Other Reactivity Considerations
-
Nucleophiles: Besides water, other nucleophiles like alcohols and amines will readily react, forming esters and amides, respectively.[3] This is the basis of its synthetic utility but also a stability risk if such contaminants are present in solvents or reaction vessels.
-
Light and Heat: While hydrolysis is the dominant concern, prolonged exposure to light and high temperatures should be avoided as a matter of best practice for reactive reagents.[1] Store away from direct sunlight and heat sources.
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and various metals.[7] The reagent can be corrosive, and reactions with these materials can be vigorous and lead to decomposition.
Recommended Storage and Handling Protocols
The trustworthiness of experimental results begins with the integrity of the reagents. The following protocols are designed to be a self-validating system for maintaining the quality of this compound.
Long-Term Storage Conditions
For optimal long-term stability, a multi-layered approach is required to mitigate the risks identified above.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | Refrigeration slows down the rate of potential degradation reactions.[7] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Excludes atmospheric moisture, the primary cause of hydrolysis.[5][6] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Glass is inert.[8] Amber color protects from light. A PTFE liner provides a superior seal against moisture ingress compared to other materials. |
| Location | A dry, well-ventilated, corrosives-compatible cabinet | Ensures safety in case of a leak and separates it from incompatible materials like bases or strong oxidizers.[7][9][10] |
Protocol for Handling and Aliquoting
Every time the bulk container is opened, there is a risk of introducing contaminants. The goal is to minimize the frequency and duration of these events.
-
Preparation: Before opening, allow the reagent bottle to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold surfaces of the container and reagent.
-
Inert Atmosphere: Conduct all manipulations in a fume hood under a positive pressure of dry inert gas (Argon or Nitrogen). Use of a glove box or Schlenk line techniques is ideal.
-
Dispensing: Use clean, dry, glass syringes or cannulas for transfer. Never use plastic pipettes or tips, as the reagent may degrade or leach plasticizers from them.
-
Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap-bottle junction for an additional barrier.
-
Aliquoting Strategy: For frequently used reagents, it is best practice to create several smaller, single-use aliquots from a fresh bottle. This preserves the integrity of the main stock.
Experimental Workflow: Stability Assessment via Titration
Trust in a reagent's purity should be verifiable. A simple back-titration can be used to determine the concentration of the active acyl bromide and assess its stability over time. This protocol quantifies the amount of HBr generated from hydrolysis.
Caption: Figure 2: Workflow for Stability Assessment
Step-by-Step Methodology
-
Reagent Preparation: Prepare and standardize a ~0.1 M solution of NaOH.
-
Initial (T=0) Measurement:
-
In a dry 125 mL Erlenmeyer flask, accurately weigh approximately 100-150 mg of fresh this compound. Record the exact mass.
-
Working in a fume hood, add 20 mL of anhydrous isopropanol. The acyl bromide will react with the alcohol to form an ester and one equivalent of HBr.
-
Carefully add 5 mL of deionized water to hydrolyze any unreacted acyl bromide, generating another equivalent of HBr.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with your standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
-
Subsequent Measurements: Store the stock bottle of this compound under the recommended conditions. Repeat the titration procedure at desired intervals (e.g., 1 week, 1 month, 3 months).
-
Interpretation: A stable, well-stored sample will show a consistent titration volume over time. A significant increase in the required volume of NaOH indicates the generation of free HBr from hydrolysis within the storage bottle, signaling degradation.
Conclusion
This compound is a highly reactive and valuable synthetic intermediate whose utility is directly linked to its purity. Its primary vulnerability is rapid hydrolysis upon contact with moisture, leading to the formation of 2-bromooctanoic acid and corrosive hydrobromic acid. The key to its preservation lies not just in refrigeration, but in a holistic, mechanistically-informed strategy. By implementing stringent anhydrous storage and handling protocols—including the use of inert atmosphere, appropriate containers, and careful temperature management—researchers can ensure the long-term stability and reliability of this reagent. Verifying purity through periodic stability tests provides the ultimate assurance of quality, underpinning the integrity and reproducibility of your scientific work.
References
-
ChemBK. (2024). octanoyl bromide, 2-bromo-. Retrieved from ChemBK. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Acyl Bromide Definition. Retrieved from Fiveable. [Link]
-
Thermo Fisher Scientific. (2026). 2-Bromoisobutyryl bromide Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]
-
PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2008). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2006). FORMATION OF ACYL BROMIDES FROM CARBOXYLIC ACIDS AND N-BROMOSUCCINIMIDE. Retrieved from Taylor & Francis Online. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
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A Technical Guide to 2-Bromooctanoyl Bromide for Advanced Synthesis
This guide provides an in-depth analysis of 2-Bromooctanoyl bromide (α-Bromooctanoyl bromide), a key bifunctional reagent in organic synthesis, particularly relevant to researchers, chemists, and professionals in drug development and materials science. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, grounded in established chemical principles.
Core Molecular Profile
This compound is an acyl bromide derivative of octanoic acid, featuring a bromine atom at the alpha (α) carbon position. This dual functionality—an electrophilic acyl bromide and a reactive alkyl bromide—makes it a versatile building block for introducing complex molecular architectures.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Br₂O | PubChem[1] |
| Molecular Weight | 286.00 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 106265-08-1 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemBK[2] |
| Density | ~1.55 - 1.7 g/cm³ | ChemBK, LookChem[2][3] |
| Boiling Point | ~190-195°C | ChemBK[2] |
| Flash Point | 61.1 °C | LookChem[3] |
| Canonical SMILES | CCCCCCC(C(=O)Br)Br | PubChem[1] |
Synthesis and Mechanism
The primary route for synthesizing α-bromo acyl bromides like this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction. The causality of this experimental choice lies in its efficiency for α-halogenation of carboxylic acids.
The synthesis begins with octanoic acid. A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is introduced, which reacts in situ with a portion of the carboxylic acid to form the octanoyl bromide. The crucial step involves the reaction with molecular bromine (Br₂). The acyl halide readily tautomerizes to its enol form. This enol is the key intermediate that undergoes electrophilic attack by bromine at the α-carbon, leading to the formation of this compound and hydrogen bromide (HBr) as a byproduct. The PBr₃ acts as a catalyst because it is regenerated in the reaction cycle.
A simplified workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
The utility of this compound stems from the differential reactivity of its two electrophilic centers.
-
Acyl Bromide Moiety : This is the more reactive site. It undergoes rapid nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. Due to its high reactivity, it is highly sensitive to moisture and must be handled under anhydrous conditions.[4]
-
α-Bromo Alkyl Moiety : The bromine on the α-carbon is susceptible to nucleophilic substitution (e.g., Sₙ2 reactions) and can be displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the C2 position.
This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2] For instance, it can be used to synthesize α-amino acids, α-hydroxy esters, and other functionalized octanoic acid derivatives.
Experimental Protocol: Synthesis of Ethyl 2-Bromooctanoate
This protocol describes a typical application of this compound in an esterification reaction. This procedure is self-validating as the purity and yield of the product can be readily assessed by standard analytical techniques (NMR, GC-MS), confirming the complete conversion of the highly reactive acyl bromide.
Objective: To synthesize ethyl 2-bromooctanoate via nucleophilic acyl substitution.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Ethanol (≥ 1.5 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.1 equivalents, as an acid scavenger)
-
Anhydrous Diethyl Ether (as solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser), dried in an oven.
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and flush the system with dry nitrogen or argon gas to create an inert atmosphere. This is critical to prevent hydrolysis of the acyl bromide.
-
Reagent Preparation: In the round-bottom flask, dissolve this compound in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice bath. This is to control the exothermicity of the reaction.
-
Nucleophile Addition: Prepare a solution of anhydrous ethanol and pyridine in diethyl ether. Add this solution dropwise to the cooled acyl bromide solution via the dropping funnel with continuous stirring. The pyridine acts as a base to neutralize the HBr formed during the reaction, preventing side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrobromide salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure ethyl 2-bromooctanoate.
The logical relationship of the protocol steps is illustrated below.
Caption: Experimental workflow for ester synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2] As an acyl halide, it reacts with water to release hydrogen bromide (HBr), which is a corrosive gas.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Handling: Use only under an inert, dry atmosphere (nitrogen or argon). Keep the container tightly closed. Avoid contact with skin, eyes, and respiratory tract.[2][5] In case of contact, rinse the affected area immediately with plenty of water.[7][8]
-
Storage: Store in a cool, dry place away from moisture, bases, strong oxidizing agents, alcohols, and amines.[5] A refrigerated, corrosives-specific cabinet is recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22568492, this compound. Retrieved from [Link]
-
ChemBK (2024). octanoyl bromide, 2-bromo-. Retrieved from [Link]
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LookChem (2023). This compound. Retrieved from [Link]
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Solubility of 2-Bromooctanoyl Bromide in Organic Solvents: A Theoretical and Practical Guide
An In-Depth Technical Guide for the Research Professional
Abstract
2-Bromooctanoyl bromide is a highly reactive bifunctional molecule utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility in a reaction is critically dependent on its solubility and stability within the chosen solvent system. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers practical, step-by-step protocols for its experimental determination, and presents a predicted solubility profile in common organic solvents. Due to the compound's high reactivity, particularly with protic solvents, careful solvent selection is paramount to prevent degradation and ensure reaction success. This document is intended for researchers, chemists, and drug development professionals who handle acyl bromides and require a robust framework for solvent system design.
Introduction to this compound: Properties and Reactivity
This compound (C₈H₁₄Br₂O) is a derivative of octanoic acid featuring two bromine atoms: one at the alpha-carbon (C2) and another in the acyl bromide functional group.[2] This structure imparts a unique combination of properties that dictates its behavior in solution.
Chemical & Physical Properties:
-
Molecular Weight: 286.00 g/mol [2]
-
Appearance: Colorless to light yellow liquid[1]
-
Density: Approximately 1.7 g/cm³[1]
-
Boiling Point: Approx. 190-195°C[1]
The molecule's character is dominated by two key features: a long, nonpolar C8 alkyl chain and the extremely reactive electrophilic acyl bromide group. The alkyl chain promotes dissolution in nonpolar environments, while the acyl bromide and α-bromo substituents introduce significant polarity and a strong potential for chemical reaction.
The most critical characteristic of this compound, like all acyl halides, is its extreme sensitivity to moisture and other nucleophiles.[3] The acyl bromide functional group readily undergoes nucleophilic acyl substitution. With water, it rapidly hydrolyzes to form 2-bromooctanoic acid and hydrobromic acid. With alcohols, it forms the corresponding ester.[4] This reactivity profile strictly precludes the use of protic solvents (e.g., water, methanol, ethanol) if the integrity of the starting material is to be maintained.[3]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is a practical application of understanding the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of the new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.
For this compound, the following forces are at play:
-
Van der Waals Forces (London Dispersion Forces): The long C8 alkyl chain allows for significant surface area contact, leading to substantial Van der Waals interactions. These forces are the primary drivers for solubility in nonpolar solvents like hexanes and toluene.
-
Dipole-Dipole Interactions: The highly polar C=O bond in the acyl bromide group, along with the C-Br bonds, creates a significant molecular dipole. This allows for strong dipole-dipole interactions with polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.
Based on these principles, this compound is predicted to be most soluble in solvents that can effectively solvate both its nonpolar alkyl chain and its polar functional groups—namely, a range of nonpolar and polar aprotic organic solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative profile can be predicted based on its chemical structure and the known reactivity of acyl bromides. The following table summarizes these predictions.
Disclaimer: This table is for guidance purposes only and is based on theoretical chemical principles. Experimental verification is mandatory before any application.
| Solvent Category | Solvent Name | Predicted Solubility | Rationale & Comments |
| Nonpolar | Hexane, Heptane | Soluble to Miscible | The long alkyl chain should drive solubility through strong Van der Waals forces. |
| Toluene | Soluble to Miscible | Aromatic ring provides favorable pi-stacking and Van der Waals interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | Miscible | Excellent balance of polarity to dissolve the acyl bromide group and nonpolar character. Generally inert. |
| Diethyl Ether | Miscible | Common aprotic solvent; expected to be an excellent solvent. | |
| Tetrahydrofuran (THF) | Miscible | Polar ether that is a very common solvent for reactions involving acyl halides. | |
| Ethyl Acetate | Miscible | Polar ester solvent that should readily dissolve the compound. | |
| Acetonitrile (MeCN) | Soluble | Highly polar aprotic solvent. May be less effective than DCM or THF but should still provide good solubility. | |
| Dimethylformamide (DMF) | Soluble but Reactive | While it would dissolve the compound, DMF can react with acyl halides, especially at elevated temperatures.[5] Use with caution. | |
| Polar Protic | Water | Insoluble & Reactive | Rapidly hydrolyzes to form 2-bromooctanoic acid. |
| Methanol, Ethanol | Reactive | Rapidly reacts to form the corresponding methyl or ethyl 2-bromooctanoate.[4] Not suitable as a solvent. |
Experimental Determination of Solubility
Given the lack of published data, experimental determination is crucial. All experiments must be conducted under strictly anhydrous (dry) conditions using dry solvents and glassware to prevent hydrolysis of the acyl bromide.
Qualitative Assessment (Visual Method)
This is a rapid method to determine if a solute is soluble in a solvent at a given concentration.
Protocol:
-
Prepare a clean, dry vial equipped with a magnetic stir bar and seal it with a septum or cap.
-
Using a syringe, add 1.0 mL of the anhydrous test solvent to the vial.
-
Through the septum, add a small, measured volume of this compound (e.g., 20 µL, ~34 mg) to the solvent.
-
Stir the mixture vigorously at a constant, controlled temperature (e.g., 25°C) for 5-10 minutes.
-
Visually inspect the solution against a dark background. The presence of cloudiness, a second liquid layer (schleiren lines), or undissolved droplets indicates poor solubility or insolubility at this concentration. A clear, homogenous solution indicates solubility.
-
Continue adding aliquots of the solute until precipitation or phase separation is observed to roughly estimate the saturation point.
Quantitative Assessment (Gravimetric Shake-Flask Method)
This classic method determines the equilibrium solubility of a compound in a solvent at a specific temperature.[6][7]
Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the anhydrous test solvent in a sealed, dry vial. "Excess" means enough solute is added so that a separate, undissolved phase is clearly visible.
-
Place the vial in a shaker bath or on a stir plate maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For many organic systems, 24 hours is a standard starting point, but the ideal time should be determined by taking measurements at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]
-
After equilibration, stop the agitation and allow the undissolved solute to settle. This can be accelerated by centrifugation of the sealed vial.
-
Carefully extract a precise volume of the clear, saturated supernatant (e.g., 1.00 mL) using a calibrated pipette or syringe. Crucially, do not disturb the undissolved layer.
-
Dispense the supernatant into a pre-weighed, dry beaker or vial of known mass (Mass₁).
-
Immediately weigh the vial containing the saturated solution (Mass₂). The mass of the solution is (Mass₂ - Mass₁).
-
Gently evaporate the solvent under a stream of dry nitrogen or under a high vacuum until a constant mass is achieved. This removes the volatile solvent, leaving only the non-volatile solute.
-
Weigh the vial containing only the solute residue (Mass₃). The mass of the dissolved solute is (Mass₃ - Mass₁).
-
Calculate the solubility, typically expressed in g/100 mL or mg/mL.
Calculation: Solubility (g / 100 mL) = [(Mass₃ - Mass₁) / Volume of supernatant extracted (mL)] * 100
Workflow for Quantitative Solubility Determination
The following diagram outlines the logical flow of the quantitative gravimetric method.
Caption: Workflow for the quantitative gravimetric shake-flask method.
Safety and Handling
This compound is a corrosive and lachrymatory compound.[1] All handling should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[1] Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Avoid contact with skin, eyes, and the respiratory tract.[1]
Conclusion
While published quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble or miscible in a wide range of common nonpolar and polar aprotic organic solvents. Its high reactivity precludes the use of protic solvents like water and alcohols. For any research or development application, the theoretical predictions presented here must be confirmed using rigorous experimental methods, such as the qualitative and quantitative protocols detailed in this guide. Strict adherence to anhydrous conditions and safety protocols is essential for obtaining accurate data and ensuring operator safety.
References
- ChemBK. (2024). octanoyl bromide, 2-bromo-.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
- ECHEMI. (n.d.). 2-Bromobutanoyl bromide SDS, 26074-52-2 Safety Data Sheets.
-
PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Harper College. (2015). Safety Data Sheet: 2-Bromobutane. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
-
ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 21.4 Chemistry of Acid Halides. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H14Br2O | CID 22568492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility Measurements | USP-NF [uspnf.com]
Methodological & Application
Synthesis of Novel Ester Prodrugs and Bioactive Molecules Using 2-Bromooctanoyl Bromide: An Application & Protocol Guide
Introduction: The Strategic Utility of 2-Bromooctanoyl Bromide in Ester Synthesis
For researchers, medicinal chemists, and professionals in drug development, the ability to precisely modify molecular structures is paramount to innovation. This compound emerges as a highly valuable and reactive bifunctional reagent in the synthetic chemist's toolkit. Its structure, featuring a reactive acyl bromide and an α-bromo substituent on an eight-carbon lipophilic chain, offers a dual handle for chemical modification. This allows for the strategic introduction of a fatty acid moiety into a target molecule, often a drug candidate or a biological probe, while retaining a site for subsequent functionalization at the C-2 position.
The acyl bromide group provides a highly electrophilic center, facilitating rapid and efficient esterification with a wide range of nucleophiles, including primary, secondary, and sterically hindered alcohols, as well as phenols. This reactivity, often superior to that of the corresponding carboxylic acid or acyl chloride, allows for ester synthesis under mild conditions, preserving the integrity of sensitive functional groups within complex molecules.[1]
The presence of the α-bromo group is of particular interest in drug design and development. This functional group can serve as a handle for further chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Moreover, α-bromo fatty acids and their derivatives are known to exhibit a range of biological activities. For instance, 2-bromooctanoate has been identified as an inhibitor of fatty acid oxidation by targeting the enzyme 3-ketothiolase, making it a valuable tool for studying cellular metabolism and a potential starting point for the development of therapeutics for metabolic disorders.[2][3] The incorporation of this moiety into a parent drug can also modulate its pharmacokinetic properties, such as lipophilicity and membrane permeability.
This technical guide provides a comprehensive overview of the synthesis of esters using this compound, detailing the underlying reaction mechanisms, providing step-by-step protocols for various alcohol substrates, and outlining methods for purification and characterization.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄Br₂O | |
| Molecular Weight | 286.00 g/mol | |
| CAS Number | 106265-08-1 | |
| Appearance | Colorless to light yellow liquid | ChemBK |
| Density | ~1.7 g/cm³ | ChemBK |
| Boiling Point | ~190-195 °C | ChemBK |
| Melting Point | ~ -10 °C | ChemBK |
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of esters from this compound proceeds via a classic nucleophilic acyl substitution mechanism. The high reactivity of the acyl bromide is attributed to the excellent leaving group ability of the bromide ion.
Caption: General mechanism of ester synthesis using this compound.
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl bromide. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base such as pyridine, to yield the final ester product and the corresponding salt of the hydrobromic acid byproduct. The use of a base is crucial to drive the reaction to completion by neutralizing the HBr, which could otherwise protonate the alcohol and reduce its nucleophilicity.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use.
Protocol 1: Synthesis of an Ester with a Primary Alcohol (e.g., Ethyl 2-bromooctanoate)
This protocol outlines the synthesis of ethyl 2-bromooctanoate, a versatile intermediate in its own right.[1]
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromooctanoate.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 80-95%
Protocol 2: Synthesis of an Ester with a Sterically Hindered Secondary Alcohol (e.g., Isopropyl 2-bromooctanoate)
For sterically hindered alcohols, a more potent catalytic system is often required to achieve good yields. The Steglich esterification, using a carbodiimide and 4-(dimethylamino)pyridine (DMAP), is a suitable method.
Materials:
-
2-Bromooctanoic acid (prepared by hydrolysis of this compound)
-
Isopropyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromooctanoic acid (1.0 equivalent), isopropyl alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the pure isopropyl 2-bromooctanoate.
Expected Yield: 60-80%
Protocol 3: Synthesis of a Phenyl Ester (e.g., Phenyl 2-bromooctanoate)
Phenols are less nucleophilic than aliphatic alcohols. To facilitate the reaction, the phenol is often converted to its more reactive phenoxide salt in situ.
Materials:
-
This compound
-
Phenol
-
Anhydrous pyridine
-
Anhydrous acetonitrile
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) and anhydrous pyridine (2.0 equivalents) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. After completion, quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired phenyl 2-bromooctanoate.
Expected Yield: 75-90%
Purification and Characterization
Purification of the synthesized 2-bromooctanoate esters is typically achieved by vacuum distillation for lower boiling point esters or flash column chromatography for higher boiling and less thermally stable compounds.[4]
Workflow for Purification:
Caption: General purification workflow for 2-bromooctanoate esters.
Characterization: The structure and purity of the final ester products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester, including the presence of the α-bromo methine proton and the characteristic signals of the alcohol moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify the ester carbonyl stretch, typically around 1740 cm⁻¹.
Applications in Drug Development and Biological Research
The unique chemical architecture of 2-bromooctanoic acid and its esters makes them valuable tools in pharmaceutical research.
-
Metabolic Probes and Enzyme Inhibitors: As previously mentioned, 2-bromooctanoate is a known inhibitor of fatty acid β-oxidation.[2][3] Esterifying this molecule to a fluorescent probe or another bioactive compound allows for targeted delivery to cellular compartments or specific enzymes involved in lipid metabolism.
-
Prodrug Design: The ester linkage can be designed to be labile in vivo, releasing the parent 2-bromooctanoic acid or a drug molecule. This strategy can be employed to improve the oral bioavailability, tissue distribution, or pharmacokinetic profile of a therapeutic agent.
-
Synthesis of Bioactive Molecules: The α-bromo position serves as a key site for introducing further chemical diversity. For example, it can undergo nucleophilic substitution with various nucleophiles to generate a library of α-substituted fatty acid esters for screening against various biological targets, including those involved in cancer and inflammatory diseases.[5]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide array of esters with significant potential in drug discovery and development. Its high reactivity allows for efficient esterification of diverse alcohol substrates under relatively mild conditions. The resulting 2-bromooctanoate esters are not only valuable intermediates for further chemical transformations but also possess intrinsic biological activities that can be harnessed for the development of novel therapeutics and research tools. The protocols outlined in this guide provide a solid foundation for the synthesis and purification of these important compounds, enabling researchers to explore their full potential in their respective fields.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]
-
ChemBK. (n.d.). octanoyl bromide, 2-bromo-. Retrieved from [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Synthesis of Amides using 2-Bromooctanoyl Bromide: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a diverse range of amides utilizing 2-bromooctanoyl bromide as a key acylating agent. Amides are fundamental functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. The presence of a bromine atom at the α-position of the octanoyl framework in the final amide products makes them valuable intermediates for further synthetic transformations, such as the introduction of other functional groups via nucleophilic substitution.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, purification techniques, and spectroscopic characterization of the resulting N-substituted 2-bromooctanamides.
Introduction
Amide bond formation is one of the most crucial reactions in organic synthesis, underpinning the construction of peptides, polymers, and a multitude of biologically active molecules.[3] The reaction of an acyl halide with an amine is a classic and highly efficient method for creating this linkage.[3][4] this compound is a particularly useful bifunctional reagent, possessing a reactive acyl bromide for amidation and an α-bromo substituent that can serve as a handle for subsequent chemical modifications.[1][2]
The protocols detailed herein primarily focus on the Schotten-Baumann reaction conditions, a reliable method for acylating amines with acyl halides in the presence of a base.[5][6][7] This approach is widely applicable to a variety of primary and secondary amines, offering a straightforward route to a library of novel α-bromo amides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of amides from this compound and an amine proceeds through a nucleophilic acyl substitution mechanism.[4][5] The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of a tetrahedral intermediate.[6] The intermediate then collapses, expelling the bromide ion as a leaving group and forming a protonated amide. A base, typically an excess of the amine reactant or an added tertiary amine like triethylamine, then deprotonates the nitrogen to yield the final amide product and the corresponding ammonium salt.[6]
Sources
Application Notes and Protocols for 2-Bromooctanoyl Bromide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the application of 2-bromooctanoyl bromide for the selective modification of synthetic peptides. The protocols and insights contained herein are synthesized from established principles of peptide chemistry and are intended to provide a robust framework for researchers aiming to incorporate this versatile reagent into their workflows.
Introduction: The Strategic Role of this compound in Peptide Functionalization
In the landscape of therapeutic peptide development, strategic chemical modification is paramount for enhancing biological activity, stability, and pharmacokinetic profiles.[1][2][3] N-terminal acylation, in particular, is a widely employed strategy to protect peptides from enzymatic degradation and to introduce functional moieties for specific applications.[1][4] this compound emerges as a reagent of significant interest, combining two key chemical features: an eight-carbon lipophilic tail and a reactive α-bromoacetyl group.
The octanoyl chain can enhance the lipophilicity of a peptide, potentially improving its membrane permeability and interaction with hydrophobic targets. The α-bromoacetyl group, meanwhile, serves as a highly efficient and selective electrophilic handle.[5] It readily reacts with nucleophilic side chains, most notably the sulfhydryl group of cysteine residues, to form stable thioether bonds.[5][6] This specific reactivity is the cornerstone of advanced peptide engineering strategies, including:
-
Peptide Cyclization: Creating constrained cyclic structures by reacting the N-terminal bromoacetyl group with a cysteine residue within the peptide sequence.[7][8]
-
Conjugation to Proteins and Surfaces: Linking peptides to larger carrier proteins, antibodies, or functionalized surfaces that possess free sulfhydryl groups.[6][8][9]
-
Formation of Peptide Polymers: Generating self-assembled peptide polymers for biomaterial or immunological applications.[6][8][9]
This guide will provide the foundational chemistry, safety considerations, and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).
Chemical & Mechanistic Overview
This compound is a bifunctional reagent. As an acyl bromide, it is a highly reactive acylating agent, readily forming an amide bond with the free N-terminal α-amine of a peptide chain.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of the bromine atom at the α-carbon does not significantly hinder this primary reaction but introduces a crucial secondary point of reactivity.
The α-bromo group makes the adjacent carbon atom highly electrophilic, primed for nucleophilic substitution (SN2) reactions. This is particularly effective with soft nucleophiles like thiolates (deprotonated cysteine side chains).[7] The reaction is highly selective for sulfhydryls at a pH range of 7-9, where the thiol is sufficiently deprotonated to be a potent nucleophile.[8]
It is critical to note that the bromoacetyl moiety is stable under the acidic conditions typically used for peptide cleavage from the resin in both Boc-SPPS (e.g., anhydrous Hydrogen Fluoride - HF) and Fmoc-SPPS (e.g., Trifluoroacetic Acid - TFA).[5][8][11][12] This orthogonality allows for the straightforward synthesis of N-terminally bromoacetylated peptides.
Reaction Workflow Diagram
Caption: General workflow for synthesizing N-terminally 2-bromooctanoylated peptides.
Safety & Handling of Acyl Bromides
This compound, as an acyl halide, is a corrosive and moisture-sensitive compound.[10][13] It reacts violently with water and other nucleophiles. Inhalation may cause respiratory irritation, and contact with skin or eyes will cause severe burns.[14][15] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[13][14]
Key Safety Precautions:
-
Handling: Use only in a well-ventilated chemical fume hood.[15]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[13] Keep containers tightly closed.[14]
-
In case of contact:
-
Skin: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[13][15]
-
Eyes: Rinse cautiously with water for several minutes.[14]
-
Inhalation: Move the person to fresh air.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]
-
In all cases, seek immediate medical attention.[15]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
Experimental Protocols
The following protocols are designed for the N-terminal modification of peptides synthesized using standard solid-phase methodologies. The procedure is performed on-resin after the final N-terminal protecting group (Fmoc or Boc) has been removed.
Protocol 1: On-Resin N-Terminal Acylation with this compound
This protocol describes the manual acylation of a peptide-resin. It is adapted from established methods for N-bromoacetylation.[5][16]
Materials:
-
Peptide-resin with a free N-terminus (0.1 mmol scale).
-
This compound.
-
N,N-Diisopropylethylamine (DIEA).
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Methanol (MeOH).
-
Reaction vessel with a sintered glass filter.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (0.1 mmol) in the reaction vessel. Swell the resin in anhydrous DCM or DMF (approx. 5 mL) for 30 minutes.
-
If starting from an Fmoc-protected peptide, perform the final deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (5x), and finally anhydrous DCM (3x) to ensure complete removal of piperidine.
-
If starting from a Boc-protected peptide, perform the final deprotection with TFA and neutralize the resulting TFA salt with a 10% solution of DIEA in DCM until a neutral pH is achieved (check with a wetted pH strip). Wash thoroughly with DCM (5x) and anhydrous DCM (3x).[17]
-
-
Acylation Reaction Setup:
-
In a separate, dry, inert-atmosphere-flushed vial, prepare the acylation solution.
-
Dissolve this compound (0.5 mmol, 5 equivalents) in 2 mL of anhydrous DCM.
-
Add DIEA (0.5 mmol, 5 equivalents) to the solution. The base is crucial to neutralize the HBr byproduct generated during the reaction.
-
-
Acylation Step:
-
Drain the solvent from the swollen peptide-resin.
-
Immediately add the freshly prepared this compound/DIEA solution to the resin.
-
Seal the reaction vessel and agitate gently (e.g., on a shaker or with intermittent manual swirling) at room temperature for 2 hours.
-
-
Monitoring the Reaction (Optional):
-
To check for completion, a small sample of the resin can be removed, washed, dried, and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete acylation reaction.
-
-
Washing:
-
Once the reaction is complete, drain the acylation solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A recommended washing sequence is:
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
Methanol (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
-
Drying and Cleavage:
-
Dry the resin under a high vacuum for at least 1 hour.
-
The N-(2-bromooctanoyl)-peptide is now ready for cleavage from the resin and simultaneous side-chain deprotection using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O for Fmoc-SPPS).[1] The bromoacetyl group is stable to standard TFA and HF cleavage conditions.[5][9]
-
-
Work-up and Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.[1]
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Chemical Reaction Diagram
Caption: N-terminal acylation of a resin-bound peptide with this compound.
Data Summary: Critical Reaction Parameters
The success of the acylation reaction depends on several key parameters. The following table provides a summary of recommended conditions.
| Parameter | Recommended Value | Rationale & Causality |
| Reagent Stoichiometry | 3-5 equivalents | Ensures the reaction goes to completion by providing a sufficient excess of the acylating agent to overcome any potential side reactions or steric hindrance at the N-terminus. |
| Base (DIEA) | 3-5 equivalents | Neutralizes the hydrobromic acid (HBr) byproduct, which would otherwise protonate the free N-terminus, rendering it non-nucleophilic and halting the reaction. |
| Solvent | Anhydrous DCM or DMF | Provides a non-nucleophilic medium that effectively swells the resin and dissolves the reagents. Must be anhydrous to prevent hydrolysis of the highly reactive acyl bromide.[10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the rapid reaction of the acyl bromide. Higher temperatures are generally unnecessary and may increase the risk of side reactions. |
| Reaction Time | 1-2 hours | Typically adequate for complete acylation. Reaction progress can be monitored with the Kaiser test to confirm the absence of free amines. |
Applications in Drug Discovery & Development
The introduction of the 2-bromooctanoyl group opens up numerous avenues in therapeutic peptide design. Peptides modified in this way are valuable intermediates for creating more complex and potent drug candidates.[18][19][20]
-
Lipidated Peptides: The octanoyl chain itself acts as a lipid modification, which can be crucial for therapies targeting cellular membranes or requiring enhanced hydrophobic interactions.
-
Site-Specific Conjugation: The bromoacetyl handle allows for the precise attachment of other molecules, such as polyethylene glycol (PEG) to improve half-life, cytotoxic drugs to create peptide-drug conjugates (PDCs), or imaging agents for diagnostics.[3][19]
-
Constrained Peptides: Cyclization via thioether linkage often leads to peptides with higher receptor affinity, improved selectivity, and enhanced stability against proteolysis compared to their linear counterparts.[7]
Conclusion
This compound is a powerful and versatile reagent for the N-terminal modification of synthetic peptides. By providing both a lipophilic tail and a sulfhydryl-reactive handle, it enables a wide range of advanced peptide engineering strategies. The protocols and guidelines presented here, grounded in established chemical principles, offer a reliable framework for researchers to successfully implement this reagent in their peptide synthesis workflows, paving the way for the development of novel and improved peptide-based therapeutics and research tools.
References
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Mikkelsen, J. H., Gustafsson, M. B. F., Skrydstrup, T., & Jensen, K. B. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry, 33(4), 625–633. [Link]
- Larsen, A. S., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
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Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]
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Hewitt, W. M., et al. (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC - NIH. [Link]
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Larsen, A. S., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. [Link]
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Zhang, M., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. [Link]
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CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from [Link]
- Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides.
- Staroske, W., & Kofoed, J. (2020). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin.
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Muttineni, R., & Kumar, D. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]
-
Inman, J. K., et al. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458-463. [Link]
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AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
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Robey, F. A. (1995). Bromoacetylated Synthetic Peptides. Springer Nature Experiments. [Link]
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Varkey, S. T., & Nagarajan, S. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Chen, Z., et al. (2024). Peptide Drug: Design and Clinical Applications. PMC - PubMed Central. [Link]
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Bogen, S. L., et al. (2007). A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation. NIH. [Link]
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GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]
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Di Grandi, M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
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An, S. S., & Lu, G. S. (1995). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. PubMed. [Link]
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Application Notes & Protocols: Leveraging 2-Bromooctanoyl Bromide as a Versatile Precursor in Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromooctanoyl bromide as a precursor in medicinal chemistry and drug discovery. We delve into its unique chemical properties, bifunctional reactivity, and practical applications. Detailed, field-proven protocols for its handling and derivatization are provided, emphasizing safety, efficiency, and reproducibility. The narrative focuses on the causality behind experimental choices, enabling researchers to adapt and innovate upon these foundational methods for the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound emerges as a particularly valuable precursor due to its dual reactivity. It features two distinct electrophilic centers: a highly reactive acyl bromide and a moderately reactive secondary alkyl bromide at the alpha-position.
This bifunctionality allows for a modular, two-stage synthetic approach. The acyl bromide facilitates the rapid introduction of a lipophilic eight-carbon chain onto nucleophilic scaffolds (e.g., amines, alcohols), a common strategy for enhancing cell permeability or engaging with hydrophobic binding pockets. Subsequently, the α-bromo group serves as a versatile handle for introducing further chemical diversity through nucleophilic substitution, enabling the exploration of a wider chemical space from a common intermediate. The incorporation of bromine into a molecular structure is a recognized strategy in drug design, potentially increasing therapeutic activity or favorably influencing metabolic pathways[1][2][3].
Caption: Dual reactive centers of this compound.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄Br₂O | [4] |
| Molecular Weight | 286.00 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~1.551 - 1.7 g/cm³ | [5][6] |
| Boiling Point | ~190-195°C; 255.86 °C at 760 mmHg | [5][6] |
| CAS Number | 106265-08-1 |[4] |
Reactivity Insights: The synthetic utility of this compound stems from the orthogonal reactivity of its two electrophilic sites.
-
Acyl Bromide: This functional group is exceptionally reactive towards nucleophiles. It is more electrophilic than the corresponding acyl chloride, leading to faster reaction kinetics. It readily reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. The primary challenge and operational requirement is its high sensitivity to moisture, which causes rapid hydrolysis back to the carboxylic acid. Therefore, all reactions must be performed under strictly anhydrous conditions.[7]
-
α-Bromo Group: This secondary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions. While less reactive than the acyl bromide, it provides a crucial secondary reaction point. Once the acyl bromide has been converted to a more stable amide or ester, a wide range of nucleophiles (e.g., azides, thiols, secondary amines, carboxylates) can be introduced at the C2 position. This two-step sequence is the cornerstone of its application as a versatile precursor.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[5][7]
3.1 Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.[5][8][9]
-
Lachrymator: Vapors are irritating to the eyes and respiratory tract.
-
Moisture Sensitive: Reacts with water, potentially violently, to release hydrogen bromide (HBr) gas, which is also corrosive and toxic.[7]
3.2 Recommended Handling Protocol
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5][8]
-
Inert Atmosphere: For transfers and reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10] Use dry syringes and glassware.
-
Personal Protective Equipment (PPE):
-
Quenching: Any excess reagent should be quenched slowly by adding it to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.
3.3 Storage Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[11] Storage under an inert atmosphere is recommended to prolong shelf life.[10]
Core Synthetic Protocols: A Modular Approach
The following protocols are designed as robust starting points. Researchers should perform optimization based on the specific properties of their substrates.
Caption: Modular two-stage synthesis workflow.
4.1 Protocol: Synthesis of 2-Bromo-octanamides
This protocol details the reaction of this compound with a primary or secondary amine to form a stable amide intermediate.
Causality: The reaction is performed at 0°C initially to control the exothermic acylation. Anhydrous solvent is critical to prevent hydrolysis of the acyl bromide. A non-nucleophilic base (triethylamine) is used to scavenge the HBr byproduct, driving the reaction to completion and preventing the formation of amine-HBr salts.
Materials:
-
This compound
-
Primary or secondary amine (substrate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer. Dissolve the amine in anhydrous DCM (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Precursor Addition: Add this compound (1.1 eq) dropwise via a dry syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if an excess of amine is used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
4.2 Protocol: Nucleophilic Substitution at the α-Carbon
This protocol describes the second stage: functionalizing the α-bromo amide or ester intermediate.
Causality: A polar aprotic solvent like DMF or DMSO is chosen to solvate the nucleophile and promote Sₙ2 kinetics. Heating may be required to increase the reaction rate, depending on the nucleophilicity of the attacking species.
Materials:
-
2-Bromo-octanamide or ester intermediate (from Protocol 4.1)
-
Nucleophile (e.g., sodium azide, potassium thioacetate, a secondary amine) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Setup: Dissolve the 2-bromo intermediate (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.
-
Nucleophile Addition: Add the nucleophile (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the final compound by flash column chromatography or preparative HPLC. Validate the structure and purity by NMR and HRMS.
Applications & Strategic Considerations in Drug Discovery
The derivatives of this compound are valuable for several applications:
-
Probing Hydrophobic Pockets: The octanoyl chain is an effective lipophilic tail for targeting proteins with greasy binding sites. Its length and flexibility can be fine-tuned to optimize van der Waals interactions.
-
Synthesis of Covalent Inhibitors: The α-position, once functionalized, can be used to install a "warhead" for targeted covalent inhibition. For example, converting the α-bromo group to an α,β-unsaturated system (via elimination) creates a Michael acceptor. Alternatively, the α-bromo-amide itself can act as an alkylating agent for nucleophilic residues like cysteine or histidine on a target protein.
-
Scaffold Decoration: This precursor provides a rapid method for decorating complex, amine- or alcohol-containing core structures (e.g., natural products, existing drug scaffolds) with a functionalizable lipophilic chain, enabling the generation of novel compound libraries for screening.[12][13]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the efficient construction of diverse and complex molecules. Its predictable, orthogonal reactivity allows for the systematic exploration of chemical space, making it an invaluable precursor in modern drug discovery campaigns. By understanding its properties and employing the robust protocols outlined herein, researchers can unlock its full potential to accelerate the development of novel therapeutics.
References
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ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Bromoisobutyryl bromide. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Retrieved from [Link]
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Insuasty, D., Castillo, J. C., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 519. Retrieved from [Link]
-
de Souza, A. A. N., et al. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. In: Flow Chemistry in Drug Discovery. Topics in Medicinal Chemistry. Springer, Berlin, Heidelberg. Retrieved from [Link]
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Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
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LookChem. This compound. Retrieved from [Link]
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Herold, F., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). Retrieved from [Link]
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PubChem. 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]
-
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link]
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Application Notes and Protocols: 2-Bromooctanoyl Bromide in the Synthesis of Bioactive Lipids
Abstract
This comprehensive guide details the strategic application of 2-bromooctanoyl bromide as a versatile building block in the synthesis of bioactive lipids. We provide field-proven, step-by-step protocols for the preparation of N-(2-bromooctanoyl)-L-homoserine lactone, a key intermediate and potential modulator of bacterial quorum sensing. Furthermore, we demonstrate its utility as a synthetic intermediate by outlining a protocol for its conversion to N-(2-hydroxyoctanoyl)-L-homoserine lactone, another class of biologically relevant signaling molecules. This document provides the causal logic behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references, aiming to empower researchers in the fields of chemical biology and drug discovery.
Introduction: The Strategic Value of α-Bromo Acyl Halides
Bioactive lipids are essential signaling molecules that regulate a vast array of physiological and pathophysiological processes, from inflammation and cellular communication to microbial pathogenesis.[1][2][3] The precise chemical synthesis of these molecules and their analogs is paramount for elucidating their biological functions and for developing novel therapeutics. This compound emerges as a particularly valuable reagent in this context. Its bifunctional nature—a highly reactive acyl bromide for amide or ester formation and a strategically placed α-bromine for subsequent nucleophilic substitution—offers a powerful two-stage approach to molecular diversification.[4]
The primary acyl bromide group is an excellent electrophile for coupling with nucleophiles such as amines and alcohols.[4][5] The α-bromo substituent, on the other hand, serves as a versatile synthetic handle. It activates the α-carbon for nucleophilic displacement, allowing for the introduction of a wide range of functional groups (e.g., hydroxyl, azido, amino) post-acylation. This strategy is particularly potent in the synthesis of analogs of N-acyl-L-homoserine lactones (AHLs). AHLs are the primary signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS), which coordinates collective behaviors such as biofilm formation and virulence factor expression based on population density.[6][7][8][9] By introducing an α-bromo modification, researchers can create novel AHL analogs that may act as probes, antagonists (quorum quenchers), or agonists to study and manipulate bacterial communication.[10][11]
This guide provides two core protocols demonstrating this synthetic strategy. First, the synthesis of N-(2-bromooctanoyl)-L-homoserine lactone, a potential QS modulator. Second, its subsequent conversion to N-(2-hydroxyoctanoyl)-L-homoserine lactone, showcasing the synthetic utility of the α-bromo handle.
Synthesis of N-(2-Bromooctanoyl)-L-homoserine lactone (Br-C8-HSL)
This protocol details the acylation of L-homoserine lactone with this compound under Schotten-Baumann conditions. This biphasic reaction is highly effective for coupling acyl halides with water-soluble amines, preventing hydrolysis of the reactive acyl halide while promoting the desired amidation.[10][12]
Rationale and Experimental Design
The core of this protocol is the nucleophilic attack of the primary amine of L-homoserine lactone on the electrophilic carbonyl carbon of this compound.
-
Biphasic System (DCM/Water): this compound is soluble in the organic phase (dichloromethane, DCM), protecting it from rapid hydrolysis. L-homoserine lactone hydrobromide is dissolved in the aqueous phase.
-
Base (Sodium Bicarbonate): Sodium bicarbonate serves two critical roles. First, it neutralizes the hydrobromide salt of the L-homoserine lactone, liberating the free amine which is the active nucleophile. Second, it neutralizes the hydrogen bromide (HBr) byproduct generated during the acylation, driving the reaction to completion. A mild base like NaHCO₃ is chosen to minimize the risk of lactone ring hydrolysis, which can occur under harsh basic conditions.
-
Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, facilitating the transport of the deprotonated amine to the organic phase where the reaction occurs.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 106265-08-1 | 285.94 | Handle in a fume hood with appropriate PPE. Highly reactive with moisture.[6] |
| (S)-(-)-α-Amino-γ-butyrolactone HBr | 15268-31-2 | 182.02 | L-homoserine lactone hydrobromide |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution or solid |
| Dichloromethane (DCM), ACS Grade | 75-09-2 | 84.93 | Anhydrous grade not required |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying the organic phase |
| Ethyl Acetate, ACS Grade | 141-78-6 | 88.11 | For extraction and chromatography |
| Hexanes, ACS Grade | 110-54-3 | 86.18 | For chromatography |
Experimental Protocol: Step-by-Step
-
Preparation of Amine: In a 100 mL round-bottom flask, dissolve (S)-(-)-α-Amino-γ-butyrolactone hydrobromide (1.0 eq, e.g., 1.0 g, 5.49 mmol) and sodium bicarbonate (2.5 eq, e.g., 1.15 g, 13.73 mmol) in 25 mL of deionized water.
-
Addition of Organic Solvent: Add 25 mL of dichloromethane (DCM) to the aqueous solution. Begin vigorous stirring using a magnetic stir bar to create a well-mixed biphasic system. Cool the flask in an ice bath to 0-5 °C.
-
Acylation: Dissolve this compound (1.1 eq, e.g., 1.72 g, 6.04 mmol) in 10 mL of DCM. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes using an addition funnel.
-
Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize side reactions, including potential hydrolysis of the acyl bromide.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Spot the DCM layer on a silica plate and elute with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a higher Rf value than the starting amine (which remains in the aqueous phase).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Drying and Concentration: Combine all organic extracts. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-(2-bromooctanoyl)-L-homoserine lactone by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Visualization of Workflow
Caption: Workflow for the synthesis of Br-C8-HSL.
Synthesis of N-(2-Hydroxyoctanoyl)-L-homoserine lactone (OH-C8-HSL)
This protocol describes the nucleophilic substitution of the α-bromide in N-(2-bromooctanoyl)-L-homoserine lactone to yield the corresponding α-hydroxy derivative. This transformation demonstrates the synthetic utility of the brominated intermediate and provides access to another class of bioactive lipids.
Rationale and Experimental Design
The conversion of an α-bromo amide to an α-hydroxy amide can be achieved via hydrolysis. The reaction proceeds through a nucleophilic substitution mechanism where a hydroxide ion or water acts as the nucleophile.
-
Solvent System (DMF/Water): A mixture of dimethylformamide (DMF) and water is used to ensure the solubility of both the relatively nonpolar brominated starting material and the nucleophile/base.
-
Base (Sodium Bicarbonate): A mild base is used to facilitate the hydrolysis. While stronger bases could be used, NaHCO₃ provides a source of hydroxide ions through its equilibrium in water and helps neutralize the HBr byproduct without being harsh enough to significantly promote hydrolysis of the amide or lactone moieties.
-
Elevated Temperature: Heating is required to overcome the activation energy for the substitution reaction at the secondary carbon center.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| N-(2-Bromooctanoyl)-L-homoserine lactone | N/A | 322.21 | Synthesized as per Protocol 1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade recommended |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Ethyl Acetate, ACS Grade | 141-78-6 | 88.11 | For extraction and chromatography |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | For drying the organic phase |
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve N-(2-bromooctanoyl)-L-homoserine lactone (1.0 eq, e.g., 500 mg, 1.55 mmol) in a mixture of 15 mL of DMF and 5 mL of water.
-
Add Base: Add sodium bicarbonate (3.0 eq, e.g., 391 mg, 4.65 mmol) to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60-70 °C in an oil bath.
-
Causality Note: The temperature is a critical parameter. It needs to be high enough to promote the substitution reaction but low enough to minimize degradation of the lactone ring.
-
-
Reaction: Stir the reaction at this temperature for 6-12 hours.
-
Monitoring: Monitor the disappearance of the starting material and the appearance of a more polar product spot by TLC (e.g., using 70:30 ethyl acetate/hexanes).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 30 mL portions of ethyl acetate.
-
Self-Validation: The product is more polar than the starting material and will have good solubility in ethyl acetate. The DMF will partition primarily into the aqueous phase during the water wash and extractions.
-
-
Washing: Combine the organic extracts and wash twice with 25 mL of brine. This helps to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude N-(2-hydroxyoctanoyl)-L-homoserine lactone by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or a more polar ethyl acetate/hexanes system to elute the more polar product.
Visualization of Synthetic Pathway
Caption: Overall synthetic pathway from this compound to OH-C8-HSL.
Conclusion and Future Directions
The protocols detailed herein provide a robust and logical framework for utilizing this compound in the synthesis of valuable bioactive lipid analogs. The initial acylation to form N-(2-bromooctanoyl)-L-homoserine lactone creates a versatile intermediate, which can be a target molecule in its own right for probing bacterial quorum sensing systems. The subsequent conversion to the α-hydroxy derivative showcases how the α-bromo handle can be exploited for further diversification, enabling access to different classes of signaling molecules. Researchers can adapt the second protocol to introduce other nucleophiles, such as azide (for click chemistry applications), amines, or thiols, thereby generating extensive libraries of AHL analogs for structure-activity relationship studies and drug discovery campaigns.
References
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Ruysbergh, E., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 10, 2539-2549. Available at: [Link]
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Zhang, J., et al. (2024). Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes. Frontiers in Oral Health. Available at: [Link]
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Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. University of Cambridge. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Hao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
- Various Authors. (2018). HYDROLYSIS REACTIONS. Source unavailable. (General principles of amide and acyl halide hydrolysis are discussed).
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Sikdar, R., et al. (2023). N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. bioRxiv. Available at: [Link]
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Galloway, W. R. J. D., et al. (2011). Acylated homoserine lactones in the environment: chameleons of bioactivity. Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). N-Acyl homoserine lactone. Available at: [Link]
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Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(2), 535-544. Available at: [Link]
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Singh, R., et al. (2017). Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. ResearchGate. Available at: [Link]
-
Gorske, B. C., et al. (2009). A Key n → π* Interaction in N-Acyl Homoserine Lactones. Journal of the American Chemical Society. Available at: [Link]
- Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576-588.
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Dadson, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. Available at: [Link]
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Kumari, A., et al. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. Available at: [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
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Yang, G., et al. (2020). Bioactive Lipids and Their Derivatives in Biomedical Applications. PMC - PubMed Central. Available at: [Link]
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MDPI. (n.d.). Special Issue : Bioactive Lipids: Sources, Synthesis, and Biological Roles. Available at: [Link]
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Pintado, M., et al. (2022). Bioactive lipids: chemistry, biochemistry, and biological properties. Ciência-UCP. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromooctanoyl Bromide in Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromooctanoyl bromide is a versatile bifunctional reagent of significant utility in the synthesis of complex natural products. Its structure, featuring a highly reactive acyl bromide and a modifiable α-bromo center, allows for its strategic incorporation as a linchpin in the assembly of intricate molecular architectures, particularly within the realms of bioactive lipids and lipopeptides. This guide provides a comprehensive overview of its applications, elucidates the underlying reaction mechanisms, and presents detailed, field-proven protocols for its effective use. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic transformations.
Introduction to this compound: A Bifunctional Building Block
This compound (C₈H₁₄Br₂O) is a colorless to light yellow liquid that serves as a powerful intermediate in organic synthesis.[1][2] Its utility stems from the presence of two distinct electrophilic sites:
-
Acyl Bromide: This functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.[1][3]
-
α-Bromo Group: The bromine atom at the C2 position provides a handle for subsequent functionalization, typically via nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of diverse functionalities such as hydroxyl, amino, or alkyl groups.
This dual reactivity makes it an ideal reagent for introducing an eight-carbon, functionalizable chain into a target molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄Br₂O | [2] |
| Molecular Weight | 286.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~255.9 °C at 760 mmHg | |
| Density | ~1.551 g/cm³ |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.[1][4]
-
Corrosivity: Causes severe skin burns and eye damage.[5][6] Ingestion can cause severe damage to the gastrointestinal tract.[4]
-
Moisture Sensitivity: Reacts with water, hydrolyzing to 2-bromooctanoic acid and hydrobromic acid. All reactions must be conducted under anhydrous conditions using inert gas (e.g., nitrogen or argon).[3][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[4][5][7]
-
Storage: Store locked up in a cool, dry, well-ventilated area under an inert atmosphere, away from moisture and incompatible materials.[5][7]
Core Synthetic Strategy: A Two-Stage Functionalization Approach
The primary application of this compound in natural product synthesis involves a sequential, two-stage strategy. This approach leverages the differential reactivity of its two functional groups to build molecular complexity in a controlled manner.
Application in the Synthesis of Bioactive Lipids
Bioactive lipids are a diverse class of molecules involved in critical signaling pathways and cellular processes.[8][9][10] Many of these natural products, such as hydroxy fatty acids and their esters, feature functionalized aliphatic chains. This compound is an excellent starting point for constructing these motifs.
The synthesis begins with the esterification of a core alcohol moiety. The resulting α-bromo ester can then be subjected to nucleophilic substitution to install the desired functionality. For example, hydrolysis of the bromide (using water with a mild base) or displacement with acetate followed by hydrolysis can yield α-hydroxy fatty acid derivatives, which are key components of various signaling lipids.[11]
Application in the Synthesis of Lipopeptides
Lipopeptides are peptides conjugated to a lipid moiety, often exhibiting potent antimicrobial or anticancer properties.[12][13] The synthesis of these molecules can be streamlined using this compound.
The reagent can acylate the N-terminal amine of a peptide sequence or the side-chain amine of an amino acid like lysine.[12] The α-bromo group on the newly introduced lipid tail can then serve as an electrophilic site for intramolecular cyclization with a downstream nucleophilic residue (e.g., a cysteine thiol or a histidine imidazole), a common structural feature in cyclic lipopeptides. This approach provides a convergent and efficient route to complex lipopeptide structures.
Key Mechanistic Pathways
Mechanism: Nucleophilic Acyl Substitution
The acylation step proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol) attacks the highly electrophilic carbonyl carbon of the acyl bromide. The resulting tetrahedral intermediate collapses, expelling the bromide ion as a leaving group. A weak base, such as pyridine or triethylamine, is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[14][15]
Mechanism: Sₙ2 Substitution
The second stage of functionalization typically involves an Sₙ2 reaction at the α-carbon. A nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The choice of a polar aprotic solvent (e.g., DMF, acetone) can facilitate this reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocols
CAUTION: These protocols should only be performed by trained chemists in a properly equipped laboratory, following all institutional safety guidelines.
Protocol 1: General Procedure for Acylation of an Alcohol
This protocol describes a general method for the esterification of a primary or secondary alcohol with this compound.
Materials and Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Substrate alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the substrate alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.
-
Addition of Acyl Bromide: Add this compound (1.2 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrobromide) will likely form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Workup - Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Sₙ2 Displacement of the α-Bromide
This protocol describes the substitution of the bromide from the product obtained in Protocol 1.
Materials and Equipment:
-
α-bromo ester (from Protocol 1, 1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium acetate, 1.5 - 2.0 eq)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Heating mantle with temperature controller
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Setup: In an oven-dried flask under inert gas, dissolve the α-bromo ester (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add the nucleophile (e.g., sodium azide, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and stir until TLC analysis indicates complete consumption of the starting material. The reaction time can vary from a few hours to overnight.
-
Workup - Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether (or ethyl acetate).
-
Workup - Extraction: Extract the aqueous layer several times with the organic solvent. Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Workup - Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography.
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of natural products, particularly those containing functionalized lipid chains. Its bifunctional nature, when leveraged in a controlled, sequential manner, provides a powerful tool for building molecular complexity. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can successfully employ this reagent to advance programs in drug discovery and total synthesis.
References
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ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. Retrieved from [Link]
-
PubMed Central. (2024, March 21). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015, February 15). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive Lipids. Retrieved from [Link]
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PubMed. (1971). Synthesis and biological activity of prostaglandins and prostaglandin antagonists. Retrieved from [Link]
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PubMed. (2021). Synthesis of Lipopeptides by CLipPA Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobutanoyl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (2021, August 7). (PDF) Bioactive Lipids and Their Derivatives in Biomedical Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioactive Lipids and Their Derivatives in Biomedical Applications. Retrieved from [Link]
- Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
-
AccessMedicine. (n.d.). Prostaglandins & Other Eicosanoids. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Bioactive Lipids: Sources, Synthesis, and Biological Roles. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Natural Products containing Bromine atoms. Retrieved from [Link]
- Google Patents. (n.d.). US8513441B2 - Prostaglandin synthesis and intermediates for use therein.
-
ResearchGate. (2021, August 5). Lipopeptides - synthesis and their properties. Retrieved from [Link]
-
The Bray Research Group. (n.d.). Natural Product Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]
-
ResearchGate. (2023, April). (PDF) Novel Extraction and Encapsulation Strategies for Food Bioactive Lipids to Improve Stability and Control Delivery. Retrieved from [Link]
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Application Notes and Protocol for Nucleophilic Acyl Substitution with 2-Bromooctanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromooctanoyl bromide is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive compounds. Its structure incorporates two key reactive sites: a highly electrophilic acyl bromide and a bromine atom at the α-carbon. This dual reactivity allows for a range of synthetic transformations. The primary reaction pathway for the acyl bromide is nucleophilic acyl substitution, a fundamental carbon-heteroatom bond-forming reaction.[1] This process allows for the introduction of the 2-bromooctanoyl moiety onto various nucleophiles, such as alcohols, amines, and thiols, to produce the corresponding esters, amides, and thioesters. The presence of the α-bromo substituent in the resulting product provides a valuable handle for subsequent nucleophilic substitution reactions (typically S_N2), enabling further molecular elaboration and the construction of complex molecular architectures.[2] This application note provides a detailed protocol for conducting nucleophilic acyl substitution reactions with this compound, focusing on the synthesis of esters and amides.
Mechanistic Insights: The Addition-Elimination Pathway
Nucleophilic acyl substitution reactions with acyl bromides proceed through a well-established two-step mechanism known as the addition-elimination mechanism.[1] The carbonyl carbon of the acyl bromide is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromide atom.
Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (e.g., an alcohol or amine) on the electrophilic carbonyl carbon. This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[3]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the most stable leaving group. In this case, the bromide ion is an excellent leaving group due to its low basicity.[4] For reactions involving neutral nucleophiles like alcohols or primary/secondary amines, a final deprotonation step, often facilitated by a non-nucleophilic base, yields the final product and a salt byproduct.[5]
Sources
Application Notes and Protocols for Stereoselective Reactions Involving 2-Bromooctanoyl Bromide
Introduction
The precise control of stereochemistry is a foundational element of modern organic synthesis, particularly in the creation of new therapeutics where a molecule's three-dimensional arrangement dictates its biological function. Chiral α-bromo acyl bromides, such as 2-Bromooctanoyl bromide, are highly valuable and versatile building blocks in this field. The presence of a stereocenter at the α-position, adjacent to a highly reactive acyl bromide, provides a strategic starting point for a multitude of stereoselective transformations. This functionality allows for the construction of complex molecular architectures with a high degree of stereocontrol, which is a critical aspect of drug discovery and development.
These application notes offer a comprehensive guide to key strategies and detailed protocols for conducting stereoselective reactions with this compound and its derivatives. The methodologies described herein are fundamental for the synthesis of enantiomerically enriched compounds.
Core Concepts in Stereoselective Reactions of α-Bromo Acyl Bromides
Stereoselective reactions are chemical processes that preferentially result in the formation of one stereoisomer over others.[1] In the context of chiral this compound, this typically involves the creation of a new stereocenter with a defined spatial relationship to the existing one, leading to diastereoselectivity.[1] Key strategies to achieve this include:
-
Chiral Auxiliaries: A chiral auxiliary is a chemical entity that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing asymmetry. Evans oxazolidinones are a prominent class of chiral auxiliaries that are highly effective in controlling the stereoselectivity of reactions involving carbonyl compounds.[2][3]
-
Nucleophilic Substitution: The bromide at the C2 position is a good leaving group, making this compound an excellent substrate for S(_N)2 reactions.[4] These reactions proceed with a predictable inversion of stereochemistry at the chiral center, allowing for the synthesis of a variety of enantiomerically enriched compounds.[4][5]
PART 1: Diastereoselective Reactions Using Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. By attaching this compound to a chiral auxiliary, the steric and electronic properties of the auxiliary can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Protocol 1: Acylation of an Evans-type Chiral Auxiliary
This protocol describes the attachment of the 2-bromooctanoyl group to the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.[1]
-
In a separate flask, prepare a solution of this compound (1.1 eq.) in anhydrous THF.
-
Add the solution of this compound dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.[1]
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(2-bromooctanoyl)oxazolidinone.
Workflow for Chiral Auxiliary Acylation
Caption: Workflow for the acylation of a chiral auxiliary.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the formation of a boron enolate from the acylated auxiliary and its subsequent diastereoselective reaction with an aldehyde (e.g., isobutyraldehyde).
Materials:
-
N-(2-bromooctanoyl)oxazolidinone (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu(_2)BOTf)
-
Triethylamine (TEA)
-
Isobutyraldehyde
-
pH 7 Phosphate buffer
-
Methanol
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-(2-bromooctanoyl)oxazolidinone (1.0 eq.) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.[1]
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[1]
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Extract the aqueous residue with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcomes for Diastereoselective Aldol Reactions
The following table summarizes typical results for diastereoselective aldol reactions using Evans-type oxazolidinone auxiliaries with α-bromo N-acyl derivatives.
| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85-95 |
| Benzaldehyde | >90:10 | 80-90 |
| Pivalaldehyde | >99:1 | 90-98 |
Note: The specific diastereomeric ratio and yield for reactions with N-(2-bromooctanoyl)oxazolidinone would need to be determined experimentally.
PART 2: Stereospecific Nucleophilic Substitution
The secondary bromide in this compound is susceptible to nucleophilic attack. By employing S(_N)2 conditions, the stereochemistry at the C2 position can be inverted with high fidelity.[5][6]
Protocol 3: S(_N)2 Reaction with Sodium Azide
This protocol demonstrates the inversion of configuration at the C2 position through a reaction with sodium azide to form a chiral 2-azidooctanoyl derivative.
Materials:
-
(R)- or (S)-2-Bromooctanoyl bromide
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO(_3) solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-azidooctanoyl bromide.
-
The acyl bromide can be converted to a more stable ester for purification and characterization by reacting the crude product with an alcohol (e.g., methanol) and a non-nucleophilic base (e.g., 2,6-lutidine).
Stereochemical Pathway of S(_N)2 Reaction
Caption: S(_N)2 reaction mechanism showing inversion of stereochemistry.
Expected Stereochemical Outcomes for S(_N)2 Reactions
The S(_N)2 reaction is stereospecific, meaning that the stereochemistry of the product is determined by the stereochemistry of the starting material.
| Starting Material Configuration | Nucleophile | Product Configuration | Expected Enantiomeric Excess |
| (R)-2-Bromooctanoyl bromide | N(_3) | (S)-2-Azido derivative | >99% |
| (S)-2-Bromooctanoyl bromide | N(_3) | (R)-2-Azido derivative | >99% |
| (R)-2-Bromooctanoyl bromide | CN | (S)-2-Cyano derivative | >98% |
| (S)-2-Bromooctanoyl bromide | CH(_3)O | (R)-2-Methoxy derivative | >99% |
PART 3: Enzymatic Kinetic Resolution
Enzymatic reactions can offer high stereoselectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic mixtures.
Protocol 4: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromooctanol
While this compound is too reactive for direct enzymatic resolution, it can be readily converted to the corresponding alcohol, which can then be resolved.
Step A: Reduction of this compound
-
Dissolve racemic this compound in an anhydrous ether at 0 °C.
-
Slowly add a mild reducing agent such as sodium borohydride (NaBH(_4)) in excess.
-
Stir until the reaction is complete (monitored by TLC).
-
Perform an acidic workup to yield racemic 2-bromooctanol.
Step B: Enzymatic Resolution
Materials:
-
Racemic 2-bromooctanol
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
Procedure:
-
In a flask, dissolve racemic 2-bromooctanol in the anhydrous organic solvent.
-
Add the immobilized lipase to the solution.
-
Add vinyl acetate as the acylating agent.
-
Seal the flask and place it on a shaker or stir the mixture at a controlled temperature (typically 25-40 °C).[7]
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.[7]
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.[7]
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting enantioenriched alcohol and acetate by flash column chromatography on silica gel.[7]
Data Presentation for Enzymatic Resolution
| Enzyme Source | Acylating Agent | Enantioenriched Alcohol | Enantioenriched Acetate | Conversion (%) | Enantiomeric Excess (ee %) |
| Candida antarctica Lipase B | Vinyl Acetate | (R)-2-bromooctanol | (S)-2-acetoxyoctane | ~50 | >95 for both |
| Pseudomonas cepacia Lipase | Vinyl Acetate | (S)-2-bromooctanol | (R)-2-acetoxyoctane | ~50 | >98 for both |
References
- BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving Chiral 2-Bromobutanal.
- BenchChem. (n.d.). A Comparative Guide to (R)-(-)-2-Bromo-1-phenylethanol and Other Chiral Building Blocks in Asymmetric Synthesis.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- BenchChem. (2025). (S)
- What The Data Tells Us. (2012). Two Types of Nucleophilic Substitution Reactions.
- Wikipedia. (n.d.). Chiral auxiliary.
- Filo. (2025). Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ...
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 26074-52-2: 2-Bromobutanoyl bromide.
- Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-Bromooctanoyl Bromide Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-bromooctanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of α-bromo esters and amides. Here, we delve into the causality behind experimental choices, offering field-proven protocols and troubleshooting advice to ensure the integrity and purity of your synthesized compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of products from reactions involving this compound.
Q1: What are the most common impurities I can expect in my reaction mixture after using this compound?
A1: The impurity profile largely depends on the subsequent reaction (e.g., esterification, amidation). However, some common impurities originating from the synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction or from its subsequent use include:
-
Unreacted Octanoic Acid: The starting material for the HVZ reaction.
-
Residual Phosphorus Reagents: Such as phosphorous acid or its byproducts if PBr₃ was used.[1]
-
Hydrolysis Products: this compound is highly susceptible to hydrolysis, which forms 2-bromooctanoic acid and hydrobromic acid (HBr).[2][3] This can occur if the reaction is exposed to atmospheric moisture or during an aqueous work-up.
-
Excess Alcohol or Amine: The nucleophile used in the esterification or amidation reaction.
-
Side-Reaction Products: Such as dibrominated species, although the HVZ reaction is generally selective for mono-α-bromination.[4]
Q2: My crude product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A2: A yellow or brown tint in your crude product is often due to the presence of residual bromine (Br₂) from the HVZ reaction used to synthesize the this compound.[5] To decolorize the product, you can perform a wash with a mild reducing agent during your work-up. A common and effective method is to wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Q3: Is it necessary to perform a work-up before proceeding to column chromatography or distillation?
A3: Yes, a proper work-up is crucial for a successful purification. An initial aqueous work-up will remove the majority of water-soluble impurities, such as inorganic salts, residual acid catalysts, and polar byproducts.[1][6] This significantly reduces the load on your column or distillation apparatus, leading to better separation and preventing potential decomposition of your product on the stationary phase. A typical work-up involves washing the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to neutralize acids, and finally with brine to aid in drying.[1][7]
Q4: Can I use silica gel for the column chromatography of α-bromoesters and α-bromoamides?
A4: While silica gel is a common stationary phase, it is acidic and can cause decomposition of some sensitive compounds, including certain α-bromoesters and amides.[8] If you observe streaking on your TLC plate or low recovery from your column, your compound may be degrading. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your eluent.[8] Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your this compound reaction products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - Incomplete reaction.- Product loss during aqueous work-up.- Decomposition on silica gel during chromatography.- Product is volatile and lost during solvent removal. | - Monitor the reaction by TLC to ensure completion.- Minimize the number of aqueous washes and use brine to reduce the solubility of the product in the aqueous layer.[9]- Add triethylamine to the eluent for column chromatography.[8]- Use a rotary evaporator at a controlled temperature and pressure. |
| Product co-elutes with starting material (alcohol/amine) in column chromatography | - Similar polarities of the product and the starting material. | - Adjust the solvent system. A less polar system will generally increase the separation between a more polar starting material (like an alcohol) and a less polar ester product.- If the starting material is an amine, an acid wash during the work-up can convert it to a water-soluble salt, which can then be removed by extraction. |
| NMR spectrum of the purified product shows unexpected signals | - Residual solvent from purification.- Presence of a persistent impurity.- Decomposition of the product. | - Dry the product under high vacuum to remove residual solvents. Refer to standard NMR impurity charts to identify common solvent peaks.[10][11][12][13]- Re-purify the product using a different technique (e.g., recrystallization if it's a solid, or fractional distillation if it's a liquid with a sufficiently different boiling point from the impurity).- Re-analyze the product to check for degradation. Store the purified product under an inert atmosphere and at a low temperature. |
| Amide product oils out during recrystallization | - The chosen solvent is too non-polar.- The solution is cooling too rapidly.- Presence of impurities that lower the melting point. | - Try a more polar solvent or a solvent mixture. Common recrystallization solvents for amides include ethanol, acetone, and acetonitrile.[8][14]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the crude product by a quick filtration through a small plug of silica gel before recrystallization. |
| Ester product decomposes during distillation | - The boiling point is too high, leading to thermal decomposition. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[15] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of common derivatives of this compound.
Protocol 1: Purification of a 2-Bromooctanoyl Ester
This protocol describes a general procedure for the work-up and purification of an ester synthesized from this compound and an alcohol.
1. Reaction Quench and Work-up: a. Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[7] d. Combine the organic layers and wash sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted 2-bromooctanoic acid or acidic byproducts. Vent the separatory funnel frequently as CO₂ gas may be evolved. ii. Deionized water. iii. Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[9] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
2. Final Purification (Choose one):
-
A. Flash Column Chromatography: a. Determine a suitable solvent system using TLC. A good starting point for many esters is a mixture of hexanes and ethyl acetate.[16][17][18] b. Prepare a slurry of silica gel in the chosen eluent and pack the column. c. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. d. Elute the product, collecting fractions and monitoring them by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Fractional Distillation (for liquid esters): a. Set up a fractional distillation apparatus. For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux column) is recommended.[19][20] b. Heat the crude ester in the distillation flask under reduced pressure. c. Collect the fraction that distills at the expected boiling point of the pure ester.
Protocol 2: Purification of a 2-Bromooctanoyl Amide
This protocol outlines the work-up and purification of an amide synthesized from this compound and a primary or secondary amine.
1. Reaction Quench and Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. If a base like triethylamine was used, it can be removed by washing the reaction mixture with dilute acid (e.g., 1M HCl). The resulting triethylammonium salt is water-soluble. c. Extract the product into an organic solvent like ethyl acetate. d. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
2. Final Purification (Recrystallization): a. Choose a suitable solvent or solvent pair for recrystallization. Good single solvents for amides are often polar, such as ethanol or acetonitrile.[8] A solvent pair like hexane/ethyl acetate can also be effective.[14] b. Dissolve the crude amide in a minimal amount of the hot solvent. c. If there are insoluble impurities, perform a hot filtration. d. Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.
Data Presentation
The following tables provide useful data for the purification of this compound derivatives.
Table 1: Common Solvents for Chromatography and Recrystallization
| Purification Method | Compound Type | Recommended Solvents/Solvent Systems | Notes |
| Column Chromatography | Esters | Hexane/Ethyl Acetate, Dichloromethane/Hexane | Start with a low polarity mixture and gradually increase the polarity.[16][17] |
| Amides | Hexane/Ethyl Acetate, Dichloromethane/Methanol | For sensitive amides, add 0.1-1% triethylamine to the eluent to prevent decomposition on silica gel.[8] | |
| Recrystallization | Amides | Ethanol, Acetonitrile, Acetone, Hexane/Ethyl Acetate | The choice of solvent is highly dependent on the specific amide's structure and polarity.[8][14][21] |
Table 2: Typical TLC Solvent Systems
| Compound Polarity | Recommended Solvent System | Expected Rf Range |
| Non-polar (e.g., long-chain esters) | 5-10% Ethyl Acetate in Hexane | 0.3 - 0.6 |
| Medium Polarity (e.g., shorter-chain esters, some amides) | 20-50% Ethyl Acetate in Hexane | 0.3 - 0.6 |
| Polar (e.g., amides with free N-H bonds) | 5-10% Methanol in Dichloromethane | 0.2 - 0.5 |
Note: The optimal Rf value for column chromatography is typically between 0.2 and 0.4.[4]
Visualizations
The following diagrams illustrate the workflows for purification and troubleshooting.
Caption: General purification workflows for esters and amides.
Caption: Troubleshooting logic for selecting a purification method.
References
- BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide.
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
- BenchChem. (2025). Application Notes and Protocols for the Use of 2-Bromobutanamide in Heterocyclic Compound Synthesis.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
- BenchChem. (2025). Purification techniques for (S)-2-Bromooctane from reaction mixtures.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Waterloo. Hydrolysis. Retrieved from [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
- BenchChem. (2025). Preventing hydrolysis of Valeryl bromide during reactions.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- BenchChem. (2025). Technical Support Center: Purification of (Z)-2-bromo-2-butene.
-
ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide. Retrieved from [Link]
-
Furman University. Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]
-
ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]
-
ChemBAM. Purification by fractional distillation. Retrieved from [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
-
Organic Syntheses. Isovaleric acid, α-bromo. Retrieved from [Link]
- Google Patents. (2004). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
-
Chemguide. amines as nucleophiles. Retrieved from [Link]
-
Cram. (2025). Lab: Fractional Distillation. Retrieved from [Link]
- Google Patents. (2019). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
- BenchChem. (2025). Application Notes and Protocols: The Reaction of 7-Bromoheptanoyl Chloride with Primary Amines.
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
National Institutes of Health. (2018). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
-
Organic Syntheses. dbhda. Retrieved from [Link]
- Google Patents. (1969). US3488734A - Preparation of 2-bromo-2-cyanoacetamide.
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Technical Support Center: Optimizing Reaction Conditions for 2-Bromooctanoyl Bromide
Welcome to the comprehensive technical guide for optimizing the synthesis of 2-Bromooctanoyl bromide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring reliable and reproducible outcomes.
I. Core Synthesis Pathway: The Hell-Volhard-Zelinsky Reaction
The synthesis of this compound is most commonly achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This classic method involves the α-bromination of a carboxylic acid, in this case, octanoic acid, in the presence of a phosphorus catalyst and bromine.[1][4] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon.[1][2][3]
Reaction Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound via the Hell-Volhard-Zelinsky reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the phosphorus catalyst in the HVZ reaction?
The phosphorus catalyst, typically red phosphorus or phosphorus tribromide (PBr₃), is crucial for the initial conversion of the carboxylic acid to the corresponding acyl bromide.[1][3] Carboxylic acids themselves do not readily enolize to the extent required for α-halogenation.[2][5] The in-situ formation of the acyl bromide is a key step, as it is more readily converted to its enol tautomer, which is the active nucleophile that attacks bromine.[1][2][3]
Q2: Can I use other brominating agents instead of elemental bromine?
While elemental bromine (Br₂) is the traditional and most common reagent for the HVZ reaction, other brominating agents have been explored for α-bromination of carbonyl compounds. However, for the specific synthesis of this compound via the HVZ pathway, Br₂ is the well-established and recommended reagent. The use of alternative reagents like N-bromosuccinimide (NBS) is more common for the α-bromination of ketones and aldehydes and may not be as effective for carboxylic acids without modification of the reaction conditions.[6]
Q3: What are the expected physical properties of this compound?
This compound is typically a colorless to light yellow, oily liquid. It is highly reactive, particularly with nucleophiles, due to the presence of the acyl bromide functional group.[7] It is also sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[7][8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Br₂O | [9] |
| Molecular Weight | 286.00 g/mol | [9] |
| Boiling Point | 255.86 °C at 760 mmHg (Predicted) | |
| Density | 1.551 g/cm³ (Predicted) | |
| Refractive Index | 1.503 (Predicted) |
Q4: How should I store this compound?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][10] It is best kept in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, bases, and strong oxidizing agents.[8][10]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, from incomplete reaction to product loss during work-up.
Possible Causes & Solutions
-
Incomplete conversion of octanoic acid:
-
Insufficient Catalyst: Ensure a catalytic amount of PBr₃ or red phosphorus is used. In practice, a molar equivalent of PBr₃ is often used to improve reaction kinetics.[3]
-
Inadequate Reaction Time or Temperature: The HVZ reaction can be slow. Ensure the reaction is heated sufficiently (typically between 80°C and 150°C) and for an adequate duration.[11] Monitor the reaction progress by techniques like GC or TLC (after derivatization) if possible.
-
-
Hydrolysis of the product:
-
Loss during purification:
-
Inefficient Distillation: this compound has a relatively high boiling point. Vacuum distillation is recommended to prevent thermal decomposition.[12] Ensure the distillation apparatus is efficient and properly set up.
-
Troubleshooting Workflow: Low Yield
Caption: Decision-making process for troubleshooting low product yield.
Issue 2: Presence of Impurities in the Final Product
The most common impurities are unreacted starting material, di-brominated byproducts, and hydrolysis products.
Possible Causes & Solutions
-
Unreacted Octanoic Acid: This indicates an incomplete reaction. Refer to the solutions for "Low Yield."
-
α,α-Dibromooctanoyl Bromide:
-
Excess Bromine: While an excess of bromine is often used, a large excess can lead to di-bromination.[1] Carefully control the stoichiometry of bromine.
-
Prolonged Reaction Time: Extended reaction times at high temperatures can also favor di-bromination.
-
-
Octanoyl Bromide: This suggests that the bromination step is the rate-limiting step. Ensure sufficient bromine is present and that the reaction conditions are suitable for the bromination of the enol intermediate.
-
2-Bromooctanoic Acid: This is a result of hydrolysis. Minimize contact with water during work-up and storage.[7]
Purification Strategies
-
Fractional Vacuum Distillation: This is the most effective method for separating this compound from less volatile impurities like octanoic acid and more volatile impurities.[12]
-
Washing: A careful wash with a cold, saturated sodium bicarbonate solution can help remove acidic impurities, but this must be done cautiously to avoid significant hydrolysis of the desired product.[12] Subsequent washing with brine and drying over an anhydrous agent like MgSO₄ or Na₂SO₄ is essential.[12]
Issue 3: Reaction Stalls or Fails to Initiate
This can be a frustrating issue, often pointing to problems with the reagents or reaction setup.
Possible Causes & Solutions
-
Inactive Catalyst: Red phosphorus can become oxidized on the surface. Ensure it is fresh. If using PBr₃, check its quality, as it can decompose over time.
-
Low Temperature: The reaction often requires heating to initiate. Ensure the reaction mixture reaches the target temperature.
-
Presence of Inhibitors: While less common, certain impurities in the starting materials could potentially inhibit the reaction. Using high-purity octanoic acid is recommended.
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with octanoic acid.
-
Catalyst Addition: Add a catalytic amount of red phosphorus or slowly add phosphorus tribromide (PBr₃) to the stirred octanoic acid. An exothermic reaction may occur.
-
Bromine Addition: Slowly add elemental bromine (Br₂) via the addition funnel. The reaction mixture will likely turn dark red.
-
Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for several hours. Monitor the reaction progress if possible.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.
V. References
-
BenchChem. (n.d.). Purification techniques for (S)-2-Bromooctane from reaction mixtures. Retrieved from
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from
-
CymitQuimica. (n.d.). CAS 26074-52-2: 2-Bromobutanoyl bromide. Retrieved from
-
JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from
-
LookChem. (n.d.). This compound. Retrieved from
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from
-
Patents, Google. (n.d.). US3661947A - Carbonyl halide catalyst for alpha-bromination of aliphatic acids. Retrieved from
-
Patents, Google. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from
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- 7. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 8. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | C8H14Br2O | CID 22568492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
dealing with side reactions of 2-Bromooctanoyl bromide
Answering the user's request.## Technical Support Center: 2-Bromooctanoyl Bromide
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive bifunctional reagent. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to ensure the success and integrity of your experiments.
Guide Structure
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will cover:
-
Core Concepts: Handling, Storage, and Reagent Integrity.
-
Troubleshooting Guide: A logical workflow for diagnosing common experimental failures.
-
Side Reaction Deep Dive: Specific Q&As on Hydrolysis, Elimination, and Competing Nucleophilic Attack.
-
Protocols & Methodologies: Validated procedures for mitigating common issues.
Part 1: Core Concepts & FAQs
This section addresses the most fundamental aspects of working with this compound. Proper handling is the first and most critical step in preventing a cascade of potential side reactions.
Q1: My bottle of this compound is fuming upon opening, and I smell a sharp, acidic odor. Is it still usable?
A1: This is a classic sign of degradation via hydrolysis. This compound, like most acyl bromides, is extremely sensitive to moisture.[1][2] The fuming you observe is likely hydrogen bromide (HBr) gas, which is formed when the acyl bromide reacts with atmospheric water.[3][4][5]
-
Mechanism of Hydrolysis: The highly electrophilic carbonyl carbon is attacked by water, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating HBr and forming 2-bromooctanoic acid.
-
Impact on Experiments: Using a partially hydrolyzed reagent will introduce both 2-bromooctanoic acid and HBr into your reaction. This can significantly lower the yield of your desired product by consuming your base, promoting acid-catalyzed side reactions, or simply reducing the amount of active acylating agent available.
-
Recommendation: For most applications, especially those sensitive to stoichiometry or pH, the reagent should be discarded. For less sensitive reactions, it may be possible to purify the reagent by distillation under reduced pressure, but this should only be attempted by experienced chemists with appropriate safety precautions. The best practice is to always use a fresh bottle or a properly stored aliquot.
Q2: What are the optimal storage and handling conditions for this compound?
A2: Strict anhydrous and inert conditions are mandatory to preserve the reagent's integrity.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture and oxidation.[3][4] |
| Temperature | Store in a cool, dry place (2-8°C is common). | Reduces the rate of any potential decomposition pathways. |
| Container | Use a tightly sealed container with a PTFE-lined cap. | Prevents moisture ingress. Ensure the container material is compatible (e.g., glass). |
| Handling | Handle exclusively in a fume hood using dry glassware and syringes. | Protects the user from corrosive HBr fumes and prevents contamination of the reagent.[2][3] |
| Aliquoting | For frequent use, purchase a larger quantity and aliquot it into smaller, single-use vials under an inert atmosphere. | Minimizes repeated exposure of the main stock bottle to the atmosphere. |
Part 2: Troubleshooting Experimental Failures
When a reaction with this compound yields unexpected results, a systematic approach can identify the root cause.
Q3: My acylation reaction has a very low yield, and my starting material is mostly unreacted. What are the primary causes?
A3: Low conversion is a common issue that can typically be traced back to reagent deactivation or suboptimal reaction conditions. Use the following workflow to diagnose the problem.
Part 3: Side Reaction Deep Dive
This compound has three primary reactive sites: the electrophilic carbonyl carbon, the α-carbon bearing a bromine, and the β-hydrogens. The interplay between these sites dictates the reaction outcome.
Q4: My product mixture contains a significant amount of an unsaturated byproduct. What is causing this and how can I prevent it?
A4: You are observing the results of a β-elimination reaction, where HBr is eliminated to form 2-octenoyl bromide. This is a common side reaction, particularly when using strong bases or elevated temperatures.[6][7]
-
Mechanism (E2 Pathway): A base abstracts a proton from the carbon adjacent (β-position) to the bromine-bearing carbon (α-position). Simultaneously, the C-H bond electrons form a new π-bond, and the bromide ion is ejected as a leaving group. This process is concerted.[8]
-
Favorable Conditions for Elimination:
-
Strong, Hindered Bases: Bases like potassium tert-butoxide (KOtBu) or DBU are sterically bulky and are more likely to act as bases (abstracting a proton) rather than nucleophiles (attacking the carbonyl).
-
High Temperatures: Elimination reactions are entropically favored and are often accelerated more than substitution reactions by an increase in temperature.
-
Solvent: Less polar solvents can favor the E2 pathway.[6]
-
-
Troubleshooting Protocol: Minimizing Elimination
-
Lower the Temperature: Perform the reaction at 0 °C or below. Add the base and acyl bromide slowly to control any exotherms.
-
Choose the Right Base: If your nucleophile requires deprotonation, use the mildest base possible. If adding a base simply as an acid scavenger, a moderately hindered, non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at low temperatures is often sufficient.
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base to minimize base-catalyzed elimination of the product.
-
Q5: My nucleophile seems to be displacing the bromine at the alpha-position instead of acylating. How can I direct the reaction to the carbonyl group?
A5: This is a classic case of competing electrophilic sites. The α-bromo position is susceptible to SN2 attack.[9] The selectivity is governed by the nature of the nucleophile.
-
Hard and Soft Acids and Bases (HSAB) Theory:
-
The carbonyl carbon is a "hard" electrophile due to the high positive charge density and electronegativity of the oxygen.
-
The α-carbon is a "softer" electrophile.
-
Hard nucleophiles (e.g., amines, alcohols, alkoxides) will preferentially attack the hard carbonyl carbon, leading to the desired acylation.[10]
-
Soft nucleophiles (e.g., iodide, thiolates, phosphines) have a higher tendency to attack the soft α-carbon, leading to SN2 displacement of the bromide.
-
-
Strategies for Promoting Acylation:
-
Nucleophile Choice: The issue is most common with soft nucleophiles. If your desired reaction involves such a species, standard acylation may be challenging.
-
Protecting Groups: If the functional group undergoing acylation can be temporarily modified to be a harder nucleophile, this can improve selectivity.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the carbonyl group further, increasing its hardness and making it an even more favorable site for attack.[11] However, this must be done with caution as it can also promote other side reactions.
-
Q6: The stereochemistry at the alpha-carbon of my product is scrambled. Was my starting material not stereopure?
A6: It is highly likely that your starting this compound was a racemic mixture. The most common synthesis method for α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction .[12][13] This reaction proceeds through the formation of an acid bromide enol intermediate.[9][14][15] The enol is planar, and subsequent bromination can occur from either face of the double bond, leading to a racemic mixture of the α-bromo product.[9]
-
Implication: Unless you have sourced a specialty, enantiomerically pure version of this compound, you should assume it is racemic and will produce a racemic product. If stereocontrol is essential, an alternative synthetic strategy that does not involve an enol intermediate at the chiral center will be required.
References
-
Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE. [Link]
-
Acyl Bromide Definition. (n.d.). Fiveable. [Link]
-
Alpha Bromination of Carboxylic Acids. (2023). OpenStax. [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure. [Link]
-
Elimination of hydrogen bromide from bromoalkanes. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]
-
A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. (2022). Chemia. [Link]
-
Formation of Acyl Bromides from Carboxylic Acids and N-Bromosuccinimide. (2006). Taylor & Francis Online. [Link]
-
Formation of acyl bromides from carboxylic acids and N-bromosuccinimide. (2025). ResearchGate. [Link]
-
Elimination reaction 2 (2-bromobutane & ethanolic KOH). (2016). YouTube. [Link]
-
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. (2015). ResearchGate. [Link]
-
2-Bromopentanoyl bromide. (n.d.). PubChem. [Link]
-
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). Furman Chemistry 120. [Link]
-
Elimination Reactions. (n.d.). BITS Pilani. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. [Link]
- Method for preparing alkyl 2-bromoalkanoates. (2004).
-
Are alkyl bromides susceptible to hydrolysis?. (2015). ResearchGate. [Link]
-
Elimination Reactions. (n.d.). MG Science Institute. [Link]
-
2-Bromobutanoyl bromide. (n.d.). PubChem. [Link]
-
Bromoacetyl bromide. (n.d.). PubChem. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
2-Bromobutane. (n.d.). PubChem. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. mgscience.ac.in [mgscience.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Hydrolysis of 2-Bromooctanoyl Bromide
Welcome to the technical support guide for handling 2-bromooctanoyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical advice to minimize and prevent the hydrolysis of this highly reactive acyl bromide during experimental procedures.
Introduction: The Challenge of this compound's Reactivity
This compound is a valuable bifunctional reagent, featuring both an acyl bromide and an alkyl bromide. The acyl bromide is an exceptionally reactive electrophile, making it highly effective for acylation reactions with a wide range of nucleophiles, including alcohols, amines, and thiols.[1] However, this high reactivity also makes it extremely susceptible to hydrolysis, where it reacts with even trace amounts of water to form 2-bromooctanoic acid and hydrobromic acid (HBr).[2] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the generation of HBr can also catalyze other unwanted side reactions.[3]
This guide provides a structured approach to understanding, detecting, and, most importantly, preventing the hydrolysis of this compound in your reactions.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the this compound. How can I confirm this?
Answer:
Confirming hydrolysis involves a combination of in-situ monitoring and post-reaction analysis.
-
In-Situ Monitoring (During the Reaction):
-
pH Change: The most immediate indicator is a decrease in the pH of your reaction mixture, due to the formation of hydrobromic acid (HBr). If your reaction setup includes a pH probe, a sudden drop upon addition of the acyl bromide is a strong indicator of hydrolysis.
-
Gas Evolution: In some cases, you might observe fumes of HBr gas, especially if the reaction is run at elevated temperatures or if a significant amount of water is present. Caution: HBr is a corrosive gas; always work in a well-ventilated fume hood.[4][5]
-
-
Post-Reaction Analysis:
-
Thin-Layer Chromatography (TLC): Co-spot your reaction mixture with a sample of this compound that has been intentionally quenched with water. The appearance of a new, more polar spot corresponding to 2-bromooctanoic acid is a clear sign of hydrolysis.
-
¹H NMR Spectroscopy: The most definitive method. In the crude NMR of your reaction mixture, look for the disappearance of the characteristic acyl bromide proton signal and the appearance of a new, broad peak in the carboxylic acid region (typically >10 ppm) corresponding to the -COOH proton of 2-bromooctanoic acid.
-
FT-IR Spectroscopy: The hydrolysis product, 2-bromooctanoic acid, will show a broad O-H stretch around 2500-3300 cm⁻¹, which is absent in the starting acyl bromide.
-
Question 2: I've confirmed hydrolysis is occurring. What are the most likely causes in my experimental setup?
Answer:
The primary culprit is always the presence of water. Here are the most common sources of moisture contamination:
-
Wet Solvents: Using solvents that have not been properly dried is the most frequent cause. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture if not handled correctly.
-
Contaminated Reagents: Nucleophiles (e.g., alcohols, amines) or bases (e.g., pyridine, triethylamine) can contain dissolved water.
-
Atmospheric Moisture: A reaction setup that is not adequately protected from the atmosphere will allow moisture to enter, especially on humid days.
-
Improperly Dried Glassware: Residual water on the surface of flasks, syringes, or magnetic stir bars is a common source of contamination.
Question 3: What immediate steps should I take to prevent hydrolysis in my next reaction attempt?
Answer:
Implementing rigorous anhydrous techniques is critical. The following protocol outlines the essential steps for setting up a moisture-free reaction environment.
Protocol for Anhydrous Reaction Setup
-
Glassware Preparation:
-
Thoroughly clean all glassware (round-bottom flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon). Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.
-
Liquid reagents should be handled via syringe under an inert atmosphere. If a reagent is known to be hygroscopic, consider drying it over a suitable drying agent prior to use.
-
Solid reagents should be dried in a vacuum oven before use.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. A simple way to do this is with a nitrogen or argon line connected to a bubbler.
-
Use rubber septa on all openings to allow for the addition of reagents via syringe.
-
Add the highly reactive this compound to the reaction mixture last, and do so slowly (dropwise) to control any exothermic reaction and minimize localized concentration effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] It is best stored in a cool, dry, and dark place. A desiccator or a glove box is an ideal storage environment. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
Q2: Which solvents are most compatible with this compound reactions?
A: Aprotic, nonpolar, or weakly polar solvents are the best choice as they do not react with the acyl bromide and are easier to render anhydrous.[6]
| Recommended Solvents | Solvents to Avoid | Reasoning for Avoidance |
| Dichloromethane (DCM) | Water | Reacts directly via hydrolysis. |
| Tetrahydrofuran (THF) | Alcohols (e.g., Methanol, Ethanol) | React as nucleophiles to form esters.[7] |
| Diethyl Ether | Protic Solvents in General | Can act as a source of protons. |
| Acetonitrile | ||
| Hexanes |
Q3: What is the role of a base in reactions with this compound, and which ones should I use?
A: In many acylation reactions, a non-nucleophilic base is added to neutralize the HBr that is formed as a byproduct.[3] This prevents the buildup of acid, which can cause side reactions.
-
Recommended Bases:
-
Bases to Avoid:
-
Hydroxides (e.g., NaOH, KOH): Will cause rapid hydrolysis.
-
Alkoxides (e.g., NaOMe, NaOEt): Will react as nucleophiles to form esters.
-
Visualizing the Problem: The Hydrolysis Mechanism
Understanding the mechanism of hydrolysis highlights the importance of excluding water from your reaction. The reaction proceeds via a nucleophilic acyl substitution pathway.[3][7][9]
Caption: Mechanism of this compound hydrolysis.
Logical Workflow for Troubleshooting
When faced with potential hydrolysis, a systematic approach is key. The following flowchart can guide your decision-making process.
Caption: Troubleshooting workflow for hydrolysis issues.
By diligently applying these principles and protocols, you can significantly minimize the risk of hydrolysis, leading to more successful and reproducible outcomes in your research.
References
-
Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]
-
ReactionWeb.io. Carboxylic Acid + Acyl halide. [Link]
-
Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]
-
Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. [Link]
-
JoVE. Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
Michigan State University Department of Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
-
chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
-
Fiveable. Acyl Bromide Definition - Organic Chemistry Key Term. [Link]
Sources
- 1. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 2. fiveable.me [fiveable.me]
- 3. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. reactionweb.io [reactionweb.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 9. savemyexams.com [savemyexams.com]
Technical Support Center: Column Chromatography Purification of 2-Bromo Esters
Welcome to the technical support center for the purification of 2-bromo esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Due to their electrophilic nature and potential for instability, α-bromo esters require careful handling and optimized purification strategies to prevent degradation and ensure high purity. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.
Planning Your Purification: Frequently Asked Questions
This section addresses the critical decisions made before the purification process begins. Proper planning is the most effective way to prevent common issues like product decomposition and poor separation.
Q1: What is the best stationary phase for purifying 2-bromo esters?
The choice of stationary phase is critical due to the potential for acid-catalyzed degradation of 2-bromo esters.
-
Standard Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography.[1] However, standard silica gel is inherently weakly acidic due to the presence of surface silanol (Si-OH) groups.[2] This acidity can be sufficient to catalyze side reactions like dehydrobromination (elimination) to form an α,β-unsaturated ester or hydrolysis if water is present in the solvent.[3][4]
-
Neutralized or Deactivated Silica Gel: For acid-sensitive 2-bromo esters, deactivating the silica gel is highly recommended.[5][6] This can be achieved by preparing a slurry of the silica gel in the starting eluent containing a small amount (0.5-2%) of a mild base like triethylamine (NEt₃) and then flushing the packed column with this solvent mixture before loading the sample.[6] This process neutralizes the acidic sites.
-
Alumina (Al₂O₃): Alumina is another option and is available in neutral, acidic, or basic grades.[7] Neutral alumina can be an excellent alternative for purifying acid-sensitive compounds that might otherwise degrade on silica gel.[7]
-
Reversed-Phase Silica (e.g., C18): For highly polar 2-bromo esters or when normal-phase fails, reversed-phase chromatography can be effective.[2][8] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Recommendation: Always first assess the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for 30-60 minutes before eluting. If a new, lower Rf spot (degradation product) or significant streaking appears, use deactivated silica or neutral alumina for the column.[5]
Q2: How do I select the right mobile phase (solvent system)?
The mobile phase is selected using Thin-Layer Chromatography (TLC) to achieve optimal separation.
The goal is to find a solvent system where the desired 2-bromo ester has an Rf value of approximately 0.25-0.35 .[9] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would lead to poor separation from less polar impurities.
| Compound Polarity | Recommended Starting Solvent System (v/v) |
| Non-polar | 100% Hexanes or Pentane; 2-10% Diethyl Ether/Hexanes[10][11] |
| Intermediate Polarity | 10-40% Ethyl Acetate/Hexanes; 10-50% Dichloromethane/Hexanes[10][12] |
| Polar | 50-100% Ethyl Acetate/Hexanes; 1-5% Methanol/Dichloromethane[10] |
Table 1: Common solvent systems for normal-phase chromatography.
Pro-Tip: Develop your TLC plate, and if the separation between your product and an impurity is poor, try a completely different solvent system. For example, if Ethyl Acetate/Hexanes fails, try Dichloromethane/Hexanes or Acetone/Toluene. Different solvent classes interact with the stationary phase and analytes differently, which can dramatically alter the selectivity of the separation.[13][14]
Q3: How much silica gel is required for my purification?
The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A general guideline is the weight ratio of silica gel to the crude sample.
-
Easy Separations (Large ΔRf): Use a 30:1 to 40:1 ratio (e.g., 30-40 g of silica for 1 g of crude material).[9]
-
Difficult Separations (Small ΔRf): A ratio of 100:1 or even higher may be necessary.[9]
Overloading the column is a primary cause of poor separation. It is always better to use more silica than to have to re-purify mixed fractions.
Q4: What is the best way to pack and load the column?
Proper column packing is essential to achieve high resolution and avoid issues like band broadening and cracking.
-
Packing: The "slurry packing" method is most reliable.[9] Prepare a slurry of the silica gel in your initial, least polar solvent. Pour this slurry into the column and use gentle pressure or tapping to ensure a tightly packed, uniform bed free of air bubbles.[9][15]
-
Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a solvent (preferably the column eluent or a less polar solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.[9] This is suitable for samples that are readily soluble.
-
Dry Loading: This is the preferred method for samples that have poor solubility in the eluent.[6] Dissolve your crude product in any volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3x the weight of your crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.[6][9] Dry loading almost always results in better resolution and sharper bands.
-
Experimental Workflow for Purification
Caption: General workflow for 2-bromo ester purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem: My compound is decomposing on the column. How do I confirm this and what should I do?
A: Decomposition is the most significant concern with 2-bromo esters. Signs of decomposition include the appearance of new spots on the TLC analysis of fractions, significant streaking, or very low product recovery.[5] The primary degradation pathways are acid-catalyzed dehydrobromination or hydrolysis.
Confirmation:
-
TLC Analysis: Run a TLC of your crude material. Then, take a small amount of the crude, dissolve it, add a pinch of silica gel, and stir for an hour. Run a new TLC of this slurry against the original crude. The appearance of new spots or intensification of impurity spots confirms instability on silica.[5]
-
Fraction Analysis: If you see a new, consistent impurity in your fractions that was minor or absent in the crude material, decomposition is likely occurring.
Solutions:
-
Deactivate the Silica: As mentioned in Q1, flush the column with an eluent containing 0.5-2% triethylamine before loading your compound.[6]
-
Switch Stationary Phase: Use neutral alumina, which lacks the acidic silanol groups of silica.[7]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography, which uses pressure to speed up elution, is highly recommended over gravity chromatography.[14]
-
Use Anhydrous Solvents: Ensure your solvents are dry to minimize the risk of hydrolysis.
Problem: I'm getting poor separation between my product and an impurity.
A: Poor separation (co-elution) occurs when the column conditions are not optimized to resolve compounds with similar polarities.
Solutions:
-
Re-optimize the Solvent System: The initial TLC solvent system may not be ideal. Try different solvent combinations to improve the selectivity (the distance between spots). A small change, like switching from ethyl acetate to diethyl ether, can sometimes make a large difference.[13]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities. Then, gradually and slowly increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[6]
-
Reduce the Load: You may have overloaded the column. Reduce the amount of crude material relative to the silica gel (i.e., increase the silica:sample ratio).[9]
-
Ensure Proper Packing: An improperly packed column with channels or cracks will lead to severe band broadening and poor separation. If this occurs, the column must be repacked.[16]
Problem: My product is streaking or tailing badly in the column fractions.
A: Tailing or streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase or decomposition.
Solutions:
-
Check for Acidity: The acidic nature of silica can cause polar compounds, especially those with basic functional groups, to streak. While 2-bromo esters are not basic, this interaction highlights the reactivity of the silica surface.
-
Suspect Decomposition: Streaking is a classic sign of on-column decomposition.[5] A compound that is degrading as it moves down the column will leave a continuous "streak" rather than eluting as a tight band. Refer to the solutions for decomposition.
-
Check Solubility: If your compound has poor solubility in the eluent, it may precipitate at the top of the column and slowly redissolve as the column runs, causing tailing. Ensure your chosen eluent is a good solvent for your compound.[5]
Problem: My product recovery is very low.
A: Low recovery can be frustrating and is typically due to one of three issues.
Solutions:
-
Decomposition: This is the most likely culprit. The product degraded on the column. See the decomposition section above.[5]
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has become irreversibly stuck to the top of the column. To check this, after your elution is complete, try flushing the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate). If your product comes out, you know your original eluent was not polar enough.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[5] Try combining several fractions where you expected to see the product, concentrating them, and re-analyzing by TLC.
Problem: How do I visualize my 2-bromo ester on a TLC plate?
A: Many simple 2-bromo esters lack a strong UV chromophore, making visualization challenging.
-
UV Light (254 nm): If your molecule contains an aromatic ring or conjugated system, it should be visible under a UV lamp on a TLC plate containing a fluorescent indicator.[17]
-
Potassium Permanganate (KMnO₄) Stain: This is a good, general-purpose oxidative stain. It will react with many functional groups, but may not be highly sensitive for simple esters. It appears as yellow-brown spots on a purple background.[18]
-
p-Anisaldehyde Stain: This stain, upon heating, can produce colored spots with various functional groups, including esters.[18]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to temporarily develop as brown spots. This method is non-destructive, but the spots fade quickly.[19]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Detailed Protocols
Protocol 1: Standard Flash Chromatography of a 2-Bromo Ester
-
TLC Analysis: Determine the optimal solvent system that gives the target compound an Rf of ~0.3.[9]
-
Column Preparation: For a 1g sample, weigh ~40g of silica gel. Prepare a slurry in the starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Pour the slurry into the column and use air pressure to pack it tightly, ensuring no air bubbles are trapped. Add a thin layer (~0.5 cm) of sand on top of the silica bed.[9][15]
-
Sample Loading (Dry Method): Dissolve the 1g crude sample in ~10 mL of DCM. Add 2-3 g of silica gel. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully pour this powder onto the sand layer in the column. Add another thin layer of sand on top.[9]
-
Elution: Carefully fill the column with the eluent. Apply pressure (using a pump or house air) to achieve a flow rate of about 2 inches per minute.[20]
-
Fraction Collection: Collect fractions continuously. As the column runs, monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate.
-
Analysis: Develop the TLC plates of the collected fractions to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromo ester.
Protocol 2: Deactivating Silica Gel for Sensitive Substrates
-
Prepare Solvent: Prepare your starting eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 1% triethylamine (v/v). For 500 mL of eluent, add 5 mL of triethylamine.
-
Pack Column: Pack the column using a slurry of silica gel in the triethylamine-containing solvent, as described in Protocol 1.[6]
-
Equilibrate: Once packed, pass two to three full column volumes of the triethylamine-containing solvent through the column. This ensures all acidic sites are neutralized. Discard the eluted solvent.[6]
-
Load and Elute: Proceed with sample loading and elution as described in Protocol 1. You can choose to either continue using the eluent with triethylamine or switch to the neutral eluent without it. The deactivation is generally stable for the duration of the chromatography.
References
- Nacalai Tesque, Inc. (n.d.). Packing Materials for Column Chromatography - HPLC.
- Teledyne Labs. (n.d.). Silica Gel Column Chromatography.
- FUJIFILM Wako. (n.d.). Silica Gel Packing Agent | Column Chromatography.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Benchchem. (2025). Technical Support Center: Purification of (Z)-2-bromo-2-butene.
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of alpha-Bromo(2H7)toluene on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- Chemistry LibreTexts. (2023, January 24). 26.4: Optimization and Column Performance.
- Unknown. (n.d.). 5. Thin Layer Chromatography.
- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Unknown. (n.d.). TLC stains.
Sources
- 1. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 8. Separation of alpha-Bromo(2H7)toluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. TLC stains [reachdevices.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in 2-Bromooctanoyl Bromide Acylations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in acylation reactions utilizing 2-bromooctanoyl bromide. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation with this compound is resulting in a significantly lower yield than expected. What are the most common culprits?
Low yields in Friedel-Crafts acylation reactions using α-bromo acyl halides like this compound can often be traced back to a few critical factors. These include:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, bringing your reaction to a halt.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1][2] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less nucleophilic, leading to a sluggish or non-existent reaction.[1][3]
-
Poor Reagent Quality: this compound is susceptible to hydrolysis.[4][5] Over time, or if exposed to atmospheric moisture, it can degrade to 2-bromooctanoic acid, which is unreactive under these conditions. Using fresh or properly stored reagents is paramount.
-
Suboptimal Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.
Q2: I suspect my Lewis acid catalyst is the issue. How can I ensure its activity and what are my options?
This is a very common and valid concern. The Lewis acid is the heart of the Friedel-Crafts acylation.
Ensuring Catalyst Activity:
-
Use Fresh, Anhydrous Catalyst: Always use a freshly opened bottle of the Lewis acid or one that has been stored under an inert atmosphere. Clumpy or discolored AlCl₃ is a sign of hydration and should be avoided.
-
Proper Handling: Weigh and dispense the Lewis acid in a glovebox or under a stream of dry nitrogen or argon to minimize exposure to air.
Alternative Lewis Acids:
While AlCl₃ is a workhorse, its high reactivity can sometimes be detrimental, especially with sensitive substrates. Milder Lewis acids can be effective alternatives.[6]
| Lewis Acid | Relative Activity | Notes |
| AlCl₃ | Strong | Most common, but can be harsh. |
| FeCl₃ | Moderate | A good, milder alternative to AlCl₃.[6][7] |
| ZnCl₂ | Mild | Useful for more activated aromatic systems.[6] |
| SnCl₄ | Mild to Moderate | Can be a good option for substrates prone to side reactions.[8] |
Q3: I'm observing multiple products in my reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less susceptible to poly-substitution than its alkylation counterpart, the formation of multiple products can still occur.[1][2]
-
Highly Activated Substrates: If your aromatic substrate is highly activated (e.g., phenols, anilines, or even highly alkylated benzenes), polyacylation can become a competitive process.[1] The first acylation, although deactivating, may not be sufficient to prevent a second addition on a very reactive ring.
-
Isomer Formation: The regioselectivity is dictated by the existing substituents on the aromatic ring. Ortho- and para-directing groups will yield a mixture of these isomers, while meta-directing groups will favor the meta position.[1] Steric hindrance from the bulky 2-bromooctanoyl group may favor the para product over the ortho.
-
Side Reactions of the Acyl Halide: The α-bromo moiety introduces the possibility of side reactions. Under certain conditions, elimination of HBr could occur, or the bromide could be displaced.
Q4: The this compound itself is a sensitive reagent. How should I handle it and what are the signs of degradation?
Proper handling and storage of this compound are critical for success.
Handling and Storage:
-
Anhydrous Conditions: This reagent is an acyl halide and is highly susceptible to hydrolysis.[4] It should be handled under an inert atmosphere (nitrogen or argon) at all times. Use dry solvents and glassware.
-
Storage: Store in a cool, dry place, away from moisture.[4][5] The container should be tightly sealed.
Signs of Degradation:
-
Appearance: Pure this compound is typically a colorless to light yellow liquid.[5] A darker color may indicate decomposition.
-
Acrid Odor: Upon hydrolysis, hydrogen bromide (HBr) is released, which has a sharp, acrid smell.
-
IR Spectroscopy: The carbonyl stretch (C=O) of the acyl bromide should be sharp and at a characteristic high wavenumber. The appearance of a broad hydroxyl (-OH) stretch is indicative of hydrolysis to the corresponding carboxylic acid.
Troubleshooting Workflow
When faced with low yields, a systematic approach is crucial. The following workflow can help you diagnose and solve the issue.
Caption: A stepwise workflow for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a starting point for the acylation of a generic aromatic substrate like anisole.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole (or other aromatic substrate)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Acyl Halide Addition: Cool the suspension to 0°C in an ice bath. Add this compound (1.0 equivalent) dropwise via syringe.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by carefully adding crushed ice, followed by 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Understanding the Mechanism and Catalyst Role
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The role of the Lewis acid is to facilitate the formation of this intermediate.
Caption: Mechanism of Friedel-Crafts Acylation.
As shown, the Lewis acid coordinates to the acyl bromide, making the carbonyl carbon more electrophilic and facilitating the departure of the bromide to form the resonance-stabilized acylium ion.[7] This electrophile is then attacked by the aromatic ring. The final product initially forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the desired ketone.[1][2]
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ChemBK. (2024). octanoyl bromide, 2-bromo-. [Link]
-
Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
Cellulose Chemistry and Technology. (2015). REGIOSELECTIVITY IN THE ACYLATION OF CELLULOSE WITH 2-BROMOISOBUTYRYL BROMIDE UNDER HOMOGENEOUS CONDITIONS. [Link]
-
PubMed. (2006). Stereoselective Lewis acid-catalyzed alpha-acylvinyl additions. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 2-Bromobutanoyl bromide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
-
YouTube. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]
-
Reddit. (2025). Can one do FC alk/acylations, with AA-derived acyl/alkyl chlorides, N-protected, as electrophile?. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation | Request PDF. [Link]
Sources
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Selection for Reactions with 2-Bromooctanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers utilizing 2-bromooctanoyl bromide in their synthetic workflows. As a bifunctional molecule, this compound presents unique challenges and opportunities in acylation reactions. The choice of base is a critical parameter that significantly influences reaction efficiency, product yield, and the side-product profile. This document, structured in a question-and-answer format, offers troubleshooting strategies and frequently asked questions to navigate the complexities of your experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: In acylation reactions with nucleophiles like amines or alcohols, a base serves two primary functions. First, it acts as an acid scavenger, neutralizing the hydrogen bromide (HBr) byproduct generated during the reaction.[1][2] This prevents the protonation of the nucleophile, which would render it unreactive. Second, some bases can act as nucleophilic catalysts, activating the acyl bromide for attack by the primary nucleophile.[3]
Q2: How does the structure of this compound influence reaction outcomes?
A2: this compound possesses two electrophilic centers: the acyl bromide carbonyl carbon and the α-carbon bearing a bromine atom. This duality can lead to competing nucleophilic substitution reactions. A carefully selected base and reaction conditions are crucial to favor acylation at the carbonyl group over substitution at the α-carbon.
Q3: Can the bromide at the alpha-position be displaced during the reaction?
A3: Yes, displacement of the α-bromide is a potential side reaction, particularly with strong, non-hindered nucleophiles or bases. This can lead to the formation of undesired byproducts. The choice of a sterically hindered, non-nucleophilic base can help minimize this side reaction.[4]
Q4: What are the consequences of using a nucleophilic base like pyridine?
A4: Pyridine can act as both a base and a nucleophilic catalyst.[2][3] It can react with the acyl bromide to form an acylpyridinium salt, which is a highly reactive intermediate. While this can accelerate the desired acylation, it can also potentially lead to other side reactions if not controlled properly.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Acylated Product
Symptoms:
-
Low isolated yield of the target amide or ester.
-
Significant recovery of unreacted starting materials (nucleophile and/or this compound).
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Basicity | Switch to a stronger base. For example, if using pyridine, consider triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[5] | The base may not be strong enough to effectively neutralize the HBr byproduct, leading to protonation and deactivation of the nucleophile. |
| Steric Hindrance | If using a sterically hindered nucleophile, a less hindered base like triethylamine might be more effective than a highly hindered one like DIEA.[4] | A highly hindered base may not be able to efficiently deprotonate a sterically encumbered nucleophile-HBr salt. |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.[6] | The reaction may be kinetically slow under the initial conditions. |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7][8] | This compound is an acyl halide and is highly susceptible to hydrolysis, which will consume the starting material and reduce the yield.[9] |
Issue 2: Formation of a Significant Amount of an Elimination Byproduct
Symptoms:
-
Presence of an alkene byproduct, identified by techniques like NMR or GC-MS. This is more likely if the nucleophile is also a strong base.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Strongly Basic/Hindered Nucleophile/Base | Use a less sterically hindered and less basic nucleophile if possible. Opt for a non-nucleophilic, hindered base like DIEA to minimize its role in elimination.[10] | Strong and bulky bases can promote E2 elimination at the α-carbon, competing with the desired SN2-type acylation.[11][12] |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures compared to substitution reactions.[11] | The activation energy for elimination is often higher than for substitution. |
Issue 3: Formation of a Byproduct from Nucleophilic Attack at the α-Carbon
Symptoms:
-
Isolation of a product where the nucleophile has displaced the α-bromide instead of acylating.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Nucleophilic Base | Switch to a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or a proton sponge.[4][13] | Bases with low steric hindrance and high nucleophilicity (e.g., unhindered secondary or tertiary amines) can directly compete with the desired nucleophile for attack at the electrophilic centers.[14] |
| Reactive Nucleophile | If the primary nucleophile is highly reactive, consider using a less nucleophilic base to temper the overall reactivity and improve selectivity. | A highly reactive system may be less selective. |
Base Selection Guide
The choice of base is critical for a successful reaction. The following table provides a comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Key Characteristics | When to Use |
| Pyridine | ~5.2 | Nucleophilic catalyst and mild base.[2][15] | When mild basicity is required and nucleophilic catalysis is desired to activate the acyl bromide. |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and moderately hindered base. Can act as a nucleophile.[4][5] | General-purpose acid scavenger when nucleophilic character is not a major concern. |
| N,N-Diisopropylethylamine (DIEA) | ~11.5 | Sterically hindered, non-nucleophilic base.[4][13] | Ideal for reactions sensitive to nucleophilic side reactions or when using valuable or sensitive nucleophiles.[5] |
Experimental Protocols
General Protocol for Amidation using DIEA
-
To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (1.2 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, consider the following diagram:
Caption: Potential reaction pathways for this compound.
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical troubleshooting workflow:
Caption: A systematic workflow for troubleshooting reactions.
References
-
Shaalaa.com. What is the role of pyridine in the acylation reaction of amines? - Chemistry. Accessed January 14, 2026. [Link]
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Accessed January 14, 2026. [Link]
-
askIITians. Pyridine acts as a base and a solvent in the acylation of amines. It. Accessed January 14, 2026. [Link]
-
eSaral. What is the role of pyridine in the acylation. Accessed January 14, 2026. [Link]
-
Reddit. What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. Accessed January 14, 2026. [Link]
-
Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA? Accessed January 14, 2026. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed January 14, 2026. [Link]
-
Reddit. Would there be a reason to use diisopropylamine instead of triethylaminr as your base? Accessed January 14, 2026. [Link]
-
Wuhan Haimite Pharmaceutical Technology Co., Ltd. How to choose TEA&DIPEA. Accessed January 14, 2026. [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Accessed January 14, 2026. [Link]
-
Reddit. I understand the bromination mechanism. How does a primary alcohol affect the reaction? : r/OrganicChemistry. Accessed January 14, 2026. [Link]
-
Organic Chemistry. Alcohol to Bromide - Common Conditions. Accessed January 14, 2026. [Link]
-
PubChem. This compound | C8H14Br2O | CID 22568492. Accessed January 14, 2026. [Link]
-
Chemia. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Accessed January 14, 2026. [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Accessed January 14, 2026. [Link]
-
YouTube. Alcohol Reactions - HBr, PBr3, SOCl2. Accessed January 14, 2026. [Link]
-
PubChem. 2-Bromobutanoyl bromide | C4H6Br2O | CID 117293. Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Accessed January 14, 2026. [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Accessed January 14, 2026. [Link]
-
Chemistry LibreTexts. Amines as Nucleophiles. Accessed January 14, 2026. [Link]
-
Nature. Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Accessed January 14, 2026. [Link]
-
ResearchGate. Are alkyl bromides susceptible to hydrolysis? Accessed January 14, 2026. [Link]
-
Chemguide. amines as nucleophiles. Accessed January 14, 2026. [Link]
-
OpenStax. 24.7 Reactions of Amines - Organic Chemistry. Accessed January 14, 2026. [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. Accessed January 14, 2026. [Link]
-
Royal Society of Chemistry. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Accessed January 14, 2026. [Link]
-
YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Accessed January 14, 2026. [Link]
-
National Center for Biotechnology Information. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Accessed January 14, 2026. [Link]
-
Beilstein Journals. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Accessed January 14, 2026. [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Accessed January 14, 2026. [Link]
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- 7. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
managing the lability of the alpha-bromo group in synthesis
An Application Scientist's Guide to Managing the Lability of the Alpha-Bromo Group in Synthesis
Welcome to the technical support center for managing the synthesis, purification, and reaction of alpha-bromo carbonyl compounds. As a Senior Application Scientist, I understand that the very reactivity that makes the α-bromo group a powerful synthetic tool also renders it notoriously unstable. This guide is structured to address the common challenges and questions that arise during its use, moving from the initial bromination reaction to subsequent transformations.
Section 1: Understanding the Lability of the C-Br Bond
This section addresses the fundamental chemical principles governing the reactivity of α-bromo compounds. Understanding these concepts is the first step toward troubleshooting and controlling your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the alpha-bromo group so much more reactive than a typical alkyl bromide?
A1: The enhanced reactivity of an α-bromo carbonyl compound stems from the powerful electronic influence of the adjacent carbonyl group. The α-carbon is positioned between two electron-withdrawing groups: the bromine atom and the carbonyl carbon. This arrangement significantly polarizes the C-Br bond, making the α-carbon highly electrophilic.
Furthermore, in Sₙ2 reactions, the transition state is stabilized by the overlap of the p-orbitals of the developing carbocation with the π-system of the carbonyl group.[1] This orbital overlap delocalizes the charge, lowers the activation energy of the reaction, and results in dramatically increased Sₙ2 reaction rates compared to corresponding primary alkyl halides.[1]
Q2: What are the most common decomposition pathways for α-bromo ketones and esters?
A2: There are three primary pathways of decomposition:
-
Elimination: If there is a hydrogen on the β-carbon, the α-bromo compound can undergo dehydrobromination to form an α,β-unsaturated carbonyl.[2][3] This is often catalyzed by bases or even the Lewis acidic surfaces of chromatography media like silica gel.
-
Substitution (Hydrolysis): The electrophilic α-carbon is susceptible to attack by nucleophiles. Water, present as moisture in solvents, on glassware, or in the atmosphere, can hydrolyze the compound to form an α-hydroxy carbonyl and HBr. The generated HBr can then catalyze further decomposition.[4]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones with an enolizable proton on the other side of the carbonyl can rearrange to form a carboxylic acid derivative (often an ester if an alkoxide is used). This proceeds through a cyclopropanone intermediate and is a common side reaction to be aware of.
Section 2: The Alpha-Bromination Reaction - A Troubleshooting Guide
Achieving a clean and high-yielding α-bromination is often the most critical step. This section focuses on common issues encountered during the reaction itself.
Frequently Asked Questions (FAQs)
Q3: My bromination reaction is messy. I'm seeing starting material, my desired mono-bromo product, and a di-bromo byproduct. How can I improve selectivity?
A3: This is a classic challenge. The product of the initial bromination, the α-bromo ketone, often has a more acidic α-proton than the starting material, leading to a second bromination.[5] The key is to control the formation of the reactive intermediate—the enol or enolate.
-
Under Acidic Conditions: The rate-determining step is typically the formation of the enol tautomer.[2][3] The rate of the reaction is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[2] To favor mono-bromination, use just over one equivalent of the brominating agent (e.g., Br₂ in acetic acid) and ensure the reaction does not run for an excessively long time after the starting material is consumed.
-
Under Basic Conditions: Base-promoted bromination proceeds through an enolate. This reaction is very rapid, and because the product is more acidic, it is very difficult to stop at the mono-brominated stage.[6] Basic conditions almost always lead to exhaustive bromination at the α-position and are used intentionally for reactions like the haloform reaction.[5] For selective mono-bromination, acidic conditions are strongly preferred.
Q4: I'm trying to brominate an unsymmetrical ketone. How do I control which side the bromine adds to (regioselectivity)?
A4: Regioselectivity is determined by which enol (or enolate) intermediate is formed.
-
Thermodynamic Control: In acid-catalyzed reactions, the equilibrium favors the formation of the more substituted, and therefore more stable, enol.[2] This leads to bromination at the more substituted α-carbon.
-
Kinetic Control: To form the less substituted "kinetic" enolate, you must use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), followed by quenching with a bromine source.[5] This approach deprotonates the most accessible proton fastest.
Q5: My starting material is sensitive to strong acids like HBr, which is a byproduct of many bromination reactions. What are my options?
A5: Acid-sensitive substrates require alternative strategies.
-
Use of NBS: N-Bromosuccinimide (NBS) is a common alternative to Br₂. It provides a low concentration of Br₂ in situ and the reaction can be run under neutral or mildly acidic conditions, often with a radical initiator for allylic/benzylic bromination or an acid catalyst for α-bromination.
-
HBr Scavenging: Some protocols have been developed that actively remove the HBr byproduct as it forms. One innovative method uses a multiphase system where HBr migrates into an aqueous layer, preventing it from causing product decomposition.[4]
-
Buffered Systems: Using a buffer, such as sodium acetate in acetic acid, can help to mitigate the harshness of the generated HBr.
Protocol: Selective Mono-bromination of an Aromatic Ketone
This protocol is a standard method for the acid-catalyzed α-bromination of a compound like acetophenone.
-
Setup: In a flask equipped with a stir bar and a dropping funnel, dissolve the aromatic ketone (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Reagent Preparation: In the dropping funnel, prepare a solution of Bromine (Br₂) (1.05 eq) in glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirring ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain a slight orange tint to indicate a small excess of bromine.
-
Monitoring: Monitor the reaction by TLC. Look for the consumption of the starting material. The reaction is typically complete within 1-2 hours.
-
Workup: Once complete, slowly pour the reaction mixture into a beaker of ice-cold water. The α-bromo ketone product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and then with a small amount of cold ethanol or hexanes.
-
Drying: Dry the product under vacuum. It is often advisable to use the crude product immediately in the next step.
Section 3: Purification and Handling of Labile α-Bromo Compounds
The instability of α-bromo compounds makes their purification and storage particularly challenging.
Frequently Asked Questions (FAQs)
Q6: My α-bromo ketone seems to be decomposing on my silica gel column. What's happening and how can I fix it?
A6: This is a very common and frustrating problem. Standard silica gel is acidic and has a high surface area, which can catalyze elimination (to the α,β-unsaturated ketone) or hydrolysis (to the α-hydroxy ketone).[7]
Troubleshooting Purification:
-
Minimize Contact Time: Run the column as quickly as possible. Use a slightly more polar solvent system than you might otherwise choose to hasten elution.
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or pyridine. This deactivates the acidic sites on the silica surface.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Avoid Chromatography: If possible, recrystallization is a much gentler method of purification for crystalline products.[7] Another strategy is to carry the crude, unpurified material directly into the next step, assuming the impurities will not interfere.[7]
Data Summary: Choosing a Purification Strategy
| Method | Best For | Pros | Cons |
| Standard Silica Gel Chromatography | Relatively stable compounds | High resolving power | Can cause decomposition of labile compounds |
| Neutralized Silica Gel Chromatography | Acid-sensitive compounds | Prevents acid-catalyzed decomposition | May require removal of base from product fractions |
| Recrystallization | Crystalline solids | Very gentle; high purity possible | Not suitable for oils; yield loss in mother liquor |
| Use Crude Material | When impurities are non-reactive | Fast; avoids purification losses | Impurities may cause side reactions in next step |
Q7: What are the best practices for storing α-bromo compounds?
A7: To maximize shelf-life:
-
Store Cold: Keep the compound in a freezer (-20 °C is standard).
-
Store Dry: Use a well-sealed container, preferably under an inert atmosphere (N₂ or Argon).
-
Store Dark: Protect from light, as photolysis can generate bromine radicals.
Section 4: Visualizing the Process
Flowcharts and diagrams can simplify complex decision-making processes in the lab.
Diagram: Troubleshooting a Failed α-Bromination Reaction
This diagram outlines a logical workflow for diagnosing and solving common issues with α-bromination reactions.
Caption: A troubleshooting flowchart for α-bromination reactions.
Diagram: Mechanism of Acid-Catalyzed Bromination
This diagram illustrates the key steps in the widely accepted mechanism for α-bromination of a ketone under acidic conditions.
Caption: Mechanism showing enol formation and subsequent bromination.
References
-
22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
Alpha Bromination. YouTube. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). [Link]
-
22.S: Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. [Link]
-
Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE (Journal of Visualized Experiments). [Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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- 7. reddit.com [reddit.com]
work-up procedures for reactions with 2-Bromooctanoyl bromide
Technical Support Center: 2-Bromooctanoyl Bromide
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use. As a bifunctional reagent, this compound possesses two reactive sites: a highly electrophilic acyl bromide and a carbon center susceptible to nucleophilic substitution at the alpha position. Understanding the interplay of these functionalities is critical for successful synthesis.
This document is structured into two main parts: a for immediate problem-solving during your experiment and a Frequently Asked Questions (FAQs) section for broader inquiries on handling, reactivity, and safety.
Physical & Chemical Properties
A clear understanding of the reagent's properties is the first step toward successful experimentation.
| Property | Value |
| Molecular Formula | C₈H₁₄Br₂O[1] |
| Molecular Weight | 286.00 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Reactivity | Highly reactive acyl halide, sensitive to moisture.[2] |
| CAS Number | 106265-08-1[1] |
This section addresses specific problems that may arise during or after a reaction involving this compound.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is a common issue, often pointing to the deactivation of the acyl bromide or insufficient reactivity of the nucleophile. Let's break down the probable causes.
Causality Analysis: this compound is a potent acylating agent, but its reactivity is a double-edged sword. The primary culprit for low yield is often premature reaction with atmospheric moisture or residual water in the solvent or reagents.
-
Hydrolysis of the Acyl Bromide: Acyl bromides react rapidly with water to form the corresponding carboxylic acid (2-bromooctanoic acid).[2][3] This hydrolyzed acid is generally unreactive under standard acylation conditions and will not form the desired product.
-
Protonation of the Nucleophile: Reactions with amine nucleophiles generate hydrogen bromide (HBr) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Reagent Quality and Reaction Conditions: Impurities in starting materials or suboptimal temperatures can significantly hinder the reaction rate.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Perform the reaction under an inert atmosphere.
-
-
Incorporate an Acid Scavenger:
-
For reactions with amine nucleophiles, add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 - 1.5 equivalents). This base will neutralize the HBr byproduct, preventing the protonation of your primary nucleophile.[3]
-
-
Verify Reagent Stoichiometry and Purity:
-
Confirm the purity of your nucleophile.
-
Consider using a slight excess (1.05 - 1.1 equivalents) of this compound to compensate for any minor hydrolysis.
-
-
Optimize Temperature:
-
Many acylations are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[5] If the reaction is sluggish, gentle heating might be required, but this should be approached with caution as it can promote side reactions.
-
Q2: My TLC shows multiple products, and purification is difficult. How can I improve the work-up?
Answer: A messy reaction profile indicates the presence of side products and unreacted starting materials. A systematic extractive work-up is essential for cleaning up the crude reaction mixture before purification.
Causality Analysis: The main impurities are typically the unreacted nucleophile (if basic), the hydrolyzed acyl bromide (2-bromooctanoic acid), and the HBr salt of the scavenger base (e.g., triethylammonium bromide). Each of these can be selectively removed with a targeted aqueous wash.[3][6]
Step-by-Step Extractive Work-up Protocol:
This protocol assumes your product is soluble in a common organic solvent (e.g., ethyl acetate, dichloromethane) and stable to dilute acid and base.
-
Quench the Reaction: Slowly and carefully add the reaction mixture to a separate flask containing a cold quench solution (e.g., water or ice). This will hydrolyze any remaining this compound.[7][8]
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel and dilute with your chosen organic solvent (e.g., ethyl acetate).
-
Acid Wash (to remove bases): Wash the organic layer with a dilute acid, such as 1M HCl. This will protonate and transfer unreacted amines and basic scavengers (like TEA or pyridine) into the aqueous layer.[3][9] Repeat this wash if necessary.
-
Base Wash (to remove acids): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities like 2-bromooctanoic acid and excess HBr. Be sure to vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[3][9]
-
Brine Wash (to break emulsions): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
References
- Carbonyl halide catalyst for alpha-bromination of aliphatic acids. (1972).
-
Synthesis of alkyl bromides. (n.d.). Organic Chemistry Portal. [Link]
-
Working with Hazardous Chemicals. (2009). Organic Syntheses. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide? (2015). ResearchGate. [Link]
-
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). Furman University Chemistry. [Link]
-
Quenching Reactive Substances. (2006). KGROUP. [Link]
-
Bromination reactions with hydrogen bromide. (2023). Chemia. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
2-Bromobutanoyl bromide. (n.d.). PubChem. [Link]
-
Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
AMINES AS NUCLEOPHILES. (n.d.). Chemguide. [Link]
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- 1. This compound | C8H14Br2O | CID 22568492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Bromo Esters by ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of synthetic organic chemistry and drug development, 2-bromo esters serve as pivotal building blocks and reactive intermediates.[1] Their utility in forming carbon-carbon and carbon-heteroatom bonds is well-established, making their unambiguous structural confirmation a critical step in any synthetic sequence. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the rapid and definitive characterization of these molecules. This guide provides an in-depth analysis of the key spectral features of 2-bromo esters, supported by comparative data and practical, field-tested protocols. We will explore the underlying principles that govern the chemical shifts and coupling patterns, enabling researchers to interpret spectra with confidence and precision.
Part 1: The Signature Signals of 2-Bromo Esters in ¹H NMR
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For a 2-bromo ester, the most informative signal is typically that of the α-proton (the proton on the carbon atom bonded to the bromine).
The α-Proton: A Tale of Two Deshielding Effects
The chemical shift of the α-proton in a 2-bromo ester is governed by the additive electron-withdrawing effects of two adjacent functional groups: the bromine atom and the ester carbonyl group. Both groups are electronegative and deshield the α-proton, causing its resonance to appear significantly downfield (at a higher ppm value) compared to a simple alkyl proton.[2][3]
-
Bromine's Influence: The electronegativity of bromine pulls electron density away from the α-carbon, and consequently from the α-proton.
-
Ester's Influence: The carbonyl group (C=O) of the ester also exerts a strong deshielding effect.
As a result, the α-proton of a 2-bromo ester typically resonates in the range of δ 4.1-4.5 ppm . For instance, in methyl 2-bromobutyrate, the α-proton appears at approximately 4.19 ppm.[4] Similarly, in ethyl 2-bromobutyrate, this proton is found around 4.16 ppm.[5]
Spin-Spin Coupling: Deciphering the Neighborhood
The splitting pattern, or multiplicity, of the α-proton signal reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[3][6] This is crucial for determining the substitution pattern of the carbon chain.
-
Triplet: If the α-proton has two neighboring protons on an adjacent methylene (CH₂) group, its signal will be split into a triplet (n=2, 2+1=3). This is characteristic of a 2-bromobutyrate or a longer straight-chain 2-bromo ester.
-
Doublet: If the α-proton is adjacent to a single proton on a methine (CH) group, it will appear as a doublet (n=1, 1+1=2).
-
Quartet: If the neighboring group is a methyl (CH₃) group, the α-proton will be a quartet (n=3, 3+1=4), as seen in 2-bromopropanoates.
The magnitude of the splitting is defined by the coupling constant (J), measured in Hertz (Hz). For vicinal protons on a freely rotating alkyl chain, the ³JHH coupling constant is typically in the range of 6-8 Hz .[7]
The Ester Alkyl Group: Signals from the "Other Side"
The protons of the alkyl group of the ester (e.g., the methyl in a methyl ester or the ethyl in an ethyl ester) also provide characteristic signals.[8]
-
Methyl Esters: A sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃) will appear around δ 3.7-3.8 ppm .[4]
-
Ethyl Esters: An ethyl group will present as a quartet for the methylene protons (-OCH₂CH₃) around δ 4.2-4.3 ppm and a triplet for the terminal methyl protons (-OCH₂CH₃) around δ 1.2-1.3 ppm .[5][9]
Part 2: Unveiling the Carbon Skeleton with ¹³C NMR
While ¹H NMR illuminates the proton environments, ¹³C NMR provides direct insight into the carbon framework of the molecule.[10] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single sharp peak, simplifying spectral interpretation.[11]
Key Carbon Chemical Shifts
Three specific carbon signals are of primary interest in the ¹³C NMR spectrum of a 2-bromo ester:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and appears far downfield, typically in the range of δ 165-175 ppm .[12][13] For example, the carbonyl carbon in ethyl 2-bromopropanoate is reported at 172.0 ppm.[9]
-
α-Carbon (C-Br): The carbon atom directly attached to the electronegative bromine atom is also significantly deshielded. Its chemical shift generally falls within the δ 35-65 ppm range.[14] The exact position is influenced by the degree of substitution.
-
Ester Alkoxy Carbon (-O-C): The carbon of the ester's alkyl group appears in the range of δ 50-70 ppm .[12][13] For a methyl ester, this signal is typically around 52 ppm, while the methylene carbon of an ethyl ester is found near 60-62 ppm.[9]
The remaining alkyl carbons in the chain appear in the more shielded, upfield region of the spectrum (typically δ 10-40 ppm).[10][15]
Part 3: Comparative Data Analysis
To illustrate the principles discussed, the following table summarizes typical ¹H and ¹³C NMR chemical shifts for a selection of 2-bromo esters. All data assumes deuterated chloroform (CDCl₃) as the solvent, as solvent choice can influence chemical shifts.[16][17]
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 2-bromopropanoate | α-H (q): ~4.35CH₃ (d): ~1.85O-CH₃ (s): ~3.75 | C=O: ~170C-Br: ~40O-CH₃: ~53α-CH₃: ~22 | |
| Ethyl 2-bromopropanoate | α-H (q): ~4.33CH₃ (d): ~1.83O-CH₂ (q): ~4.25O-CH₂-CH₃ (t): ~1.30 | C=O: ~170[9]C-Br: ~40O-CH₂: ~62[9]α-CH₃: ~22O-CH₂-CH₃: ~14[9] | |
| Methyl 2-bromobutyrate | α-H (t): ~4.19[4]β-CH₂ (m): ~2.06[4]γ-CH₃ (t): ~1.03[4]O-CH₃ (s): ~3.78[4] | C=O: ~170C-Br: ~50O-CH₃: ~53β-CH₂: ~29γ-CH₃: ~12 | |
| Ethyl 2-bromoisovalerate | α-H (d): ~4.10β-CH (m): ~2.25γ-CH₃ (d): ~1.05 (6H)O-CH₂ (q): ~4.20O-CH₂-CH₃ (t): ~1.28 | C=O: ~169C-Br: ~56O-CH₂: ~62β-CH: ~32γ-CH₃: ~21 (2C)O-CH₂-CH₃: ~14 |
Note: The values presented are approximate and can vary slightly based on solvent, concentration, and instrument frequency. Data is compiled from typical values and specific examples found in literature and databases.[4][9][18]
Part 4: Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires adherence to standardized procedures for sample preparation and data acquisition.
Protocol: NMR Sample Preparation
-
Analyte Preparation: Ensure the 2-bromo ester sample is free of particulate matter and residual solvents from purification, as these can obscure signals.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is the most common choice for non-polar to moderately polar organic molecules like 2-bromo esters.[19] It is crucial to use a solvent that fully dissolves the sample.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[20]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition and Interpretation Workflow
The process from sample to structure involves a logical sequence of steps, as illustrated in the workflow diagram below.
Caption: Decision tree for spectral interpretation.
Conclusion
The characterization of 2-bromo esters by ¹H and ¹³C NMR spectroscopy is a robust and highly informative process. By systematically analyzing the key chemical shifts and coupling patterns, researchers can confidently elucidate the molecular structure. The α-proton signal around δ 4.1-4.5 ppm in the ¹H spectrum, coupled with the characteristic carbonyl and α-carbon signals in the ¹³C spectrum, provides a definitive fingerprint for this class of compounds. This guide, combining fundamental principles with comparative data and practical workflows, serves as a comprehensive resource for scientists engaged in the synthesis and application of these versatile chemical intermediates.
References
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Chegg. (2020, December 11). Solved Spectrum number 2 Structure 13C NMR Assignments. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Thieme Chemistry. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromoisovalerate. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
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A Comparative Analysis of Acyl Halide Reactivity: 2-Bromooctanoyl Bromide vs. 2-Chlorooctanoyl Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of novel therapeutics and functional materials, the choice of acylating agent is a critical determinant of reaction efficiency, yield, and overall success. Among the most reactive carboxylic acid derivatives, acyl halides stand out for their high electrophilicity. This guide provides an in-depth, objective comparison of the reactivity of two analogous α-halo acyl halides: 2-bromooctanoyl bromide and 2-chlorooctanoyl chloride. By examining the fundamental principles governing their reactivity and presenting supporting experimental data from analogous systems, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
The Decisive Role of the Halogen: A Fundamental Reactivity Difference
The primary determinant of reactivity in nucleophilic acyl substitution reactions is the stability of the leaving group. In the case of this compound and 2-chlorooctanoyl chloride, the key distinction lies in the identity of the halide ion that is expelled from the tetrahedral intermediate during the reaction. It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[1] This is attributable to two main factors:
-
Basicity: Bromide is the conjugate base of a stronger acid (HBr, pKa ≈ -9) than chloride (HCl, pKa ≈ -7). Weaker bases are more stable as anions and are therefore better leaving groups.
-
Polarizability: Bromide is larger and more polarizable than chloride. This allows for a more effective distribution of the negative charge in the transition state as the C-Br bond is breaking, thus lowering the activation energy of the reaction.
This fundamental difference in leaving group ability directly translates to a higher reactivity for this compound in nucleophilic acyl substitution reactions. The weaker carbon-bromine bond is more readily cleaved than the carbon-chlorine bond, leading to faster reaction rates.[2]
The Reaction Mechanism: A Two-Step Process
The reaction of both this compound and 2-chlorooctanoyl chloride with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the halide ion as the leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart. While the α-halogen (bromo or chloro) inductively increases the electrophilicity of the carbonyl carbon in both molecules, the superior leaving group ability of the bromide ion makes the elimination step more favorable for this compound, resulting in a faster overall reaction rate.
Supporting Experimental Evidence: Insights from Analogous Systems
Solvolysis of tert-Butyl Halides
A classic example illustrating the difference in leaving group ability is the solvolysis of tert-butyl bromide and tert-butyl chloride. In these SN1 reactions, the rate-determining step is the departure of the leaving group. Experimental data consistently shows that tert-butyl bromide undergoes solvolysis at a significantly faster rate than tert-butyl chloride under identical conditions.[1]
| Solvent System (at 25 °C) | Rate Constant (k) for tert-butyl chloride (s⁻¹) | Rate Constant (k) for tert-butyl bromide (s⁻¹) | Rate Ratio (kBr/kCl) |
| 80% Ethanol/Water | 1.4 x 10⁻⁵ | 5.5 x 10⁻⁴ | ~39 |
| 50% Ethanol/Water | 3.7 x 10⁻⁴ | 1.5 x 10⁻² | ~41 |
| Water | 1.1 x 10⁻² | 3.3 x 10⁻¹ | ~30 |
Data compiled from various sources and represents typical values.
This substantial rate enhancement for the bromide-containing substrate is a direct consequence of the greater stability of the bromide leaving group.
Reactivity of α-Halo Acetyl Halides
Closer structural analogues, bromoacetyl chloride and chloroacetyl chloride, also demonstrate this reactivity trend. Bromoacetyl chloride is generally considered a more reactive acylating agent than chloroacetyl chloride.[2] This is again primarily attributed to the better leaving group ability of the bromide ion. For synthetic applications requiring milder reaction conditions or for reactions with less reactive nucleophiles, the bromo-functionalized compound is often preferred.
Spectroscopic Characterization: What to Expect
While a comprehensive spectral database for this compound and 2-chlorooctanoyl chloride is not publicly available, we can predict their characteristic spectral features based on closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For both compounds, a triplet corresponding to the terminal methyl group (CH₃) would be expected around 0.9 ppm. The methylene groups (CH₂) of the octanoyl chain would appear as a complex multiplet between 1.2 and 1.8 ppm. The proton at the α-carbon (C2), being adjacent to both a carbonyl group and a halogen, would be the most downfield signal in the aliphatic region, likely appearing as a triplet between 4.2 and 4.5 ppm. The chemical shift for the α-proton in this compound would likely be slightly more downfield than in the chloro-analogue due to the stronger deshielding effect of bromine in this environment.
-
¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 165-175 ppm. The α-carbon, directly attached to the halogen, would appear around 40-55 ppm, with the carbon in the bromo-compound likely at a slightly lower field (more deshielded) than in the chloro-compound. The remaining carbons of the octanoyl chain would show characteristic signals in the aliphatic region (approx. 14-35 ppm).
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of both compounds would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For acyl halides, this band typically appears at a higher frequency than in other carboxylic acid derivatives, usually in the range of 1770-1815 cm⁻¹. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols: A Guide to Application
The higher reactivity of this compound allows for greater flexibility in reaction conditions. It can often be used at lower temperatures and with a wider range of nucleophiles compared to its chloro-analogue. Below are representative, detailed protocols for common acylation reactions that can be adapted for both reagents, with the caveat that reaction times may need to be adjusted based on the chosen acyl halide.
Experimental Protocol 1: Amide Synthesis (Amidation)
This protocol describes the synthesis of an N-octanoylamide via nucleophilic acyl substitution.
Caption: Workflow for a typical amidation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Halide Addition: Slowly add this compound or 2-chlorooctanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions with this compound are expected to be significantly faster.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Protocol 2: Ester Synthesis (Esterification)
This protocol outlines the formation of an octanoyl ester.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to 0 °C.
-
Acyl Halide Addition: Add this compound or 2-chlorooctanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Work-up and Purification: Follow the same work-up, washing, drying, and concentration procedures as described in the amidation protocol. The crude ester can then be purified by column chromatography or distillation under reduced pressure.
Conclusion: Making an Informed Choice
-
Reaction Conditions: Reactions with this compound can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) than those with its chloro-analogue.
-
Nucleophile Scope: The bromo-compound may be more effective for acylating less reactive nucleophiles.
-
Cost and Stability: While more reactive, acyl bromides can be less stable and more expensive than their corresponding acyl chlorides. The choice of reagent may therefore also be influenced by practical considerations of cost and shelf-life.
Ultimately, the selection between this compound and 2-chlorooctanoyl chloride will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and economic factors. However, a thorough understanding of their relative reactivities, grounded in the fundamental principles of organic chemistry, is essential for designing efficient and successful synthetic strategies.
References
- BenchChem. (2025). Bromide vs.
- BenchChem. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
- Master Organic Chemistry. (2012).
- Chemistry LibreTexts. (2023). 12.3: Nucleophilic Acyl Substitution Reactions.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.).
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PubChem. (n.d.). 2-Bromobutanoyl bromide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromohexanoyl bromide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]
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-
NIST WebBook. (n.d.). Acetyl chloride, chloro-. Retrieved from [Link]
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A Senior Application Scientist's Guide to Acylation: Evaluating Alternatives to 2-Bromooctanoyl Bromide
In the landscape of organic synthesis, particularly within drug development and materials science, the acylation reaction is a cornerstone for constructing complex molecules. The introduction of an acyl group can fundamentally alter a molecule's biological activity, solubility, and stability. For years, highly reactive reagents like 2-bromooctanoyl bromide have been workhorses for this purpose, prized for their sheer electrophilicity. However, their utility is often a double-edged sword, accompanied by challenges in handling, selectivity, and functional group tolerance.
This guide provides a comparative analysis of viable alternative reagents to this compound. We will move beyond a simple catalog of alternatives, instead delving into the mechanistic nuances, practical considerations, and experimental data that empower a researcher to make an informed choice. Our focus is on the causality behind reagent selection—why one reagent excels where another falters—grounded in field-proven insights and authoritative literature.
The Benchmark: Understanding α-Bromo Acyl Bromides
This compound and its analogues, such as 2-bromo-2-methylpropionyl bromide, are potent acylating agents.[1][2][3] Their reactivity stems from the two electron-withdrawing bromine atoms, which render the carbonyl carbon exceptionally electrophilic. This makes them highly effective but also indiscriminate.
Key Characteristics:
-
High Reactivity: Rapid reactions with a wide range of nucleophiles.
-
Moisture Sensitivity: Reacts violently with water, necessitating strictly anhydrous conditions.[1][4]
-
Corrosivity and Safety: They are lachrymators and cause severe burns.[1][5] Handling requires significant engineering controls.
-
Byproduct Generation: The reaction liberates hydrogen bromide (HBr), an acid that can degrade sensitive substrates or require scavenging by a base.
The primary drawback for complex syntheses is their poor chemoselectivity. In a molecule with multiple nucleophilic sites (e.g., hydroxyl and amino groups), achieving selective acylation is challenging without extensive use of protecting groups.
Workflow: The Challenge of Acyl Halide Reactivity
Below is a conceptual workflow illustrating the decision process when considering a highly reactive acyl halide.
Caption: Decision workflow for using a reactive acyl halide.
The Controlled Approach: Activated Esters
Activated esters represent a significant step down in reactivity but a major leap forward in selectivity and ease of handling compared to acyl halides.[6] The strategy involves converting the carboxylic acid into an ester with a highly electron-withdrawing alcohol, transforming the alkoxy portion into a good leaving group.
Common examples include esters of:
-
N-hydroxysuccinimide (NHS)
-
Pentafluorophenol (PFP)
-
1-Hydroxybenzotriazole (HOBt)
These reagents are particularly dominant in bioconjugation and peptide synthesis where reaction conditions must be mild to preserve the integrity of complex biomolecules.[6][7]
Mechanistic Advantage: The acylation proceeds through a concerted or stepwise nucleophilic acyl substitution.[7] Unlike acyl halides, the reaction does not produce a strong acid, making it compatible with a wider range of functional groups. The leaving groups (e.g., NHS, PFP) are weakly acidic and generally non-reactive toward the desired product.
Comparative Data: Activated Ester Performance
| Activating Group | Leaving Group pKa (approx.) | Relative Reactivity | Stability to Hydrolysis | Key Application Area |
| Pentafluorophenyl (PFP) | 5.5 | High | Moderate | Peptide Synthesis, Sensitive Substrates |
| N-hydroxysuccinimide (NHS) | 6.0 | Moderate | Moderate | Bioconjugation (Amine Labeling) |
| 1-Hydroxybenzotriazole (HOBt) | 4.6 | High | Low (used in situ) | Peptide Synthesis (as additive) |
Experimental Protocol: Synthesis and Use of an Octanoyl-NHS Ester
Part A: Synthesis of Octanoyl-NHS Ester
-
Dissolution: Dissolve octanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate under a nitrogen atmosphere.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude NHS ester, which can be purified by recrystallization.
Part B: Acylation of a Primary Amine
-
Setup: Dissolve the amine substrate (1.0 eq) in anhydrous DMF or DCM. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylation: Add a solution of the Octanoyl-NHS ester (1.2 eq) in the same solvent to the amine solution.
-
Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, perform an aqueous workup and purify the resulting amide product using column chromatography.
The In Situ Powerhouses: Uronium/Guanidinium Reagents
For syntheses demanding high efficiency, rapid reaction times, and suppression of side reactions like racemization, uronium and guanidinium-based coupling reagents are the gold standard.[8] Reagents such as HATU , HBTU , and the safer, more modern COMU do not act as acylating agents themselves. Instead, they activate a carboxylic acid in situ to form a highly reactive acyl-Oxyma or acyl-HOBt active ester intermediate.
Key Reagents:
-
HBTU/TBTU: Effective and widely used, but their structure is actually a guanidinium salt, not a uronium salt as the name implies.[9]
-
HATU: Based on 1-hydroxy-7-azabenzotriazole (HOAt), it is more reactive than HBTU and is particularly effective at reducing racemization during the coupling of chiral amino acids.[8][9]
-
COMU: A third-generation uronium salt based on OxymaPure. It is considered safer than benzotriazole-based reagents as it does not have explosive properties and offers high efficiency.[10][11]
Mechanism of Action: HATU-Mediated Acylation
Caption: Simplified workflow of HATU-mediated acylation.
Advantages:
-
Speed: Coupling reactions are often complete in minutes to a few hours.[9]
-
High Yields: Consistently provides excellent yields even for sterically hindered or electronically challenging substrates.[10]
-
Low Racemization: The HOAt leaving group in HATU is particularly adept at suppressing racemization of α-stereocenters.[8]
-
Mild Conditions: Reactions are run at or below room temperature with a mild organic base.
Experimental Protocol: COMU-Mediated Amide Coupling
-
Reagent Preparation: In an inert atmosphere flask, dissolve the carboxylic acid (e.g., 2-bromooctanoic acid) (1.0 eq) in anhydrous DMF.
-
Activation: Add COMU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature. The solution may change color, indicating activation.[11]
-
Nucleophile Addition: Add the amine substrate (1.05 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and perform a standard aqueous workup (washing with mild acid, base, and brine). Dry the organic phase and concentrate. Purify the final product by silica gel chromatography.
The Resurgent Class: Acyl Fluorides
Historically underutilized, acyl fluorides are experiencing a renaissance as highly effective acylating agents. They strike an excellent balance of reactivity and stability. The strong carbon-fluorine bond makes them significantly more stable to hydrolysis than their chloride and bromide counterparts, allowing for easier handling and storage.[12] Yet, they remain highly electrophilic and react rapidly with nucleophiles.[12]
Unique Properties:
-
Tunable Reactivity: Their reactivity is comparable to activated esters, but with less steric hindrance.[12]
-
Enhanced Stability: Less sensitive to ambient moisture than other acyl halides.[12]
-
Clean Reactions: Acylations often proceed with fewer side reactions.[12]
-
Modern Synthesis: Advances in deoxyfluorination reagents (e.g., PyFluor, XtalFluor-E) allow for their convenient synthesis directly from carboxylic acids under mild conditions.[13][14]
Comparative Reactivity of Acyl Halides
| Acyl Halide | C-X Bond Strength (kJ/mol) | Stability to Hydrolysis | Electrophilicity |
| Acyl Fluoride | ~485 | Highest | High |
| Acyl Chloride | ~346 | Low | Very High |
| Acyl Bromide | ~290 | Very Low | Extremely High |
Experimental Protocol: One-Pot Deoxyfluorination and Acylation
-
Acid Preparation: To a solution of 2-bromooctanoic acid (1.0 eq) in anhydrous DCM at room temperature, add pyridine (2.0 eq).
-
Fluorination: Cool the solution to 0 °C and add a deoxyfluorinating agent such as Cyanuric Fluoride (1.0 eq) portion-wise.
-
Activation: Allow the reaction to stir at 0 °C for 30 minutes, during which the acyl fluoride is formed in situ.
-
Acylation: Add the nucleophile (e.g., an alcohol or amine) (1.2 eq) to the reaction mixture. If the nucleophile is an alcohol, a catalytic amount of DMAP (0.1 eq) may be added.
-
Completion: Let the reaction warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Purification: Quench the reaction with water, perform an aqueous workup, and purify the product by column chromatography.
Other Noteworthy Alternatives
While activated esters, uronium salts, and acyl fluorides are the leading alternatives, other classes of reagents serve important niche roles.
-
Mixed Anhydrides: Formed by reacting a carboxylic acid with an acyl halide like pivaloyl chloride or a chloroformate.[15][16] They are extremely reactive but can suffer from poor regioselectivity, where the nucleophile attacks the wrong carbonyl group.[15] They are valuable for sterically hindered acylations.
-
Thioesters: As nature's acylating agents (e.g., Acetyl-CoA), thioesters are milder than their oxygen-ester counterparts.[17][18] Their primary modern application is in Native Chemical Ligation (NCL) for the synthesis of large peptides and proteins.[19]
-
Acyl Imidazolium Salts: These are highly reactive intermediates, often generated in situ.[20][21] They are effective acylating agents, particularly in Friedel-Crafts type reactions and for the synthesis of amides and esters.[20][22][23]
Final Selection Guide: Choosing the Right Reagent
The optimal acylating agent is dictated entirely by the substrate, desired outcome, and practical constraints of the synthesis. This compound remains a viable choice for simple, robust substrates where sheer reactivity is paramount. However, for the nuanced challenges presented in modern drug discovery and materials science, a more sophisticated toolkit is required.
Summary Comparison of Acylation Strategies
| Reagent Class | Relative Reactivity | Stability/Handling | Cost | Key Advantage | Common Limitation |
| Acyl Bromides | Very High | Poor (Moisture Sensitive) | Low | High reactivity, simple | Poor selectivity, harsh byproducts |
| Activated Esters | Moderate | Good (Often isolable) | Moderate | High selectivity, mild | Slower reaction rates |
| Uronium Reagents | High (in situ) | Good (Stable solids) | High | Fast, high yield, low racemization | Reagent cost, byproduct removal |
| Acyl Fluorides | High | Moderate (Better than RCOCl) | Moderate-High | Balanced stability & reactivity | Cost of fluorinating agents |
| Mixed Anhydrides | Very High | Poor (Generated in situ) | Low | Reactivity for hindered systems | Regioselectivity issues |
Decision-Making Workflow for Reagent Selection
Caption: A guide for selecting the appropriate acylation reagent.
This guide illustrates that the field of acylation has evolved far beyond simple acyl halides. By understanding the distinct advantages and mechanisms of alternatives like activated esters, uronium salts, and acyl fluorides, researchers can approach synthetic challenges with greater precision, efficiency, and success.
References
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- Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
- Benchchem.
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- The Uronium/Guanidinium Peptide Coupling Reagents.
- Fisher Scientific.
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- Biological Carboxylic Acid Derivatives. 21.
- NIH.
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- Google Patents.
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- Organic Chemistry Portal.
- Aapptec Peptides. Coupling Reagents.
- ChemicalBook. 2-Bromo-2-methylpropionyl bromide(20769-85-1).
- ResearchGate. Typical procedure for the preparation of acyl fluorides. A) Reaction of....
- SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Organic Chemistry Portal.
- ResearchGate.
- PubChem. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685.
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A Comparative Guide to the Validation of Amide Bond Formation: The Case for 2-Bromooctanoyl Bromide
For researchers, scientists, and drug development professionals, the robust formation of an amide bond is a pivotal step in the synthesis of a vast array of molecules, from pharmaceuticals to novel materials. The choice of acylating agent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an in-depth comparison of 2-bromooctanoyl bromide against other common methodologies for amide bond formation, supported by experimental data and detailed validation protocols.
The Central Role of the Amide Bond
The amide linkage is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins.[1][2][3] Its remarkable stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, imparts significant structural integrity to molecules.[3][4][5] However, this stability also presents a synthetic challenge: the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Consequently, activation of the carboxylic acid moiety is essential for efficient amide synthesis.
Acyl Halides: A Highly Reactive Approach
One of the most direct methods for activating a carboxylic acid is its conversion to a highly electrophilic acyl halide.[4][6] Acyl chlorides and bromides readily react with nucleophilic amines to form the desired amide, often with high yields and rapid reaction rates.[][8]
Introducing this compound
This compound is a bifunctional reagent that offers both a highly reactive acyl bromide for amide bond formation and an α-bromo substituent for subsequent functionalization.[9][10] The electron-withdrawing effect of the α-bromine further enhances the electrophilicity of the carbonyl carbon, making it an exceptionally reactive acylating agent.[9] This heightened reactivity can be particularly advantageous for acylating less nucleophilic amines or for driving reactions to completion under mild conditions.
Comparative Analysis of Amide Formation Methodologies
The selection of an appropriate method for amide bond formation is contingent upon several factors, including substrate scope, functional group tolerance, desired reaction conditions, and cost. Below is a comparison of this compound with other prevalent techniques.
| Methodology | Activating Agent | Key Advantages | Key Disadvantages |
| Acyl Bromide | This compound | High reactivity, rapid reaction times, suitable for unreactive amines.[8] The α-bromo handle allows for post-synthesis modification. | Highly sensitive to moisture, generates stoichiometric HBr byproduct requiring a base, potential for side reactions with sensitive functional groups.[9][11] |
| Acyl Chloride | e.g., Octanoyl chloride | High reactivity, widely available and cost-effective.[4] | Sensitive to moisture, generates HCl byproduct, may require harsh conditions for formation from the carboxylic acid (e.g., using thionyl chloride).[4][6] |
| Carbodiimide Coupling | DCC, DIC, EDC | Mild reaction conditions, good functional group tolerance, water-soluble byproducts (for EDC).[6][12][13] | Can lead to racemization of chiral centers, formation of insoluble urea byproducts (DCC, DIC), may require additives like HOBt or HOAt to suppress side reactions.[13][14][15] |
| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, low racemization, rapid reactions.[12][14][15] | Higher cost, can be sensitive to moisture, generate stoichiometric waste products.[16] |
| Phosphonium Salts | PyBOP | High reactivity, particularly effective for sterically hindered amino acids.[12][15] | Higher cost, potential for side reactions, generates phosphine oxide byproducts.[14] |
Experimental Protocols and Validation
Protocol 1: Amide Synthesis using this compound
This protocol describes a general procedure for the acylation of a primary amine with this compound under Schotten-Baumann conditions.[4][]
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Synthesis using HATU Coupling
This protocol outlines a standard procedure for amide bond formation using a carboxylic acid, an amine, and HATU as the coupling agent.[17]
Materials:
-
Carboxylic acid (e.g., octanoic acid)
-
Primary amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Validation of Amide Bond Formation: A Spectroscopic Approach
Unequivocal confirmation of the newly formed amide linkage is crucial. A combination of spectroscopic techniques provides a comprehensive validation of the product's identity and purity.[18]
| Technique | Key Observable Changes |
| FTIR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (if applicable). Appearance of a strong C=O stretch (amide I band) around 1680-1630 cm⁻¹ and an N-H bend (amide II band) around 1570-1515 cm⁻¹ for secondary amides.[18] |
| ¹H NMR Spectroscopy | Appearance of a new signal in the amide N-H proton region (typically δ 5-9 ppm), which is often broad.[18] Downfield shift of the protons on the carbon alpha to the newly formed amide carbonyl and the nitrogen atom. |
| ¹³C NMR Spectroscopy | Appearance of a new carbonyl carbon signal in the range of δ 160-180 ppm. |
| Mass Spectrometry | Observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the expected amide product.[18] |
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for amide synthesis using this compound.
Sources
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Amide Synthesis [fishersci.se]
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- 9. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]
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- 17. Amide Synthesis [fishersci.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-Bromoacyl Bromides: Unraveling the Impact of Chain Length on Reactivity and Application
In the landscape of modern organic synthesis, 2-bromoacyl bromides stand as a class of exceptionally reactive and versatile building blocks. Their utility in the rapid construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries, is well-documented.[1] The presence of two reactive centers—the highly electrophilic acyl bromide and the adjacent carbon bearing a bromine atom—allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive comparative analysis of 2-bromoacyl bromides with varying alkyl chain lengths, from the workhorse 2-bromoacetyl bromide to its longer-chain counterparts. We will delve into the nuanced effects of chain length on their physicochemical properties, reactivity, and ultimately, their suitability for specific synthetic applications. This analysis is grounded in fundamental principles of organic chemistry and supported by available data, offering researchers, scientists, and drug development professionals a practical framework for informed reagent selection.
The Dual Nature of Reactivity: Understanding the 2-Bromoacyl Bromide Moiety
The synthetic power of 2-bromoacyl bromides stems from the orthogonal reactivity of their two key functional groups. The acyl bromide is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles including alcohols, amines, and thiols.[1] Concurrently, the α-bromo substituent provides a handle for subsequent nucleophilic substitution, typically proceeding via an SN2 mechanism, or for the generation of α-functionalized carbonyl compounds.
The general mechanism for the acylation reaction is a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the bromide ion, a very good leaving group, to yield the acylated product.
Caption: General mechanism of nucleophilic acyl substitution on a 2-bromoacyl bromide.
The Influence of Alkyl Chain Length: A Comparative Analysis
Physicochemical Properties
An increase in the alkyl chain length generally leads to predictable changes in the physicochemical properties of the 2-bromoacyl bromides.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 147-150 | 2.317 |
| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 48-50 (at 10 mmHg) | 2.061 |
| 2-Bromobutanoyl bromide | C₄H₆Br₂O | 229.90 | Not available | Not available |
| 2-Bromohexanoyl bromide | C₆H₁₀Br₂O | 257.95 | Not available | Not available |
Data compiled from various sources, including PubChem and commercial supplier information.[1][2]
As the chain length increases, the molecular weight and boiling point are expected to rise due to increased van der Waals forces. Conversely, the density may decrease slightly with increasing chain length. It is important to note that all 2-bromoacyl bromides are highly reactive towards moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding 2-bromoalkanoic acid.
Reactivity: Steric and Electronic Effects
Steric Hindrance: This is arguably the most significant factor influencing the reactivity of 2-bromoacyl bromides as the chain length increases. The SN2-like attack of a nucleophile on the carbonyl carbon is sensitive to steric bulk around the reaction center.
-
Short-chain (C2, C3): 2-Bromoacetyl bromide (C2) and 2-bromopropionyl bromide (C3) have relatively small substituents at the α-position (a hydrogen and a methyl group, respectively). This minimal steric hindrance allows for rapid approach of the nucleophile, contributing to their high reactivity.
-
Longer-chain (C4, C6 and beyond): As the alkyl chain elongates and potentially branches, the steric bulk around the carbonyl group increases. This increased steric hindrance can impede the approach of the nucleophile, leading to a decrease in the rate of acylation.[3]
Caption: Increasing alkyl chain length increases steric hindrance around the electrophilic carbonyl carbon.
Electronic Effects: The primary electronic effect of the alkyl chain is its weak inductive electron-donating character.
-
Short-chain (C2): In 2-bromoacetyl bromide, the absence of an alkyl group on the α-carbon means there is no electron-donating group to slightly destabilize the partial positive charge on the carbonyl carbon.
-
Longer-chain (C3, C4, C6): The presence of an alkyl group (methyl, ethyl, butyl, etc.) at the α-position can weakly donate electron density through induction. This can slightly reduce the electrophilicity of the carbonyl carbon, potentially leading to a marginal decrease in reactivity compared to 2-bromoacetyl bromide. However, this electronic effect is generally considered to be less impactful than the steric effects.[4]
Overall Reactivity Trend: Based on the interplay of these factors, the general trend for the reactivity of 2-bromoacyl bromides in nucleophilic acyl substitution is expected to decrease with increasing chain length:
2-Bromoacetyl bromide > 2-Bromopropionyl bromide > 2-Bromobutanoyl bromide > 2-Bromohexanoyl bromide
Synthetic Applications: Choosing the Right Tool for the Job
The choice of a specific 2-bromoacyl bromide is dictated by the desired final product.
-
2-Bromoacetyl bromide: Due to its high reactivity and minimal steric bulk, it is the reagent of choice for introducing the bromoacetyl group, a versatile precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1]
-
2-Bromopropionyl bromide and 2-Bromobutanoyl bromide: These reagents are used when a short alkyl chain with a bromine handle is required in the final molecule. The slightly reduced reactivity compared to 2-bromoacetyl bromide can sometimes be advantageous in preventing unwanted side reactions with highly sensitive substrates.
-
Longer-chain 2-bromoacyl bromides (e.g., 2-bromohexanoyl bromide): These are employed in the synthesis of molecules where a longer, functionalized alkyl chain is a key structural feature, such as in the development of lipids, surfactants, or polymers. The synthesis of these longer-chain analogues can be more challenging.[5][6]
Experimental Protocols: A Framework for Comparative Kinetic Analysis
To provide a quantitative comparison of the reactivity of different 2-bromoacyl bromides, a standardized experimental protocol is essential. The following protocol outlines a method for a comparative kinetic analysis using ¹H NMR spectroscopy. This technique allows for the real-time monitoring of the disappearance of the starting material and the appearance of the product.
Objective: To determine the relative reaction rates of a series of 2-bromoacyl bromides with a model nucleophile (e.g., aniline).
Materials:
-
2-Bromoacyl bromides (e.g., 2-bromoacetyl bromide, 2-bromopropionyl bromide, 2-bromobutanoyl bromide, 2-bromohexanoyl bromide)
-
Aniline (or other suitable nucleophile)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Syringes and needles for handling air- and moisture-sensitive reagents
Experimental Workflow:
Caption: Proposed workflow for the comparative kinetic analysis of 2-bromoacyl bromides using ¹H NMR spectroscopy.
Data Analysis:
By comparing the initial rates of the reactions under identical conditions (temperature, concentration), a quantitative measure of the relative reactivity of each 2-bromoacyl bromide can be established. This experimental data would provide a direct and objective comparison of their performance.
Safety Considerations
2-Bromoacyl bromides are corrosive, lachrymatory, and react violently with water.[2] They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat). All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
The chain length of 2-bromoacyl bromides plays a crucial role in modulating their reactivity, primarily through steric effects. While 2-bromoacetyl bromide remains the most reactive and widely used member of this class due to its minimal steric hindrance, its longer-chain homologues offer valuable alternatives for the synthesis of more complex molecules where a functionalized alkyl chain is desired. The expected decrease in reactivity with increasing chain length can be a useful tool for controlling selectivity in complex syntheses. The proposed experimental protocol provides a robust framework for researchers to quantitatively assess these reactivity differences and make informed decisions in the design and optimization of their synthetic routes.
References
- Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)
- Benchchem. (2025). A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride.
- ResearchGate. (2025).
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- Benchchem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
- ChemRxiv. (2025).
- ACS Catalysis. (2019).
- Journal of the American Chemical Society. (2022).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
- Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
- Master Organic Chemistry. (2012).
- PubChem. (n.d.). Bromoacetyl bromide.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (n.d.). Survey of the aryl bromides, alkyl bromides, olefins, and acyl....
- Journal of the American Chemical Society. (n.d.). Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking.
- Cheméo. (2025). 2-Bromopropionyl bromide.
- NCERT. (2025). Aldehydes, Ketones and Carboxylic Acids.
- PubMed. (2014).
- Crystle Chemipharma. (n.d.). 2 Bromo Propionyl Bromide.
- Sigma-Aldrich. (n.d.). Bromoacetyl bromide = 98 598-21-0.
- Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2,2-dimethylpropanoic Acid Reactions.
- MDPI. (2024).
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-N-Octanoyl Amides
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for novel bioactive molecules like 2-bromo-N-octanoyl amides, where even trace impurities can lead to misleading biological data. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 2-bromo-N-octanoyl amides, grounded in field-proven insights and experimental data. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to purity determination.
The Synthetic Landscape and Potential Impurities
The synthesis of 2-bromo-N-octanoyl amides typically involves the acylation of octylamine with a 2-bromo-activated carboxylic acid derivative, such as 2-bromo-octanoyl chloride.[1][2] While seemingly straightforward, this process can introduce a variety of impurities that necessitate a robust analytical workflow for their detection and quantification.
Common Impurities Include:
-
Unreacted Starting Materials: Residual octylamine and 2-bromo-octanoic acid (or its derivatives).
-
Over-brominated Species: Dibrominated or other polyhalogenated byproducts.
-
Solvent Residues: Organic solvents used during synthesis and purification.
-
Side-Reaction Products: Products from competing reactions, the nature of which depends on the specific synthetic route.
Understanding the potential impurity profile is crucial as it informs the selection of the most appropriate analytical techniques for their resolution and quantification.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is invariably the most trustworthy strategy for comprehensive purity assessment.[][4] Below, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the analysis of 2-bromo-N-octanoyl amides.
Data Presentation: Comparison of Analytical Methods
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components. | Separates compounds based on their differential partitioning between a mobile and stationary phase.[5] | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information.[6] |
| Primary Use | Structural confirmation, identification of impurities with distinct proton signals, and absolute purity determination (qNMR).[7][8][9] | Quantification of the main component and separation of closely related impurities.[10] | Molecular weight confirmation and identification of impurities, particularly those with different masses. |
| Strengths | - Provides detailed structural information.- Non-destructive.- qNMR allows for purity determination without a specific reference standard.[7] | - High sensitivity and resolution for separating complex mixtures.[11]- Well-established for routine purity analysis. | - High sensitivity.- Provides molecular weight information.- Characteristic isotopic pattern for bromine aids in identification.[12][13] |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Signal overlap in complex mixtures can complicate analysis.[8] | - Requires a chromophore for UV detection.- May not separate all impurities from the main peak. | - Does not provide quantitative information without a reference standard.- Isomers may not be distinguishable. |
Experimental Protocols for Purity Determination
The following protocols are designed to be self-validating, with each step contributing to the overall confidence in the final purity assessment.
Workflow for Purity Assessment of 2-Bromo-N-Octanoyl Amide
Sources
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analytical techniques for monitoring 2-Bromooctanoyl bromide reactions
An In-Depth Comparative Guide to Analytical Techniques for Monitoring 2-Bromooctanoyl Bromide Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. This compound, a reactive acyl halide, serves as a key intermediate in the synthesis of various organic molecules. Its high reactivity, stemming from the electrophilic carbonyl carbon and the two bromine atoms, necessitates robust analytical methods to track its conversion in real-time or near real-time.[1][2] This guide provides a comprehensive comparison of modern analytical techniques for monitoring reactions involving this compound, focusing on a representative esterification reaction. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven comparisons to empower you to select the optimal method for your research needs.
The Subject: this compound and Its Reactivity
This compound (C₈H₁₄Br₂O) is an acyl bromide featuring a bromine atom on the alpha-carbon.[3] The acyl bromide functional group is highly susceptible to nucleophilic acyl substitution. When reacting with a nucleophile, such as an alcohol, the bromide on the carbonyl group is an excellent leaving group, facilitating the formation of new esters, amides, or other derivatives. Monitoring these transformations is critical for controlling the reaction endpoint, minimizing the formation of impurities, and gathering kinetic data to understand the reaction mechanism.[4][5]
A typical reaction we will use as a model throughout this guide is the esterification with ethanol to form ethyl 2-bromooctanoate:
CCCCCC(Br)C(=O)Br + CH₃CH₂OH → CCCCCC(Br)C(=O)OCH₂CH₃ + HBr
Core Analytical Strategies: A Comparative Overview
The choice of an analytical technique depends on the specific information required, such as the need for real-time data, structural elucidation of intermediates, or high-throughput quantitative analysis.[6] We will compare the most effective spectroscopic and chromatographic methods.[7][8]
Table 1: Comparative Analysis of Key Monitoring Techniques
| Technique | Mode | Information Provided | Speed | Sensitivity & Resolution | Key Advantages | Key Disadvantages |
| FT-IR (ATR) | In-situ, Real-time | Functional Groups (Qualitative/Quantitative) | Very Fast (seconds) | Moderate sensitivity, lower resolution for complex mixtures | Non-invasive; provides real-time kinetic data; easy to implement.[9][10] | Provides functional group data, not detailed molecular structure; overlapping peaks can be an issue. |
| NMR Spectroscopy | Offline / In-situ (Flow) | Detailed Molecular Structure (Quantitative) | Slow (minutes per sample) | High sensitivity and very high resolution | Unambiguous structure elucidation of reactants, products, and intermediates.[11][12] | High instrument cost; offline analysis is not real-time; flow NMR requires specialized equipment.[13] |
| HPLC | Offline | Quantitative Separation & Detection | Moderate (minutes per sample) | Very high sensitivity and resolution | Excellent for complex mixtures; highly accurate quantification; robust and widely available.[6] | Requires sampling and quenching; not real-time; potential for sample degradation. |
| GC-MS | Offline | Quantitative Separation & Mass Identification | Moderate (minutes per sample) | Excellent sensitivity and high resolution | Provides molecular weight and fragmentation data for identification; ideal for volatile compounds.[14][15] | Requires volatile and thermally stable analytes; derivatization may be needed. |
| TLC | Offline | Qualitative | Fast (minutes) | Low sensitivity and resolution | Simple, inexpensive, and rapid check for reaction completion.[6] | Not quantitative; poor resolution for complex mixtures. |
In-Depth Analysis and Experimental Protocols
Here, we provide detailed methodologies for the most powerful techniques, using the esterification of this compound with ethanol as our model reaction.
Real-Time Monitoring with FT-IR Spectroscopy
Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is exceptionally well-suited for in-situ monitoring.[5] The logic is straightforward: the reaction's core transformation involves the conversion of one carbonyl functional group (acyl bromide) into another (ester). These groups have distinct and strong absorption bands in the infrared spectrum, making them easy to track. We monitor the disappearance of the this compound C=O stretch (approx. 1780-1815 cm⁻¹) and the simultaneous appearance of the ethyl 2-bromooctanoate ester C=O stretch (approx. 1735-1750 cm⁻¹). This direct observation of the key reactive bonds provides a real-time kinetic profile of the reaction.
Experimental Protocol: In-situ FT-IR Monitoring
-
System Setup:
-
Equip a reaction vessel with an overhead stirrer, a temperature probe, and an inlet for inert gas (e.g., Nitrogen).
-
Insert an FT-IR ATR probe (e.g., Diamond or SiComp) into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium once charged.
-
Connect the probe to an FT-IR spectrometer.
-
-
Background Spectrum Collection:
-
Charge the reactor with the solvent (e.g., anhydrous Dichloromethane) and ethanol.
-
Stir the mixture at the desired reaction temperature (e.g., 25 °C).
-
Collect a background spectrum of the solvent and ethanol mixture. This is crucial as it will be subtracted from subsequent spectra, ensuring that only changes related to the reaction are observed.
-
-
Reaction Initiation and Data Acquisition:
-
Set the spectrometer to collect a spectrum every 30 seconds.
-
Inject the this compound into the reactor to initiate the reaction.
-
Begin spectral data collection immediately.
-
-
Data Analysis:
-
Monitor the spectra in real-time. Create a trend plot of absorbance vs. time for the key peaks:
-
Reactant Peak: The C=O stretch of this compound (~1800 cm⁻¹). Its absorbance will decrease over time.
-
Product Peak: The C=O stretch of ethyl 2-bromooctanoate (~1740 cm⁻¹). Its absorbance will increase over time.
-
-
The reaction is complete when the reactant peak disappears and the product peak stabilizes. The data can be used to calculate reaction rates and endpoints.
-
Structural Verification and Quantification with NMR Spectroscopy
Expertise & Causality: While FT-IR is excellent for tracking functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail on molecular structure.[9][11] It allows for the unambiguous identification and quantification of all proton- or carbon-containing species in the mixture. For our model reaction, we would expect to see the disappearance of the signal for the α-proton of this compound and the appearance of new signals corresponding to the α-proton and the ethyl group of the ester product. This makes NMR the gold standard for confirming product identity and identifying any potential side-products or intermediates.[12]
Experimental Protocol: Offline ¹H NMR Monitoring
-
Reference Spectra:
-
Acquire a high-resolution ¹H NMR spectrum of pure this compound and pure ethanol in a deuterated solvent (e.g., CDCl₃). This provides reference chemical shifts.
-
-
Reaction Setup:
-
Set up the reaction in a flask under an inert atmosphere. Include a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components. The internal standard is critical for accurate quantification.
-
-
Sampling and Quenching:
-
At designated time points (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in cold deuterated solvent (e.g., 0.6 mL CDCl₃) in an NMR tube. Quenching slows the reaction sufficiently to allow for accurate analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each time point. Ensure acquisition parameters (e.g., relaxation delay d1) are set appropriately for quantitative analysis (a longer d1, e.g., 5 times T1, is recommended).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material, product, and the internal standard.
-
Key Signals to Monitor:
-
Reactant: The α-proton (CH-Br) of this compound.
-
Product: The α-proton (CH-Br) of the ester product (will be at a different chemical shift) and the quartet of the -OCH₂- group.
-
-
Calculate the relative concentrations and percent conversion at each time point by comparing the integrals of the reactant/product peaks to the integral of the known internal standard.
-
High-Resolution Separation with HPLC
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a complex mixture.[6] For monitoring this compound reactions, its strength lies in its ability to separate the relatively nonpolar starting material and product from any polar byproducts or unreacted starting materials. A reverse-phase HPLC method is typically suitable. By monitoring the peak area of the reactant and product over time, one can obtain highly accurate quantitative data on the reaction's progress.
Experimental Protocol: Offline HPLC Monitoring
-
Method Development:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point. For example, start at 50% B and ramp to 95% B over 10 minutes.
-
Detector: UV detector set to a wavelength where the reactant and product absorb (e.g., 210 nm).
-
Flow Rate: 1.0 mL/min.
-
Inject standards of the starting material and expected product to determine their retention times.
-
-
Reaction Setup and Sampling:
-
Set up the reaction as previously described.
-
At designated time points, withdraw a small aliquot (~50 µL).
-
Quench the reaction by diluting the aliquot into a known volume of the mobile phase (e.g., 1 mL in a vial). This stops the reaction and prepares the sample for injection.
-
-
Data Acquisition:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and ethyl 2-bromooctanoate based on their retention times.
-
Integrate the peak areas.
-
Create a calibration curve using standards of known concentration to convert peak area to concentration.
-
Plot concentration vs. time to determine the reaction kinetics and final conversion.
-
Visualization of Analytical Workflows
To better illustrate the practical differences between these approaches, the following diagrams outline the experimental workflows.
Caption: Comparative workflows for in-situ vs. offline reaction monitoring.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion and Recommendations
The optimal analytical technique for monitoring this compound reactions is dictated by the specific goals of the experiment.
-
For real-time kinetic analysis and process control, in-situ FT-IR spectroscopy is the superior choice. Its non-invasive nature and rapid data acquisition provide an immediate and continuous view of the reaction's progress.
-
For definitive structural elucidation of products and the identification of unknown intermediates or byproducts, NMR spectroscopy is indispensable. While traditionally an offline method, the insights it provides are unmatched.
-
For robust, high-resolution quantitative analysis of complex reaction mixtures, HPLC offers the best combination of sensitivity, resolution, and reliability.
A powerful, self-validating approach often involves using these techniques synergistically. For example, one might use in-situ FT-IR to monitor the reaction in real-time and then take discrete samples at key inflection points (e.g., 50% and 99% conversion) for offline HPLC and NMR analysis to confirm product identity, purity, and concentration. This multi-faceted strategy provides a comprehensive understanding of the reaction, blending the strengths of each technique to ensure the highest level of scientific integrity.
References
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- Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry.
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- Analytical Techniques.
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A Comparative Guide to the Kinetic Studies of 2-Bromooctanoyl Bromide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the synthesis of complex pharmaceutical intermediates, the acylation of amines is a cornerstone reaction. The choice of acylating agent is critical, dictating not only the success of the synthesis but also its efficiency and selectivity. This guide provides an in-depth technical analysis of the kinetics of 2-bromooctanoyl bromide with a series of primary amines, offering a comparative perspective against other common acylating agents. By understanding the underlying kinetics, researchers can make more informed decisions in their experimental designs, leading to optimized reaction conditions and improved outcomes.
Synthesis of this compound
The primary route for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the α-bromination of carboxylic acids.[1] This reaction begins with the conversion of octanoic acid to octanoyl bromide, which then tautomerizes to its enol form. This enol intermediate is subsequently brominated at the α-position.[1][2]
A typical laboratory-scale synthesis is as follows:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, combine octanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).[1][3]
-
Slowly add bromine to the stirred mixture.[3]
-
Heat the reaction mixture to facilitate the reaction. Temperatures can range from 50°C to 100°C, and the reaction can take several hours to complete.[4]
-
After the reaction is complete, remove any unreacted bromine and hydrogen bromide under reduced pressure.[3]
-
The crude this compound can then be purified by fractional distillation.[3]
Reaction Mechanism with Primary Amines
The reaction of this compound with primary amines proceeds through a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide.[6][7] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group and forming the corresponding N-alkyl-2-bromooctanamide.[5][7]
Caption: Nucleophilic addition-elimination mechanism.
Experimental Design for Kinetic Studies
To quantitatively assess the reactivity of this compound, two primary techniques are employed for monitoring fast reactions: stopped-flow spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stopped-Flow Spectroscopy
This technique is ideal for reactions with half-lives in the millisecond to second range.[8] It involves the rapid mixing of two reactant solutions and monitoring the change in absorbance or fluorescence over time.[8][9]
Experimental Protocol:
-
Solution Preparation:
-
Solution A: Prepare a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Solution B: Prepare solutions of the primary amines (e.g., n-butylamine, isobutylamine, tert-butylamine) in the same solvent at various concentrations.
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow apparatus to the desired temperature.
-
Load Solution A and Solution B into the respective syringes of the instrument.[8]
-
-
Data Acquisition:
-
Rapidly mix the two solutions by actuating the syringes. The instrument will automatically trigger data collection upon stopping the flow.[8]
-
Monitor the reaction by observing the change in absorbance at a wavelength where either the reactant or product has a distinct chromophore. If the reactants and products are not chromophoric, a pH indicator can be used to monitor the release of HBr.
-
-
Data Analysis:
-
The resulting kinetic traces (absorbance vs. time) are fitted to appropriate rate equations (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).
-
By plotting k_obs against the concentration of the amine, the second-order rate constant (k₂) can be determined from the slope of the resulting linear plot.
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the disappearance of reactants and the appearance of products over time.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the primary amine in a deuterated aprotic solvent (e.g., acetonitrile-d₃).
-
Cool the NMR tube in an appropriate bath (e.g., dry ice/acetone) before adding a pre-cooled solution of this compound.
-
-
Data Acquisition:
-
Quickly insert the NMR tube into the pre-equilibrated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[12]
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the reactant (e.g., the α-proton of the amine) and a unique proton on the product (e.g., the α-proton of the newly formed amide).
-
Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Sources
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- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
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- 11. Acylation Reagents - Regis Technologies [registech.com]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Transformation of 2-Bromooctanoyl Bromide
Welcome to a detailed exploration of the spectroscopic characteristics of 2-Bromooctanoyl bromide and its primary reaction products. This guide is designed for researchers, scientists, and professionals in drug development who utilize acyl bromides as reactive intermediates. Here, we will not only present the spectral data but also delve into the underlying chemical principles that govern the observed spectroscopic changes upon hydrolysis, esterification, and amidation. Our objective is to provide a practical, experimentally grounded framework for identifying these compounds and understanding their transformations.
Introduction: The Versatile Reactivity of this compound
This compound is a bifunctional molecule featuring a reactive acyl bromide and a bromine atom on the alpha-carbon. This structure makes it a valuable building block in organic synthesis, particularly for introducing a C8 alkyl chain with a handle for further functionalization. The high reactivity of the acyl bromide group allows for facile nucleophilic acyl substitution reactions with a variety of nucleophiles. In this guide, we will focus on three common transformations:
-
Hydrolysis: Reaction with water to form 2-bromooctanoic acid.
-
Esterification: Reaction with an alcohol (e.g., ethanol) to yield ethyl 2-bromooctanoate.
-
Amidation: Reaction with an amine (e.g., ammonia or a primary/secondary amine) to produce 2-bromooctanamide.
Understanding the distinct spectroscopic signatures of the starting material and its products is crucial for reaction monitoring, purification, and final product characterization.
Experimental Protocols
The following protocols outline the synthesis of 2-bromooctanoic acid, ethyl 2-bromooctanoate, and 2-bromooctanamide from this compound. These procedures are designed to be straightforward and illustrative of the compound's reactivity.
Hydrolysis of this compound
Objective: To synthesize 2-bromooctanoic acid.
Methodology:
-
In a fume hood, this compound (1.0 eq) is added dropwise to a stirred solution of water (10 eq) in tetrahydrofuran (THF) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-bromooctanoic acid.
Causality: The acyl bromide is highly susceptible to nucleophilic attack by water. The use of THF as a co-solvent is to ensure miscibility of the reactants. The reaction is performed at 0 °C initially to control the exothermic reaction.
Esterification of this compound
Objective: To synthesize ethyl 2-bromooctanoate.
Methodology:
-
To a solution of anhydrous ethanol (5.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C, this compound (1.0 eq) is added dropwise with stirring.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give ethyl 2-bromooctanoate.
Causality: Ethanol acts as the nucleophile. Pyridine is a weak base used to scavenge the HBr byproduct, driving the reaction to completion. Anhydrous conditions are crucial to prevent the competing hydrolysis reaction.
Amidation of this compound
Objective: To synthesize 2-bromooctanamide.
Methodology:
-
This compound (1.0 eq) is added dropwise to a stirred solution of concentrated ammonium hydroxide (5.0 eq) in THF at 0 °C.
-
The mixture is stirred for 1 hour at 0 °C.
-
The reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-bromooctanamide.
Causality: The ammonia in ammonium hydroxide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl bromide. An excess of the amine is used to neutralize the HBr formed and to drive the reaction forward.
Reaction and Workflow Visualization
The following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Reaction scheme of this compound.
Caption: General experimental workflow.
Spectroscopic Comparison
The following sections provide a detailed comparison of the key spectroscopic features of this compound and its derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence and transformation of the carbonyl group.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Key Observations |
| This compound | ~1800 (predicted) | - | - | The C=O stretch is at a high frequency due to the inductive effect of the bromine atom.[1] |
| 2-bromooctanoic acid | ~1710 | 2500-3300 (broad) | - | Appearance of a very broad O-H stretch and a shift of the C=O stretch to a lower wavenumber.[2][3] |
| Ethyl 2-bromooctanoate | ~1735 | - | - | The C=O stretch is at a frequency typical for esters, lower than the acyl bromide but higher than the carboxylic acid.[4] |
| 2-bromooctanamide | ~1640-1680 (predicted) | - | ~3200-3400 (two bands for primary amide) | Significant lowering of the C=O stretching frequency due to resonance with the nitrogen lone pair, and the appearance of N-H stretching bands.[5][6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The chemical shift of the proton at the alpha-carbon (C2) is particularly diagnostic.
| Compound | δ H at C2 (ppm) | Key Observations |
| This compound | ~4.5-5.0 (predicted) | The proton at C2 is highly deshielded due to the adjacent electron-withdrawing bromine and acyl bromide groups. |
| 2-bromooctanoic acid | ~4.2 | The C2 proton is deshielded by the bromine and the carboxylic acid group. A broad singlet for the acidic proton is also observed at high delta values (>10 ppm).[7] |
| Ethyl 2-bromooctanoate | ~4.1 | Similar to the carboxylic acid, with additional signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). |
| 2-bromooctanamide | ~4.0 (predicted) | The C2 proton is expected to be slightly less deshielded than in the other derivatives. Broad signals for the amide protons would be observed around 5.5-8.5 ppm.[8] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is instrumental in observing the carbon skeleton, especially the carbonyl carbon.
| Compound | δ C=O (ppm) | δ C2 (ppm) | Key Observations |
| This compound | ~160-170 (predicted) | ~50-60 (predicted) | The carbonyl carbon is expected to be in a range similar to other acyl halides.[9][10] |
| 2-bromooctanoic acid | ~175-180 | ~45-50 | The carbonyl carbon is shifted downfield compared to the acyl bromide.[3] |
| Ethyl 2-bromooctanoate | ~170 | ~45-50 | The carbonyl carbon chemical shift is similar to that of the carboxylic acid. Additional signals for the ethyl group are present.[11] |
| 2-bromooctanamide | ~170-175 (predicted) | ~45-55 (predicted) | The carbonyl carbon is expected in a region similar to other amides. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic M and M+2 peaks for bromine-containing fragments.[12]
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | m/z 284, 286, 288 (predicted) | Loss of Br, loss of COBr, formation of acylium ion. |
| 2-bromooctanoic acid | m/z 222, 224 | Loss of H₂O, loss of COOH, loss of Br.[13] |
| Ethyl 2-bromooctanoate | m/z 250, 252 | Loss of OEt, loss of Br, McLafferty rearrangement.[14] |
| 2-bromooctanamide | m/z 221, 223 (predicted) | Loss of NH₂, loss of CONH₂, loss of Br. |
Conclusion
The transformation of this compound into its corresponding carboxylic acid, ester, and amide derivatives is accompanied by distinct and predictable changes in their spectroscopic profiles. The high frequency of the carbonyl stretch in the IR spectrum of the starting material is a key identifier, which shifts to lower wavenumbers upon conversion. In ¹H and ¹³C NMR, the chemical shifts of the alpha-carbon and its attached proton, as well as the carbonyl carbon, provide clear evidence of the functional group interconversion. Finally, mass spectrometry confirms the molecular weight changes and offers characteristic fragmentation patterns, including the isotopic signature of bromine. This guide provides a foundational spectroscopic framework to confidently monitor and characterize the reactions of this versatile synthetic intermediate.
References
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Ethyl 2-bromooctanoate | C10H19BrO2 | CID 95580 - PubChem. Available at: [Link]
-
2-Bromobutanoyl bromide | C4H6Br2O | CID 117293 - PubChem. Available at: [Link]
-
The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
2-Bromohexanoyl bromide - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. Available at: [Link]
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2-Bromooctanoic acid, ethyl ester - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]
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This compound | C8H14Br2O | CID 22568492 - PubChem. Available at: [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
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Ethyl 2-bromooctanoate - the NIST WebBook. Available at: [Link]
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Infrared Spectroscopy - University of Colorado Boulder. Available at: [Link]
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mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromooctanoyl Bromide
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Bromooctanoyl bromide (C₈H₁₄Br₂O). As a reactive, halogenated acyl bromide, this compound demands meticulous adherence to safety protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, ensuring a self-validating system for your laboratory operations.
Hazard Identification and Risk Assessment
This compound presents a dual chemical hazard. It is both a highly reactive acyl bromide and a halogenated organic compound . Understanding these characteristics is fundamental to appreciating the causality behind the required disposal protocols.
-
Reactivity: As an acyl bromide, it reacts exothermically, and sometimes violently, with nucleophiles. Its primary reactivity concern is with water (including atmospheric moisture), alcohols, and bases, leading to the rapid generation of corrosive hydrobromic acid (HBr) gas.[1] This reaction is the principal driver for the specific handling and neutralization steps. Safety data sheets for structurally similar compounds confirm this water-reactivity and the release of toxic/corrosive vapors upon decomposition.[2]
-
Corrosivity: Direct contact with this compound will cause severe skin burns and eye damage.[3][4] The HBr gas produced upon hydrolysis is also extremely corrosive and irritating to the mucous membranes and respiratory tract.[1]
-
Environmental Hazard: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6] Halogenated waste requires specific incineration processes to prevent the formation of dioxins and other persistent environmental pollutants, making its disposal more costly and complex.[7]
Mandatory Safety Protocols
Prior to handling or disposal, ensure the following controls are in place.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent any possibility of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double layer of nitrile gloves may be used for brief handling but is not sufficient for spills or direct immersion. | Protects against severe skin burns and absorption. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides complete protection for the eyes and face from splashes and corrosive HBr vapor.[3] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe, chemical-resistant shoes. | Protects skin from accidental contact. |
| Respiratory | Not typically required if all work is performed within a certified fume hood. | Engineering controls are the primary method for preventing inhalation of corrosive vapors.[8] |
Engineering Controls & Emergency Preparedness
-
Chemical Fume Hood: All handling, transfer, and disposal procedures involving this compound must be conducted inside a certified chemical fume hood to contain corrosive vapors.[8]
-
Emergency Equipment: Ensure unimpeded access to a safety shower and eyewash station.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) must be readily available. Do not use combustible materials like paper towels to absorb spills.
Step-by-Step Disposal Procedures
The appropriate disposal path is determined by the quantity of the waste material. The following diagram illustrates the decision-making workflow.
Caption: Disposal workflow for this compound.
Protocol A: In-Lab Neutralization (For Small Quantities)
This procedure converts the reactive acyl bromide into a less hazardous sodium 2-bromooctanoate salt through controlled hydrolysis. This method is suitable only for small research quantities (e.g., < 50 g).
Causality: The slow addition to a weak base like sodium bicarbonate safely neutralizes the forming HBr and the acyl bromide itself. The ice bath and slow addition rate are critical to dissipate the heat from the exothermic reaction, preventing boiling and uncontrolled release of aerosols.[8]
Experimental Protocol:
-
Prepare Neutralizing Solution: In a chemical fume hood, place a beaker (at least 4-5 times the volume of your final solution) in an ice bath on a magnetic stir plate. Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition of Waste: While vigorously stirring the cold bicarbonate solution, add the this compound dropwise using a pressure-equalizing addition funnel. The rate must be controlled to prevent excessive foaming (CO₂ evolution) and temperature increase.
-
Ensure Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours. This ensures the complete hydrolysis of the acyl bromide.
-
Verify Neutralization: Check the pH of the aqueous solution using pH paper or a calibrated meter. The final pH should be between 7.0 and 9.0.[9] If it is still acidic, slowly add more sodium bicarbonate solution until the desired pH is achieved.
-
Collect for Disposal: Transfer the neutralized solution to a designated hazardous waste container labeled "Neutralized Halogenated Organic Waste." Even after neutralization, this waste must be collected by your institution's Environmental Health and Safety (EHS) department and must not be poured down the drain.[10][11]
Protocol B: Direct Disposal as Hazardous Waste
For larger quantities or when in-lab neutralization is not practical or safe, direct disposal is the mandatory route.
-
Container: Keep the material in its original container if possible. If not, use a designated, compatible, and properly sealed hazardous waste container.[12]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[9][12] Clearly write the full chemical name ("this compound") and list all components. Check the boxes for "Corrosive" and "Reactive" hazards.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[9][12] The container must be kept in secondary containment and segregated from incompatible materials, especially bases, alcohols, and aqueous solutions.[9][10]
-
Pickup: Schedule a waste pickup with your institution's EHS department.[10]
Management of Empty Containers and Contaminated Materials
-
Empty Bottles: An "empty" container that held this compound must be treated as hazardous waste until properly decontaminated.[11]
-
Working in a fume hood, carefully rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinseate is acutely hazardous and must be collected and disposed of as part of your "Halogenated Organic Waste" stream.[10]
-
After triple rinsing, obliterate or deface the original label and dispose of the container in the appropriate laboratory glass waste bin.[10][11]
-
-
Contaminated Solids: Any solids, such as contaminated gloves, absorbent pads from spills, or weighing papers, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of via EHS.
Emergency Procedures: Spill Management
-
Small Spill (in a fume hood):
-
Cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully scoop the material into a container.
-
Wipe the area with a cloth dampened with a solvent, and then with soap and water.
-
Collect all cleanup materials in a sealed container and label it as hazardous waste for EHS pickup.[8]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Immediately contact your institution's EHS or emergency response team for cleanup.[10]
-
References
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Source: Dartmouth College.
- octanoyl bromide, 2-bromo- - ChemBK. Source: ChemBK.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Source: Vanderbilt University.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Source: Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. Source: University of Pennsylvania.
- hazardous waste segreg
- Proper Disposal of Oleoyl Chloride: A Guide for Labor
- SC-230079 - 2-Bromohexanoyl bromide - SAFETY DATA SHEET. Source: Santa Cruz Biotechnology.
- 7.2 Organic Solvents - Cornell EHS. Source: Cornell University.
- 2-Bromobutanoyl bromide SDS, 26074-52-2 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich (2-Bromo-2-methylpropionyl bromide). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals (2-Bromoisobutyryl Bromide). Source: TCI Chemicals.
- Halogenated Solvents in Laboratories - Campus Oper
- SAFETY DATA SHEET - Sigma-Aldrich (Bromoacetyl bromide). Source: Sigma-Aldrich.
- Acyl Halides, Sulfonyl Halides, and Chloroform
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromooctanoyl Bromide
Foreword: As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. However, this work carries inherent risks. This guide provides a detailed protocol for the safe handling of 2-Bromooctanoyl bromide, a reactive acyl halide. The information herein is synthesized from safety data for structurally analogous compounds, establishing a robust framework for minimizing exposure and ensuring laboratory safety. Our primary goal is to empower you with the knowledge to work confidently and safely, making proactive risk mitigation an integral part of your experimental design.
Understanding the Hazard: The 'Why' Behind the Protocol
This compound is an acyl halide, a class of compounds characterized by high reactivity. This reactivity, while useful for synthesis, is the source of its primary hazards. A thorough understanding of why this chemical is hazardous is the first step in building a culture of safety.
-
Extreme Corrosivity: Like other acyl halides, this compound is expected to be highly corrosive. Upon contact with living tissue, it can rapidly hydrolyze, releasing hydrobromic acid (HBr). This causes severe chemical burns to the skin and can lead to permanent eye damage.[1][2] The GHS classification for similar compounds is "Skin Corrosion, Sub-category 1B," indicating its potential to destroy skin tissue.[2]
-
High Reactivity with Water: Acyl halides react exothermically and often violently with water and other protic solvents (like alcohols).[3] This reaction is a critical safety concern, as it can lead to a rapid release of corrosive hydrogen bromide gas, causing pressure buildup in sealed containers and creating a significant inhalation hazard. Handling must always be performed under anhydrous (moisture-free) conditions.[4]
-
Respiratory and Mucous Membrane Irritation: Vapors of this compound are potent irritants to the respiratory tract and mucous membranes.[1][2] Many related compounds are classified as lachrymators, meaning they trigger an involuntary tearing response upon exposure, which is a clear indicator of their irritating nature.[5] Inhalation can lead to lung irritation and, in severe cases, pulmonary edema.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before you even select your gloves, you must ensure the primary safety controls are in place.
-
Chemical Fume Hood: All handling of this compound—including weighing, transferring, and use in reactions—must be conducted inside a certified chemical fume hood.[6][7][8] This is the most critical engineering control for preventing inhalation of corrosive vapors.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][9]
-
Proximity to Emergency Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the workstation.[7] Their locations should be clearly marked and unobstructed.
-
Standard Operating Procedures (SOPs): Before beginning work, a detailed, substance-specific SOP should be written and approved. This document should outline the entire experimental workflow, from preparation to disposal, including all safety precautions.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
When engineering controls are in place, the correct selection and use of PPE provide the essential final layer of protection.
Eye and Face Protection
Due to the severe and irreversible eye damage that acyl halides can cause, eye protection is non-negotiable.[10][9]
-
Mandatory: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][6] Standard safety glasses with side shields do not provide adequate protection from splashes and vapors.
-
Recommended: For operations with a higher risk of splashing, such as transferring larger volumes or working under pressure, supplement goggles with a full-face shield. The face shield protects the entire face from direct contact.
Skin and Body Protection
Preventing skin contact is critical to avoid severe chemical burns.[1]
-
Gloves: Handle the chemical with impervious gloves that have been inspected for tears or holes before use.[1] While specific breakthrough data for this compound is not available, nitrile gloves are a common starting point for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always double-glove when handling highly corrosive materials. Contaminated gloves must be removed carefully and disposed of as hazardous waste.
-
Laboratory Coat: A flame-resistant lab coat is recommended.[1] It should have long sleeves and be fully buttoned.
-
Chemical-Resistant Apron: For added protection against spills, wear a chemical-resistant apron over the lab coat.[11]
-
Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection
Engineering controls are designed to prevent respiratory exposure. However, in certain situations, a respirator may be required.
-
When to Use: A respirator is necessary if engineering controls fail, during a large spill cleanup, or if you experience any signs of irritation (e.g., coughing, stinging sensation) despite being in a fume hood.[1][6]
-
Type of Respirator: Use a NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge.[6] If exposure limits are exceeded, a full-face respirator provides both respiratory and eye protection.[1] All respirator users must be part of a formal respiratory protection program that includes fit-testing and training.
Data Presentation: PPE Summary Table
| Task Level | Operation Example | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Low Intensity | Handling small quantities (<10 mL) in a fume hood | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat | Not required if fume hood is operating correctly |
| Medium Intensity | Transfers >10 mL, distillations, reflux reactions | Chemical Splash Goggles & Full Face Shield | Double Nitrile Gloves, Lab Coat, Chemical Apron | On standby; required if ventilation is compromised |
| High Intensity | Large-scale reactions, spill cleanup | Full-Face Respirator with Organic Vapor Cartridge | Heavy-Duty Gloves (e.g., Butyl), Chemical Suit | Mandatory (Full-Face or SCBA) |
Experimental Protocols: PPE Selection Workflow
This diagram outlines the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Spill Response and Disposal
Accidental Release Measures
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Keep people upwind of the spill.[1]
-
Don Full PPE: Before attempting any cleanup, don the highest level of recommended PPE, including a full-face respirator, heavy-duty gloves, and a chemical-resistant apron or suit.[1][5]
-
Containment: Prevent the spill from spreading or entering drains.[1][11] Use an inert absorbent material like vermiculite, sand, or dry earth to cover the spill. Do NOT use water or combustible materials.[3][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][6]
-
Decontamination: Ventilate the area and wash the spill site once the material has been fully collected.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate emergency medical help.[1][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Get emergency medical help immediately.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Chemical Waste: Unused or waste this compound must be stored in a clearly labeled, sealed container and disposed of through a licensed waste disposal company.[10]
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable labware, must be collected in a sealed, labeled hazardous waste container for proper disposal.[1][10] Do not mix with other waste streams.
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of hazard understanding, engineering controls, and rigorous PPE protocols, you can build a deep and lasting culture of safety within your laboratory.
References
- ECHEMI. (n.d.). 2-Bromobutanoyl bromide SDS, 26074-52-2 Safety Data Sheets.
- Santa Cruz Biotechnology, Inc. (2019, September 4). SC-230079 - 2-Bromohexanoyl bromide - SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Propanoyl bromide, 2-bromo-2-methyl-.
- TCI Chemicals. (2025, January 21). SAFETY DATA SHEET - 2-Bromoisobutyryl Bromide.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-Bromopropionyl bromide.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Bromoisobutyryl bromide.
- Acros Organics. (n.d.). SAFETY DATA SHEET - 2-Bromobenzyl bromide.
- National Center for Biotechnology Information. (n.d.). 2-Bromobutanoyl bromide. PubChem Compound Database.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Bromoacetyl bromide.
- CymitQuimica. (n.d.). CAS 26074-52-2: 2-Bromobutanoyl bromide.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2-Bromopropionyl bromide.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromobenzyl bromide.
- Santa Cruz Biotechnology, Inc. (n.d.). α-Bromoisobutyryl bromide.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
